Disperse red 311
Description
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Propriétés
Numéro CAS |
70729-65-6 |
|---|---|
Formule moléculaire |
C22H24N6O9 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24N6O9/c1-14(29)23-19-12-15(26(10-8-21(30)36-2)11-9-22(31)37-3)4-6-17(19)24-25-18-7-5-16(27(32)33)13-20(18)28(34)35/h4-7,12-13H,8-11H2,1-3H3,(H,23,29) |
Clé InChI |
FIIPIQBWGBRMTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
Disperse Red 311 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to the monoazo dye, Disperse Red 311. The information is curated for professionals in research, scientific, and drug development fields.
Chemical Identity and Structure
This compound is a synthetic dye characterized by a monoazo linkage. Based on available chemical data, the primary identifier for this compound is CAS number 70729-65-6.
The chemical structure is defined by the IUPAC name: methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate .[1] A SMILES (Simplified Molecular Input Line Entry System) string representing this structure is: N(CCC(OC)=O)(CCC(OC)=O)C1=CC(NC(C)=O)=C(N=NC2=C(N(=O)=O)C=C(N(=O)=O)C=C2)C=C1.[2]
Another CAS number, 77907-28-9, is sometimes associated with this compound.[3][4][5][6][7][8][9] However, the structural and molecular formula information is more consistently and reliably linked to CAS number 70729-65-6.[1][2][10][11][12][13][14][15]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Primary CAS Number | 70729-65-6[1][2][10][11][12][13][14][15] |
| IUPAC Name | methyl 3-[3-acetamido-4-[(2,4-dinitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate[1] |
| Synonyms | Dispersol Rubine 3B-PC, Disperse Red D-3B[3][16] |
| Molecular Formula | C22H24N6O9[2][10][11][12] |
| Molecular Weight | 516.46 g/mol [2][10][11][12] |
| Chemical Class | Monoazo Dye[10] |
Physicochemical Properties
This compound is a red, powdery solid.[5] Like other disperse dyes, it is characterized by its low solubility in water but exhibits good solubility in organic solvents such as alcohols and ketones.[5] This property is fundamental to its application in dyeing hydrophobic fibers.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Appearance | Red Powder[5][16] |
| Solubility in Water | Insoluble[5] |
| Solubility in Organic Solvents | Soluble in alcohols and ketones[5] |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| UV-Vis Absorption Maximum (λmax) | Data not available |
Experimental Protocols
General Synthesis of Azo Disperse Dyes
The synthesis of azo disperse dyes typically involves a two-step process: diazotization followed by a coupling reaction.
1. Diazotization of an Aromatic Amine:
-
An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.[17][18][19]
-
A solution of sodium nitrite, also cooled, is added dropwise to the amine solution while maintaining the low temperature to form the diazonium salt.[17][18][19] The completion of the diazotization can be checked using starch-iodide paper.
2. Azo Coupling:
-
The coupling component (an electron-rich species like a phenol or an aniline derivative) is dissolved in a suitable solvent, often with the addition of a base to facilitate the reaction.[18]
-
The cold diazonium salt solution is then slowly added to the coupling component solution, maintaining a low temperature and a specific pH (typically weakly acidic or neutral) to promote the coupling reaction.[17]
-
The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.[17][18]
Applications
This compound is primarily used as a colorant in the following industries:
-
Textiles: For dyeing synthetic fibers such as polyester and polyester/cotton blends. [16]* Plastics: As a colorant in various plastic materials. [13][14][15]* Cosmetics: Used in the formulation of cosmetic products. [13][14][15]
Safety and Toxicology
Specific toxicological data for this compound is not readily available. However, data from other disperse dyes, particularly azo dyes, can provide some indication of potential hazards. Some disperse dyes have been shown to cause skin sensitization and may have mutagenic or carcinogenic properties. [20]It is therefore recommended to handle this compound with appropriate safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer. [21][22]
Signaling Pathways
Currently, there is no information available in the searched literature that describes any specific signaling pathways involving this compound. Its primary function is as a colorant, and it is not typically studied in the context of biological signaling.
References
- 1. This compound | Fluorescent Dye | 70729-65-6 | Invivochem [invivochem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. pschemicals.com [pschemicals.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. This compound | 77907-28-9 [chemicalbook.com]
- 8. CAS NO. 77907-28-9 | this compound | [localpharmaguide.com]
- 9. CAS No.77907-28-9,this compound Suppliers [lookchem.com]
- 10. This compound Red P-G 200% CAS: 77907-28-9 Dyestuff - Disperse Dyes and Fabric Coloring [orienchem.en.made-in-china.com]
- 11. NB-64-88647-10mg | this compound [70729-65-6] Clinisciences [clinisciences.com]
- 12. targetmol.com [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. NB-64-88647-10mg | this compound [70729-65-6] Clinisciences [clinisciences.com]
- 16. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 17. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijrpr.com [ijrpr.com]
- 19. mdpi.com [mdpi.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. chemos.de [chemos.de]
- 22. chemos.de [chemos.de]
A Technical Guide to the Synthesis and Purification of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of anthraquinone dyes. The content is structured to provide actionable experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical processes and workflows.
Introduction to Anthraquinone Dyes
Anthraquinone dyes are a significant class of colorants characterized by the 9,10-anthraquinone core structure. While anthraquinone itself is a pale-yellow solid, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2), at various positions on the aromatic rings leads to a bathochromic shift, resulting in a vibrant spectrum of colors ranging from red to blue.[1][2] These dyes are highly valued for their brilliant colors and excellent lightfastness, making them suitable for a wide range of applications, including textiles, pigments, and advanced materials.[1][2]
Synthesis of Anthraquinone Dyes
The synthesis of anthraquinone dyes can be broadly categorized into two stages: the formation of the core anthraquinone structure and the subsequent functionalization to introduce auxochromes that impart color.
Synthesis of the Anthraquinone Core
2.1.1. Friedel-Crafts Acylation and Cyclization
A prevalent and industrially significant method for synthesizing the anthraquinone core is through a two-step process involving Friedel-Crafts acylation followed by intramolecular cyclization.[1][3] This process typically starts with the acylation of an aromatic substrate, such as benzene, with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-benzoylbenzoic acid.[1][4] The subsequent intramolecular cyclization of 2-benzoylbenzoic acid is achieved by heating in the presence of a strong acid, such as concentrated or fuming sulfuric acid, to yield the anthraquinone core.[1][5]
Experimental Protocol: Synthesis of Anthraquinone from 2-Benzoylbenzoic Acid [1]
-
Reaction Setup: In a flask equipped with a stirrer, carefully add 5.0 g of 2-benzoylbenzoic acid to 50 g of fuming sulfuric acid (20% SO₃).
-
Heating: Heat the reaction mixture to 100-120°C for 2 hours. The solution will darken during this time.
-
Cooling and Precipitation: After the heating period, allow the mixture to cool to room temperature.
-
Isolation: Slowly and carefully pour the reaction mixture into a beaker containing approximately 350 mL of crushed ice and water while stirring continuously. A precipitate of crude anthraquinone will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude product to obtain a pale yellow solid.
Table 1: Quantitative Data for Anthraquinone Synthesis via Friedel-Crafts Acylation and Cyclization
| Parameter | Value | Reference |
| Starting Material | 2-Benzoylbenzoic Acid | [1] |
| Reagents | Fuming Sulfuric Acid (20% SO₃) | [1] |
| Reaction Temperature | 100-120°C | [1] |
| Reaction Time | 2 hours | [1] |
| Purity of Intermediate (o-benzoylbenzoic acid) | 98.4% | |
| Final Purity of Anthraquinone (after cyclization and precipitation) | 99.7% |
Diagram 1: Friedel-Crafts Acylation and Cyclization Pathway
Caption: Synthesis of the anthraquinone core.
Functionalization of the Anthraquinone Core
2.2.1. Ullmann Condensation
The Ullmann condensation is a versatile copper-catalyzed reaction used to form C-N, C-O, and C-S bonds, making it highly valuable for the synthesis of a wide array of functionalized anthraquinone dyes.[6][7] This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[6] Modern protocols often utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times.[7][8]
Experimental Protocol: Microwave-Assisted Ullmann Coupling for Blue Anthraquinone Dyes [7]
-
Reactant Mixture: In a microwave reaction vial, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (bromaminic acid), an appropriate amine or aniline derivative, a phosphate buffer (pH 6-7), and a catalytic amount of elemental copper (Cu⁰).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for a duration of 2-20 minutes.
-
Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Wash the vial with approximately 100 mL of distilled water and add it to the funnel. Extract any organic-soluble materials with 100 mL of dichloromethane (DCM). Repeat the extraction until the DCM layer is nearly colorless (approximately 3 times).
-
Solvent Removal: Transfer the aqueous layer to a round-bottom flask and evaporate the water using a rotary evaporator until about 20 mL remains. This concentrated solution contains the crude blue dye.
Table 2: Quantitative Data for Ullmann Condensation
| Parameter | Value | Reference |
| Starting Material | 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt | [7] |
| Catalyst | Elemental Copper (Cu⁰) | [7] |
| Solvent | Phosphate Buffer (pH 6-7) | [7] |
| Reaction Temperature | 120°C (Microwave) | [7] |
| Reaction Time | 2-20 minutes | [7] |
Diagram 2: Ullmann Condensation Reaction Mechanism
Caption: Simplified Ullmann condensation mechanism.
Purification of Anthraquinone Dyes
The purification of anthraquinone dyes is a critical step to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the properties of the dye and the nature of the impurities.
Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds.[9][10] The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[10]
Experimental Protocol: Recrystallization of Crude Anthraquinone
-
Solvent Selection: Choose a suitable solvent in which the anthraquinone dye has high solubility at an elevated temperature and low solubility at room temperature. Common solvents include ethanol, toluene, and glacial acetic acid.[1]
-
Dissolution: Place the crude anthraquinone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.
Table 3: Solvents for Recrystallization of Anthraquinone Dyes
| Solvent | Application Notes | Reference |
| Ethanol | General purpose for many anthraquinone derivatives. | [1] |
| Toluene | Suitable for less polar anthraquinone dyes. | [1] |
| Glacial Acetic Acid | Effective for recrystallizing crude anthraquinone. | |
| Furfural | Can be used for washing or leaching impurities. | [11] |
Diagram 3: Recrystallization Workflow
Caption: General workflow for recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[12][13] For anthraquinone dyes, silica gel is a commonly used stationary phase, and a mixture of non-polar and polar solvents serves as the mobile phase.[14]
Experimental Protocol: Purification of Anthraquinone Dyes by Column Chromatography
-
Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. Select an appropriate mobile phase (eluent) system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude dye in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Solvent Evaporation: Analyze the collected fractions by TLC to identify those containing the purified dye. Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 4: Column Chromatography Parameters for Anthraquinone Dye Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel | [14] |
| Mobile Phase (Example) | Hexane and Ethyl Acetate mixture | |
| Analysis Method | Thin Layer Chromatography (TLC) |
Diagram 4: Column Chromatography Workflow
Caption: Workflow for column chromatography.
Conclusion
The synthesis and purification of anthraquinone dyes involve a range of well-established organic chemistry techniques. The selection of a specific synthetic route and purification method will depend on the desired final product, the available starting materials, and the required level of purity. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of dye chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. docsity.com [docsity.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. US1845281A - Purification of anthraquinone - Google Patents [patents.google.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. youtube.com [youtube.com]
- 14. The Anthraquinone Dye Experiment - 867 Words | Internet Public Library [ipl.org]
A Comprehensive Technical Guide to C.I. Disperse Red 311: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Red 311 is a synthetic organic dye belonging to the anthraquinone class.[1][2] Like other disperse dyes, it is characterized by its low water solubility and its application in dyeing hydrophobic fibers such as polyester.[3] This technical guide provides an in-depth overview of the known physical and chemical properties of C.I. This compound, alongside detailed experimental protocols for its analysis. The information is presented to support research and development activities requiring a thorough understanding of this compound.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of C.I. This compound are summarized below. It is important to note that there are inconsistencies in the reported CAS numbers for this dye, with both 77907-28-9 and 70729-65-6 being cited in various sources.[1][4]
| Property | Value | Source(s) |
| Common Names | C.I. This compound, Dispersol Rubine 3B-PC | [4] |
| CAS Number | 77907-28-9 / 70729-65-6 | [1][4] |
| Molecular Formula | C₂₂H₂₄N₆O₉ | [1] |
| Molecular Weight | 516.46 g/mol | [1] |
| Appearance | Red powder or grain | [5] |
| Boiling Point | 743.0 ± 60.0 °C at 760 mmHg | [6] |
| Flash Point | 403.2 ± 32.9 °C | [6] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in alcohols and ketones | [3] |
Spectral Properties
The spectral properties of a dye are critical for its identification and quantification. While the specific UV-Visible absorption maximum (λmax) for C.I. This compound is not explicitly documented in the available literature, anthraquinone dyes typically exhibit absorption bands in the visible region of the electromagnetic spectrum.
| Property | Value | Source(s) |
| UV-Visible Absorption Maximum (λmax) | Data not available |
Chemical Structure
The exact chemical structure of C.I. This compound is not consistently published. However, based on its molecular formula (C₂₂H₂₄N₆O₉) and its classification as an anthraquinone dye, a plausible, albeit hypothetical, structure can be proposed. The following diagram illustrates a potential molecular structure.
Caption: Plausible chemical structure of C.I. This compound.
Experimental Protocols
Detailed and validated experimental protocols for the determination of the physicochemical properties of C.I. This compound are not widely published. However, standardized methods for the analysis of disperse dyes can be adapted.
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point of C.I. This compound.
Methodology:
-
A small, powdered sample of the dye is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the sample begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of Solubility
The solubility of C.I. This compound in various organic solvents can be determined using a gravimetric method.
Methodology:
-
A saturated solution of the dye is prepared in a specific solvent at a constant temperature by adding an excess amount of the dye to the solvent and stirring for an extended period.
-
The solution is filtered to remove any undissolved solid.
-
A known volume of the saturated solution is carefully evaporated to dryness.
-
The mass of the remaining solid is measured, and the solubility is calculated in g/L.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a common technique for characterizing and quantifying dyes.
Methodology:
-
A stock solution of C.I. This compound is prepared by dissolving a known mass of the dye in a suitable transparent organic solvent.
-
A series of standard solutions of known concentrations are prepared by diluting the stock solution.
-
The UV-Visible spectrum of each standard solution is recorded using a spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum of a dilute solution.
-
A calibration curve of absorbance at λmax versus concentration is constructed to be used for quantitative analysis.
Analytical Workflow
The general workflow for the analysis of a disperse dye like C.I. This compound from a sample matrix (e.g., textile fiber) typically involves extraction followed by chromatographic and/or spectroscopic analysis.
Caption: General experimental workflow for disperse dye analysis.
References
In-Depth Technical Guide to Disperse Red 311 (CAS No. 70729-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive characterization of the chemical compound associated with CAS No. 70729-65-6, which is identified as the azo dye Disperse Red 311. While the CAS No. 77907-28-9 is also frequently associated with "this compound," it often lacks a clearly defined chemical structure in public databases and may be used as a more general identifier for the commercial dye product. In contrast, CAS No. 70729-65-6 is consistently linked to a specific molecular entity. This guide will focus on the well-defined chemical, methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate.
This document details the physicochemical properties, a representative synthesis protocol, and standard characterization methodologies for this compound. It is intended to serve as a valuable resource for professionals in research and development who may encounter this molecule.
Chemical Identification and Properties
The compound with CAS No. 70729-65-6 is a monoazo dye. Its chemical name is methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate. The structural formula and key properties are summarized below.
Table 1: Chemical and Physical Properties of CAS No. 70729-65-6
| Property | Value | Source(s) |
| CAS Registry Number | 70729-65-6 | [1][2] |
| Chemical Name | methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate | [1][2] |
| Synonym(s) | This compound | [3] |
| Molecular Formula | C22H24N6O9 | [4] |
| Molecular Weight | 516.46 g/mol | [4] |
| Appearance | Red crystalline solid/powder | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., alcohols, ketones) | [6] |
Experimental Protocols
Synthesis of Methyl N-[3-(acetylamino)-4-[(2,4-dinitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Step 1: Diazotization of 2,4-dinitroaniline
-
In a beaker, dissolve 2,4-dinitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the amine solution.
-
Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.
Step 2: Azo Coupling
-
In a separate reaction vessel, dissolve the coupling component, methyl N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate, in a suitable solvent, such as a mixture of acetic acid and water.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a slightly acidic pH to facilitate the coupling reaction.
-
Upon addition of the diazonium salt, the colored azo dye will precipitate out of the solution.
-
After the addition is complete, continue stirring the reaction mixture for a few hours to ensure the reaction goes to completion.
-
The solid product (this compound) is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
Purification and Characterization
Purification: The crude product can be purified by recrystallization from a suitable organic solvent, such as ethanol or acetone, to obtain a product of high purity.
Characterization:
-
UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer. The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended chromophore of the azo dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the solid sample is recorded. Characteristic peaks for the azo group (-N=N-), nitro groups (-NO2), amide group (-NHCO-), and ester carbonyl groups (-C=O) are expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6). The spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry. The molecular ion peak corresponding to the calculated molecular weight of 516.46 should be observed.
Visualizations
Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Analytical Characterization Workflow
Caption: Workflow for the analytical characterization of this compound.
Potential Metabolic Activation Pathway of Azo Dyes
Azo dyes are generally considered to be of low acute toxicity. However, some can be metabolized, particularly by reductive cleavage of the azo bond, to form aromatic amines, which may have toxicological implications.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 5. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 6. scribd.com [scribd.com]
Analysis of Molecular Formula C22H24N6O9: A Search for a Corresponding Compound
A comprehensive analysis of the molecular formula C22H24N6O9 reveals a significant challenge in identifying a specific, well-characterized chemical compound. Extensive searches of chemical databases and the scientific literature did not yield a singular, established molecule with this exact formula. This absence of a known compound precludes the creation of an in-depth technical guide as requested, due to the lack of associated experimental data, established biological activities, and defined signaling pathways.
It is possible that the molecular formula C22H24N6O9 corresponds to a novel or proprietary compound that has not been disclosed in publicly accessible resources. Alternatively, it may represent a transient intermediate in a chemical reaction or a theoretical structure that has not yet been synthesized or isolated. Without a specific chemical name, CAS registry number, or other identifiers, a detailed analysis as requested cannot be performed.
While a direct analysis of C22H24N6O9 is not feasible, we can explore related chemical classes that share some of the elemental components to provide a general context for the types of biological activities such molecules might exhibit. For instance, molecules containing carbon, hydrogen, nitrogen, and oxygen are foundational to many biologically active compounds, including flavonoids and various synthetic pharmaceuticals.
General Classes of Related Bioactive Molecules
Flavonoids
Flavonoids are a large class of polyphenolic plant secondary metabolites with a general structure consisting of a fifteen-carbon skeleton.[1][2] They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The specific biological effects of a flavonoid are determined by its precise chemical structure, including the number and arrangement of hydroxyl and other functional groups.[2]
Nitrogen-Containing Heterocycles
The presence of six nitrogen atoms in the query molecular formula suggests the potential for a complex heterocyclic structure. Nitrogen-containing heterocyclic compounds are integral to a vast number of pharmaceuticals. The nitrile group (-C≡N), for example, is found in over 30 FDA-approved drugs and is often incorporated into lead compounds in drug design to enhance binding affinity and improve pharmacokinetic profiles.[3]
Hypothetical Experimental Workflow for a Novel Compound
In the event that C22H24N6O9 represents a novel compound, a general workflow for its characterization and biological evaluation would be as follows. This workflow is hypothetical and serves to illustrate the process that would be necessary to generate the data for the requested technical guide.
Caption: Hypothetical workflow for the characterization and biological evaluation of a novel chemical compound.
Conclusion
The request for an in-depth technical guide on a compound with the molecular formula C22H24N6O9 cannot be fulfilled at this time due to the absence of a known, characterized compound with this formula in the public domain. The generation of the requested data tables, experimental protocols, and signaling pathway diagrams is contingent upon the existence of such data in the scientific literature. Should an identifier for this molecule become available, a more targeted and detailed analysis can be undertaken.
References
Solubility of Disperse Red 311 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Red 311 is an anthraquinone-based dye utilized in various industrial applications, including textiles and plastics.[1][2] Its application and efficacy are intrinsically linked to its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers detailed experimental protocols and a framework for generating and presenting such data.
Introduction to this compound
This compound is a red dye belonging to the anthraquinone class of colorants.[1][2] Characterized by its molecular formula C22H24N6O9 and a molecular weight of 516.46 g/mol , it is known for its insolubility in water and good solubility in certain organic solvents like alcohols and ketones.[3][4] This property makes it suitable for dyeing synthetic fibers. Understanding its solubility profile in a range of organic solvents is crucial for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies.
Quantitative Solubility Data
A thorough review of scientific literature reveals a lack of specific quantitative data on the solubility of this compound in a wide array of organic solvents. The data presented below is a template for researchers to populate with their experimentally determined values. It is recommended to determine solubility at various temperatures to understand the thermodynamic properties of the dissolution process.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination | Reference |
| Acetone | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |
| Ethanol | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |
| Methanol | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |
| Toluene | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |
| Dimethylformamide (DMF) | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |
| Dimethyl Sulfoxide (DMSO) | e.g., 25 | Enter Value | e.g., Spectrophotometric | [Your Data] |
| Dichloromethane | e.g., 25 | Enter Value | e.g., Gravimetric | [Your Data] |
Experimental Protocols for Solubility Determination
The solubility of a sparingly soluble dye like this compound can be determined using several established methods. The choice of method may depend on the solvent, the required precision, and the available equipment.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.
3.1.1. Materials
-
This compound powder
-
Selected organic solvents (analytical grade)
-
Amber glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
3.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in an amber glass vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe filter.
-
Quantification: Determine the concentration of this compound in the collected sample. This can be done using either the gravimetric method or the spectrophotometric method as described below.
Quantification Methods
3.2.1. Gravimetric Method
-
Accurately weigh an empty, dry container (e.g., a watch glass or a small beaker).
-
Transfer the collected supernatant of the saturated solution to the pre-weighed container.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the dye.
-
Once the solvent is completely evaporated, weigh the container with the dried dye residue.
-
The mass of the dissolved dye is the final weight minus the initial weight of the empty container.
-
Calculate the solubility in g/L by dividing the mass of the dye by the volume of the supernatant taken.
3.2.2. Spectrophotometric Method This method is suitable for colored compounds like this compound and requires the determination of its molar absorptivity in the chosen solvent.
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Take the filtered supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Concentration Calculation: Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.
-
Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.
Figure 1: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its industrial application and scientific research. This guide provides a detailed framework of established experimental protocols, including the isothermal saturation method coupled with gravimetric or spectrophotometric quantification, to enable researchers to generate reliable and reproducible solubility data. The provided workflow diagram and data table structure are intended to facilitate a standardized approach to the determination and reporting of these crucial physicochemical properties. Further research to populate the solubility data table for a comprehensive range of solvents is highly encouraged.
References
Spectroscopic Analysis of Disperse Red 311: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 311 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue and application in coloring hydrophobic materials such as polyester and acetate fibers. Its molecular formula is C₂₂H₂₄N₆O₉, with a molecular weight of 516.46 g/mol . The structural complexity and potential for interaction with biological macromolecules necessitate a thorough understanding of its spectroscopic properties. This technical guide provides a comprehensive overview of the analytical techniques used to characterize this compound, including detailed experimental protocols and data interpretation. While specific experimental spectra for this compound are not widely available in the public domain, this guide utilizes its known chemical structure and data from closely related anthraquinone dyes to provide a robust analytical framework.
Chemical Structure:
The chemical structure of this compound, based on its SMILES notation, is presented below. This structure forms the basis for the interpretation of the spectroscopic data discussed in this guide.
Unveiling the Thermal Stability of Disperse Red 311: A Technical Guide
For Immediate Release
Introduction to Disperse Red 311
This compound is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue.[1][2][3] Its application in high-temperature processes, such as in the plastics and textile industries, necessitates a thorough understanding of its thermal stability.[1][2][3] Thermal degradation can affect the dye's coloristic properties, lead to the formation of potentially hazardous byproducts, and impact the overall quality and safety of the end-product.
Predicted Thermal Degradation Profile
Based on the thermal analysis of other anthraquinone dyes, the thermal decomposition of this compound is anticipated to occur at elevated temperatures. The degradation process is likely to be complex, involving multiple steps. The stability of the anthraquinone core suggests that initial weight loss may be attributed to the cleavage of its substituent side chains. More significant degradation, involving the breakdown of the core ring structure, is expected at higher temperatures.
Table 1: Predicted Thermal Degradation Characteristics of this compound
| Thermal Analysis Parameter | Expected Observation | Rationale |
| Onset of Decomposition (Tonset) | Moderately high | The anthraquinone structure is generally thermally stable. |
| Peak Decomposition Temperature (Tpeak) | Multiple peaks may be observed | Indicative of a multi-step degradation process, starting with side chains and followed by the core structure. |
| Residue at High Temperature | A char residue is likely | Common for complex aromatic compounds. |
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal degradation profile of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability and compositional properties of materials by measuring the change in mass as a function of temperature.
Objective: To determine the onset and peak degradation temperatures, as well as the percentage of weight loss at different temperature intervals.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, inert TGA crucible (e.g., alumina or platinum).[4][5] Ensure the sample is spread thinly and evenly across the bottom of the crucible to promote uniform heating.[5]
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
Heating Program: Heat the sample from ambient temperature to a final temperature of approximately 800-1000°C at a constant heating rate (e.g., 10°C/min).[6]
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will provide key data points, including the onset of decomposition and the temperatures at which significant weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, crystallization, and decomposition.
Objective: To identify endothermic and exothermic events associated with the thermal degradation of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Experimental Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum or crucible.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a consistent purge rate.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range determined from the TGA data to encompass the degradation events. An empty, sealed crucible should be used as a reference.
-
Data Analysis: The DSC thermogram will show peaks corresponding to heat absorption (endothermic) or release (exothermic). Decomposition processes are typically exothermic.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.
Objective: To identify the chemical composition of the degradation products of this compound.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
Experimental Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.[7]
-
Pyrolysis: Rapidly heat the sample to a series of predetermined temperatures (based on TGA data) in an inert atmosphere.
-
GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their volatility and interaction with the stationary phase.
-
MS Identification: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.
Visualizing Experimental and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a plausible thermal degradation pathway for this compound.
References
Ecotoxicity of Disperse Red 311 in Aquatic Environments: A Technical Guide
Disclaimer: Specific ecotoxicological data for Disperse Red 311 is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the ecotoxicity of analogous anthraquinone-based disperse dyes and standardized testing protocols. The information presented should be interpreted as a predictive assessment for this compound.
Introduction
This compound is an anthraquinone-derived dye utilized in the textile and plastics industries for its vibrant red hue and suitability for coloring synthetic materials.[1] As a disperse dye, it exhibits low water solubility, a characteristic that influences its environmental fate and bioavailability in aquatic ecosystems.[2][3] The release of such dyes into waterways through industrial effluents is a significant environmental concern, potentially leading to adverse effects on aquatic life.[4] This technical guide synthesizes available information on the ecotoxicity of analogous disperse dyes, outlines standard experimental methodologies for toxicity assessment, and explores potential mechanisms of action in aquatic organisms.
Physicochemical Properties and Environmental Fate
Disperse dyes, including anthraquinone derivatives, are generally characterized by low water solubility and a tendency to partition into sediment and biota.[4] Their persistence in the environment is often high due to their stable chemical structure, designed to resist degradation during the dyeing process and subsequent use.[5] The environmental fate of this compound is anticipated to be governed by these class-specific properties, leading to potential accumulation in sedimentary compartments of aquatic systems.
Aquatic Ecotoxicity
Ecotoxicity is typically assessed across different trophic levels to understand the potential impact on the entire aquatic ecosystem. Key indicator organisms include algae (producers), daphnids (primary consumers), and fish (secondary consumers).
Table 1: Summary of Acute Ecotoxicity Data for Analogous Disperse Dyes
| Test Organism | Dye | Endpoint (LC50/EC50) | Exposure Duration | Reference |
|---|---|---|---|---|
| Daphnia similis | Disperse Red 1 | 0.13 mg/L | 48 hours | [6] |
| Daphnia magna | Disperse Red 1 | 0.58 mg/L | 48 hours | [6] |
| Daphnia similis | Emodin (Anthraquinone) | 130 µg/L | 48 hours | [7] |
| Oncorhynchus mykiss (Rainbow Trout) | Generic Disperse Dye | 2.6 mg/L | 96 hours | [8] |
| Raphidocelis subcapitata (Green Algae) | Disperse Red 1 | >1.8 mg/L | 72 hours | [6] |
| Zebrafish Embryos (Danio rerio) | Emodin (Anthraquinone) | 25 µg/L | 96 hours |[7] |
Table 2: Summary of Chronic Ecotoxicity Data for Analogous Disperse Dyes
| Test Organism | Dye | Endpoint (NOEC/LOEC) | Exposure Duration | Reference |
|---|
| Daphnia similis | Disperse Red 1 | 0.006 mg/L (NOEC) | 14 days |[9] |
NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration
The data on analogous compounds suggest that disperse dyes can be highly toxic to aquatic invertebrates, with acute EC50 values in the sub-mg/L range. Chronic toxicity can occur at even lower, environmentally relevant concentrations.
Experimental Protocols for Aquatic Ecotoxicity Testing
The assessment of a chemical's aquatic toxicity follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10] These protocols ensure data quality and comparability across different laboratories. For a substance like this compound, which is a "difficult substance" to test due to its low water solubility, specific guidance from OECD Guidance Document 23 would be applied.[11]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to daphnids, typically Daphnia magna or Daphnia similis.[12] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, which is recorded at 24 and 48 hours. The EC50 (median effective concentration) is then calculated.[13]
-
Fish, Acute Toxicity Test (OECD 203): This guideline describes a 96-hour test to determine the acute lethal toxicity of a substance to fish.[12] Fish are exposed to the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 (median lethal concentration) is calculated.[14]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Raphidocelis subcapitata.[12] A growing algal culture is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 for growth rate inhibition is determined.[5]
-
Daphnia magna Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. Endpoints include parental survival and the number of offspring produced.[9]
The following diagram illustrates a general workflow for aquatic toxicity testing of a disperse dye like this compound.
Potential Mechanisms of Toxicity and Signaling Pathways
The toxicity of anthraquinone dyes in aquatic organisms can be attributed to several mechanisms.
-
Oxidative Stress: Anthraquinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) within cells. An overproduction of ROS can overwhelm the antioxidant defense systems of an organism, leading to oxidative stress, which can damage lipids, proteins, and DNA.
-
DNA Intercalation: The planar structure of anthraquinone molecules allows them to intercalate between the base pairs of DNA.[15] This can interfere with DNA replication and transcription, potentially leading to mutagenic and genotoxic effects.
-
Disruption of Cellular Respiration: Some quinone-containing compounds can interfere with the electron transport chain in mitochondria, disrupting cellular respiration and leading to a deficit in cellular energy (ATP).
While specific signaling pathways affected by this compound have not been elucidated, studies on other environmental contaminants suggest that exposure to such stressors can activate pathways involved in cellular stress response, inflammation, and apoptosis. The aryl hydrocarbon receptor (AhR) signaling pathway is a key detoxification pathway that can be activated by various organic pollutants.[15]
The following diagram illustrates a plausible, generalized signaling pathway for toxicity induced by an anthraquinone dye.
Conclusion
While direct ecotoxicological data for this compound is scarce, information from analogous anthraquinone and disperse dyes indicates a potential for significant toxicity to aquatic organisms, particularly invertebrates. The low water solubility of this compound suggests that it may accumulate in sediments, posing a long-term risk to benthic organisms. Standardized OECD testing protocols are available to definitively determine the ecotoxicity of this substance. Further research is warranted to fill the existing data gaps and enable a comprehensive environmental risk assessment for this compound. The potential mechanisms of toxicity likely involve the induction of oxidative stress and genotoxicity through DNA intercalation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 5. Aquatic toxicity of several textile dye formulations: Acute and chronic assays with Daphnia magna and Raphidocelis subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rxmarine.com [rxmarine.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. oecd.org [oecd.org]
- 12. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fkit.unizg.hr [fkit.unizg.hr]
- 15. researchgate.net [researchgate.net]
A Toxicological Deep Dive into Anthraquinone-Derived Dyes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the toxicological profiles of anthraquinone-derived dyes, intended for researchers, scientists, and drug development professionals. This document synthesizes a wide range of quantitative data, details key experimental methodologies, and visualizes the molecular mechanisms of toxicity to facilitate a deeper understanding of the potential hazards associated with this class of compounds.
Anthraquinone dyes are widely used in the textile, food, cosmetic, and pharmaceutical industries due to their vibrant colors and stability. However, their potential for adverse health effects, including genotoxicity, carcinogenicity, and skin sensitization, necessitates a thorough toxicological evaluation. This guide aims to be a critical resource for the scientific community engaged in the safety assessment and development of new chemical entities based on the anthraquinone scaffold.
Quantitative Toxicological Data
A comparative analysis of the toxicological endpoints for various anthraquinone dyes is presented below. The data has been compiled from numerous studies to provide a clear and concise summary for easy reference and comparison.
Acute and Subchronic Toxicity Data
| Dye Name | CAS No. | Test Species | Route of Administration | LD50 | NOAEL | Reference |
| Disperse Blue 1 | 2475-45-8 | Rat (male/female) | Oral (gavage) | >3,000 mg/kg | - | [1] |
| Disperse Red 11 | 2872-48-2 | Rat (male) | Oral | 700-1000 mg/kg | - | [2] |
| Disperse Red 11 | 2872-48-2 | Rat (female) | Oral | >5,000 mg/kg | - | [2] |
| Acid Violet 43 | 6408-72-6 | Rat | Oral (gavage) | >4,640 mg/kg (active dye) | 200 mg/kg/day (109 mg active dye/kg/day) | [3][4] |
| Reactive Blue 19 | 2580-78-1 | Rat (female) | Oral | 10,135 mg/kg bw | - | [5] |
| Reactive Blue 19 | 2580-78-1 | Rat (male/female) | Dermal | >2,000 mg/kg bw | - | [5] |
| 1,4-bis(p-tolylamino)anthraquinone | 128-80-3 | Rat (male/female) | Oral | - | 230 mg/kg bw | [6] |
| 1,4-bis(p-tolylamino)anthraquinone | 128-80-3 | Rabbit | Dermal | - | 500 mg/kg bw | [6] |
Cytotoxicity Data (IC50 Values)
| Dye/Derivative | Cell Line | IC50 | Reference |
| Nordamnacanthal | A549 (Lung) | 16.3 ± 2.5 µM | [7] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 µM | [8] |
| Emodin | Multiple Cancer Cell Lines | Varies | [7] |
| Chrysophanol | Multiple Cancer Cell Lines | Varies | [7] |
| Alizarin Red S | HepG2 (Liver) | >1000 µM | [8] |
| 9,10-Anthraquinone | HeLa (Cervical) | ~250-500 mg/L | [8] |
| Reactive Blue 19 | Anaerobic Sludge | 45-55 mg/L | [8] |
| Morindone | Colorectal Cancer Cell Lines | Significant cytotoxicity | [9] |
| Damnacanthal | Colorectal Cancer Cell Lines | Significant cytotoxicity | [9] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and exposure times.
Key Experimental Protocols
Detailed methodologies for critical toxicological assays are provided to aid in the design and execution of future studies.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[11]
Principle: The assay measures the ability of a test substance to induce reverse mutations (reversions) in the histidine gene of the bacteria, allowing them to grow on a histidine-deficient medium.[10]
Detailed Protocol:
-
Strain Preparation: Inoculate a single fresh colony of the appropriate S. typhimurium tester strain (e.g., TA98, TA100, TA102) into nutrient broth and incubate for 10-12 hours at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[12]
-
Metabolic Activation (S9 Mix): For detecting mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is prepared. The S9 mix typically contains the S9 fraction, buffer, salts, and cofactors like NADP+ and glucose-6-phosphate.[12]
-
Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for detecting direct-acting mutagens).[11]
-
Plating: Add molten top agar containing a trace amount of histidine and biotin to the test tube, mix gently, and pour the mixture onto a minimal glucose agar plate. The trace amount of histidine allows the bacteria to undergo a few rounds of replication, which is necessary for mutations to be expressed.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[13]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]
Mouse Lymphoma Assay (MLA)
The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (Tk) locus in L5178Y/TK+/- mouse lymphoma cells.[14] This assay can identify both point mutations and chromosomal alterations.[15]
Principle: The assay measures forward mutations at the Tk gene. Cells with a functional Tk gene are sensitive to the cytotoxic effects of pyrimidine analogs like trifluorothymidine (TFT). Mutant cells that have lost Tk activity can survive and form colonies in the presence of TFT.[16]
Detailed Protocol:
-
Cell Culture: Maintain L5178Y/TK+/- cells in suspension culture.
-
Treatment: Expose the cells to various concentrations of the test substance with and without S9 metabolic activation for a defined period (typically 3-4 hours).[14]
-
Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 2 days) to allow for the expression of the mutant phenotype.[15]
-
Mutant Selection: Plate the cells in a selective medium containing TFT. Both soft agar and microwell methods can be used for mutant enumeration.[14]
-
Colony Sizing: After an incubation period, count the number of mutant colonies. The colonies are often categorized as large or small, which can provide information about the type of genetic damage induced (point mutations vs. chromosomal damage).[14]
-
Data Analysis: Calculate the mutant frequency for each concentration. A dose-related increase in mutant frequency that meets specific statistical criteria is considered a positive result.
Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for assessing the skin sensitization potential of a chemical. It is the preferred method over traditional guinea pig tests due to improved animal welfare and quantitative data output.[13]
Principle: The assay is based on the principle that skin sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by other methods.[17]
Detailed Protocol:
-
Animal Treatment: Typically, groups of mice are used. The test substance is applied topically to the dorsal surface of the ears for three consecutive days.[17]
-
Proliferation Measurement: On day 5, the mice are injected with a labeling substance (e.g., ³H-methyl thymidine).[17]
-
Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.[17]
-
Cell Proliferation Analysis: A single-cell suspension is prepared from the lymph nodes, and the level of incorporated label is measured (e.g., by scintillation counting).
-
Data Analysis: The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result for sensitization.[13]
Visualization of Toxicological Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the toxicology of anthraquinone-derived dyes.
References
- 1. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Role of cytochrome P-450 isoenzymes in the bioactivation of hydroxy anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anthraquinones inhibit cytochromes P450 enzyme activity in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acute toxicity assessment of textile dyes and textile and dye industrial effluents using Daphnia magna bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. The Mouse Lymphoma Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. mdpi.com [mdpi.com]
Biodegradation pathways of disperse dyes in wastewater
An In-depth Technical Guide to the Biodegradation Pathways of Disperse Dyes in Wastewater
Introduction
Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1] Due to their chemical stability and resistance to degradation, a significant portion of these dyes is released into industrial effluents during the dyeing process.[1][2] The discharge of these colored effluents into water bodies poses significant environmental challenges; they are not only aesthetically displeasing but also reduce light penetration, which disrupts aquatic ecosystems.[3] Furthermore, the complex aromatic structures of disperse dyes and their potential breakdown products can be toxic, mutagenic, and carcinogenic, posing risks to aquatic life and human health.[3][4][5][6]
Bioremediation has emerged as a cost-effective, environmentally friendly, and sustainable alternative to conventional physicochemical treatment methods for dye-containing wastewater.[6][7][8] This approach utilizes the metabolic capabilities of microorganisms—such as bacteria, fungi, and algae—to decolorize and degrade these complex dye molecules into simpler, less toxic compounds.[9][10] This guide provides a comprehensive technical overview of the biodegradation pathways of disperse dyes, focusing on the microbial and enzymatic mechanisms, influencing factors, and the analytical methods used to study these processes.
Mechanisms of Disperse Dye Biodegradation
The biodegradation of disperse dyes is a complex process that can occur under different environmental conditions, primarily categorized as anaerobic, aerobic, or a combination of both.[7] The effectiveness of each process is highly dependent on the dye's chemical structure and the metabolic capabilities of the microorganisms involved.
Anaerobic Biodegradation
Under anaerobic (oxygen-deficient) conditions, the primary mechanism for the decolorization of many disperse dyes, particularly those with azo structures (–N=N–), is reductive cleavage.[2][11] This process is catalyzed by non-specific enzymes like azoreductases, which transfer electrons from electron donors (such as NADH) to the azo bonds, breaking them.[2][12] This cleavage results in the formation of colorless, but potentially hazardous, aromatic amines.[1][13][14] While anaerobic treatment is highly effective for color removal, it often does not achieve complete mineralization of the dye molecule, necessitating a subsequent treatment step.[15]
Aerobic Biodegradation
Aerobic (oxygen-rich) degradation involves the action of oxidative enzymes. For many complex dyes, direct aerobic degradation is slow because the electron-withdrawing nature of the chromophores makes them resistant to oxidative attack by microbial oxygenases.[1] However, some bacteria and fungi can aerobically degrade certain disperse dyes.[16] More importantly, aerobic processes are crucial for the mineralization of the aromatic amines produced during the initial anaerobic stage.[11][15] Microorganisms utilize oxygenases to open up the aromatic rings, breaking them down into aliphatic acids that can then enter central metabolic pathways (e.g., the Krebs cycle) and be converted to carbon dioxide and water.[8]
Combined Anaerobic-Aerobic Systems
A sequential anaerobic-aerobic treatment strategy is often the most effective approach for the complete mineralization of disperse dyes.[1][15] The process begins with an anaerobic stage for efficient decolorization through reductive cleavage of chromophores. The effluent, now containing aromatic amines, is then transferred to an aerobic stage where these intermediates are fully degraded.[11][15] This two-step process leverages the advantages of both conditions, achieving high rates of both color removal and COD (Chemical Oxygen Demand) reduction.[8][17] For instance, a 95% biotransformation of C.I. Disperse Blue 79 to amines was achieved in 72 hours under anaerobic conditions, followed by a 65% mineralization of these amines within 24 hours in an aerobic phase.[1]
Key Microorganisms and Enzymes in Biodegradation
A diverse range of microorganisms has been identified for their ability to degrade disperse dyes. The key to their efficacy lies in the production of specific intracellular or extracellular enzymes.
Microorganisms
-
Bacteria: Various bacterial species, including those from the genera Pseudomonas, Bacillus, Klebsiella, and Serratia, have demonstrated significant dye degradation capabilities.[1][7][17][18] Bacteria are particularly effective in anaerobic-aerobic sequential systems due to their versatile metabolic pathways.[15][16] For example, Klebsiella pneumoniae has been shown to decolorize Disperse Blue 284 by 95% within 24 hours.[5]
-
Fungi: White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are highly efficient in degrading a wide range of complex aromatic pollutants, including disperse dyes.[2][4] Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes.[2][19] Brown-rot fungi like Coniophora puteana have also been successfully used to decolorize various disperse dyes.[17]
-
Algae: Algae contribute to dye removal through both biosorption (adsorption onto the cell surface) and biodegradation.[7][10] They can utilize dyes as a source of carbon and nitrogen, breaking them down into simpler compounds.[10]
-
Microbial Consortia: Mixed microbial cultures, or consortia, often exhibit higher and more robust degradation efficiency than single strains.[8][11] This is attributed to synergistic interactions, where the metabolic products of one microorganism can be utilized as substrates by another, leading to more complete degradation pathways.[11]
Key Enzymes and Their Mechanisms
The biological breakdown of dyes is fundamentally an enzymatic process. Several key oxidoreductase enzymes are responsible for the primary catalytic steps.[6][20]
-
Azoreductases: These enzymes are crucial for the anaerobic cleavage of azo bonds.[2][15] They are typically flavin-dependent and catalyze the transfer of reducing equivalents (from NADH or NADPH) to the azo linkage, resulting in its reduction and cleavage.[12][20]
-
Laccases: Laccases are multi-copper oxidases commonly produced by fungi.[2][21] They catalyze the oxidation of a wide range of phenolic and non-phenolic aromatic compounds using molecular oxygen as the electron acceptor.[12][21] This broad substrate specificity makes them highly effective in degrading the aromatic structures of dyes.[20]
-
Peroxidases: This group includes Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP), primarily secreted by white-rot fungi.[2][21] They are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) to oxidize a vast array of recalcitrant compounds, including various dye structures.[6][20] MnP oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible redox mediator to oxidize the dye molecules.[21]
The following table summarizes the key enzymes involved in the biodegradation of disperse dyes.
| Enzyme | Source Organism (Typical) | Degradation Condition | Mechanism of Action | Target Dye Structure |
| Azoreductase | Bacteria, Yeasts | Anaerobic | Reductive cleavage of azo bonds (–N=N–) using NADH/NADPH as a cofactor.[15][20] | Azo Dyes |
| Laccase | Fungi (e.g., Trametes), Bacteria | Aerobic | One-electron oxidation of phenolic and aromatic compounds using O₂.[2][21] | Anthraquinone, Aromatic Rings |
| Lignin Peroxidase (LiP) | White-rot Fungi | Aerobic | H₂O₂-dependent oxidation of non-phenolic aromatic rings via a high-redox potential cation radical mechanism.[2][21] | Complex Aromatic Structures |
| Manganese Peroxidase (MnP) | White-rot Fungi | Aerobic | H₂O₂-dependent oxidation of Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizer of phenolic compounds.[2][21] | Phenolic, Aromatic Rings |
| NADH-DCIP Reductase | Bacteria | Anaerobic/Aerobic | A flavoprotein that can participate in the reduction of azo compounds.[2][12] | Azo Dyes |
Biodegradation Pathways and Visualizations
The degradation of a disperse dye molecule is a multi-step process involving various intermediates. The specific pathway depends on the dye's structure (e.g., azo or anthraquinone) and the metabolic capabilities of the microorganisms.
General Experimental and Biodegradation Workflow
The study of biodegradation typically follows a structured workflow, from microbial screening to the analysis of degradation products. This process is essential for identifying effective microbial strains and understanding the degradation mechanisms.
Caption: A typical experimental workflow for studying disperse dye biodegradation.
Pathway for Azo Disperse Dyes (Anaerobic-Aerobic Sequence)
Azo dyes are the largest class of synthetic dyes. Their biodegradation typically starts with the reductive cleavage of the azo bond, which is unstable under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.
Caption: Sequential anaerobic-aerobic pathway for azo dye biodegradation.
Pathway for Anthraquinone Dyes (Fungal Degradation)
Anthraquinone dyes are degraded aerobically, often by fungi, through the action of powerful oxidative enzymes like laccases and peroxidases that attack the stable aromatic ring structure.
Caption: Aerobic fungal degradation pathway for anthraquinone dyes.
Factors Influencing Biodegradation Efficiency
The rate and extent of disperse dye biodegradation are significantly affected by several physicochemical and environmental factors.[6] Optimization of these parameters is critical for developing effective bioremediation strategies.[11]
| Factor | Effect on Biodegradation | Optimal Range (General) |
| pH | Affects the activity of microbial enzymes and the surface charge of microbial cells, influencing dye-cell interaction. Most microbial degradation occurs optimally around neutral pH, though some specialized microbes (alkaliphiles) thrive in alkaline textile wastewater.[6][7] | 6.0 - 8.0[7][18] |
| Temperature | Influences microbial growth rates and enzyme kinetics. Most studies report optimal degradation by mesophilic organisms in the range of 30-40°C.[7] High temperatures, common in textile effluents (60-70°C), can inhibit many microorganisms.[4] | 30 - 40°C[7][18] |
| Dissolved Oxygen (DO) | Determines whether the process is aerobic or anaerobic. DO is essential for the final mineralization of aromatic amines but can inhibit the initial reductive cleavage of azo dyes.[2] | Anaerobic for decolorization; Aerobic for mineralization.[2] |
| Dye Concentration | High dye concentrations can be toxic to microorganisms, inhibiting their metabolic activity. The degradation rate often decreases as the initial dye concentration increases beyond a certain threshold.[2] | Varies greatly (e.g., 20-5000 mg/L), depends on microbial tolerance.[2][7] |
| Carbon/Nitrogen Source | The presence of easily metabolizable co-substrates (like glucose or beef extract) often enhances dye degradation. Most microorganisms cannot use the complex dye structure as a sole carbon source and require an additional energy source for the metabolic activity needed for degradation.[1][2][22] | Addition of supplementary sources is often required.[2] |
| Dye Structure | The complexity, molecular weight, and types of substituents on the dye molecule affect its biodegradability. Simpler structures are generally degraded more easily.[2] | Low molecular weight, simpler structures are more biodegradable.[2] |
Experimental Protocols
Detailed and standardized protocols are essential for studying biodegradation pathways and comparing results across different studies.
Protocol for Microbial Decolorization Assay
Objective: To quantify the ability of a microbial strain to decolorize a specific disperse dye in a liquid medium.
Methodology:
-
Medium Preparation: Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria or Potato Dextrose Broth for fungi). Sterilize by autoclaving.
-
Inoculum Preparation: Grow a pure culture of the test microorganism to the mid-logarithmic phase. Prepare a cell suspension and adjust its optical density to a standard value (e.g., OD₆₀₀ = 1.0).
-
Assay Setup: In sterile flasks, add 100 mL of the liquid medium. Add the disperse dye stock solution to achieve the desired final concentration (e.g., 100 mg/L).
-
Inoculation: Inoculate the dye-containing medium with a standard volume (e.g., 1% v/v) of the prepared inoculum. A control flask without inoculum should be included to check for abiotic decolorization.
-
Incubation: Incubate the flasks under optimal conditions (e.g., 35°C, 150 rpm) for a defined period (e.g., 5-7 days).[22]
-
Sampling and Analysis: At regular intervals, withdraw an aliquot (e.g., 3 mL) from each flask. Centrifuge the sample to pellet the biomass.
-
Measurement: Measure the absorbance of the supernatant at the dye's maximum wavelength (λₘₐₓ) using a UV-Vis spectrophotometer.
-
Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100
Protocol for Enzyme Activity Assay (Laccase)
Objective: To measure the activity of laccase enzymes in a crude or purified sample.
Methodology:
-
Reagent Preparation:
-
Substrate solution: Prepare a solution of a suitable chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in a buffer.
-
Buffer solution: Prepare a buffer at the optimal pH for the enzyme (e.g., 0.1 M sodium acetate buffer, pH 4.5).
-
-
Reaction Mixture: In a cuvette, mix the buffer solution and the substrate solution.
-
Enzyme Addition: Add a small volume of the enzyme-containing sample (e.g., culture supernatant) to the cuvette to start the reaction.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the oxidized product of the substrate (e.g., 420 nm for ABTS). Record the absorbance at regular intervals for several minutes.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the oxidized substrate. One unit (U) of enzyme activity is often defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.
Protocol for Analysis of Degradation Products by GC-MS
Objective: To identify the intermediate and final products of dye biodegradation.
Methodology:
-
Sample Preparation: After the biodegradation assay, centrifuge the culture to remove biomass.
-
Liquid-Liquid Extraction: Transfer the supernatant to a separating funnel. Acidify the sample and extract the metabolites with a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to concentrate the metabolites.
-
Derivatization (Optional): If the metabolites are not volatile, they may need to be derivatized (e.g., by silylation) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the concentrated extract into the Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Separation: The components of the mixture are separated based on their boiling points and interaction with the GC column.
-
MS Detection: As each component elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, which generates a mass spectrum (a plot of ion abundance vs. mass-to-charge ratio).
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with reference spectra in a database (e.g., NIST library). This allows for the elucidation of the biodegradation pathway.[21]
Conclusion
The biodegradation of disperse dyes is a promising and sustainable approach for the remediation of textile wastewater. The most effective strategies often involve a sequential anaerobic-aerobic process, which ensures both efficient decolorization and complete mineralization of the resulting aromatic amines. A wide variety of microorganisms, particularly bacteria and fungi, possess the enzymatic machinery—including azoreductases, laccases, and peroxidases—required to break down these recalcitrant pollutants. However, the efficiency of these biological processes is highly dependent on environmental conditions such as pH, temperature, and the presence of co-substrates. Future research should focus on the genetic engineering of microorganisms for enhanced enzyme production, the development of robust microbial consortia tailored for specific industrial effluents, and the optimization of bioreactor designs to translate laboratory findings into large-scale industrial applications.[9] A thorough understanding of the degradation pathways and potential toxicity of intermediates is crucial for ensuring the development of safe and truly effective bioremediation technologies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Environmental Impacts and Strategies for Bioremediation of Dye-Containing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Dye Degradation: Integrating Microbial Metabolism, Photocatalysis, and Nanotechnology for Eco-Friendly Solutions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biodecolorization and Biodegradation of Dyes: A Review [openbiotechnologyjournal.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Dye Degradation Mechanisms → Term [fashion.sustainability-directory.com]
- 14. researchgate.net [researchgate.net]
- 15. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioremediation of Textile Azo Dyes by Aerobic Bacterial Consortium Aerobic Degradation of Selected Azo Dyes by Bacterial Consortium - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. Dye degradation by microorganisms [wisdomlib.org]
- 19. Dye Biodegradation, Mechanisms and Techniques | springerprofessional.de [springerprofessional.de]
- 20. researchgate.net [researchgate.net]
- 21. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Impact of Disperse Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact associated with the manufacturing of disperse dyes. The document details the composition of wastewater effluent, the nature of solid waste and air emissions, and the methodologies for their analysis. Quantitative data is summarized in structured tables, and key processes are illustrated with diagrams to facilitate a deeper understanding of the environmental footprint of this industry.
Introduction
Disperse dyes are a major class of synthetic colorants used primarily for dyeing hydrophobic fibers such as polyester, nylon, and acetate.[1] Their manufacturing process, while essential for the textile industry, generates a significant environmental burden through the release of complex chemical waste streams into the water, air, and land. These waste streams are characterized by high toxicity, persistence, and low biodegradability, posing considerable challenges for treatment and disposal. This guide aims to provide a detailed technical examination of these environmental impacts to inform research and development efforts toward more sustainable dye manufacturing practices.
Environmental Impact Analysis
The environmental impact of disperse dye manufacturing is multifaceted, encompassing wastewater generation, solid waste production, and air pollutant emissions.
Wastewater Effluent
The synthesis of disperse dyes involves a series of chemical reactions, including diazotization, coupling, and various finishing steps, which generate large volumes of highly polluted wastewater.[2] This effluent is a primary contributor to water pollution from the textile industry.
Wastewater from disperse dye manufacturing is characterized by high levels of Total Suspended Solids (TSS), Chemical Oxygen Demand (COD), and Biochemical Oxygen Demand (BOD). It also typically exhibits extreme pH values and high temperatures. The presence of unfixed dyes, dispersing agents, and other chemical auxiliaries contributes to its complex and recalcitrant nature.
Data Presentation: Wastewater Composition
The following table summarizes the typical quantitative characteristics of raw wastewater from disperse dye manufacturing facilities.
| Parameter | Concentration Range |
| pH | 6.0 - 9.8 |
| Chemical Oxygen Demand (COD) | 900 - 3600 mg/L |
| Biochemical Oxygen Demand (BOD) | 200 - 420 mg/L |
| Total Suspended Solids (TSS) | 830 - 1580 mg/L |
| Total Dissolved Solids (TDS) | 3210 - 30480 mg/L |
| Chloride (Cl⁻) | High (specific values vary) |
| Sulphate (SO₄²⁻) | High (specific values vary) |
Source: Data compiled from multiple studies on textile and dye industry effluents.
Solid Waste
Air Emissions
Air emissions from disperse dye manufacturing primarily consist of Volatile Organic Compounds (VOCs). These are released during various stages of the synthesis process, including the handling of raw materials and the drying of the final product. Common VOCs emitted include hazardous chemicals such as benzene, toluene, and xylene.[3] These compounds are precursors to ground-level ozone and can have direct adverse health effects.
Data Presentation: Air Emissions
Precise emission factors for the manufacturing of disperse dyes are not widely documented. However, data for the broader synthetic dye and pigment manufacturing sector provides an indication of the greenhouse gas footprint.
| Pollutant | Emission Factor ( kg/USD ) |
| CO₂e | 1.382 |
| CO₂ | 1.29 |
| CH₄ | 0.00234 |
| N₂O | 0.000098 |
Source: EPA, Supply Chain Greenhouse Gas Emission Factors v1.2 (2023). This data is for the entire synthetic dye and pigment manufacturing sector and not specific to disperse dyes.
Experimental Protocols
Accurate characterization of the waste streams from disperse dye manufacturing is crucial for assessing their environmental impact and developing effective treatment strategies. The following sections detail the standard methodologies for analyzing key wastewater parameters.
Determination of Chemical Oxygen Demand (COD)
Method: Dichromate Reflux Method
Principle: This method determines the oxygen equivalent of the organic matter in a water sample that is susceptible to oxidation by a strong chemical oxidant. A sample is refluxed in a strongly acidic solution with a known excess of potassium dichromate (K₂Cr₂O₇). After digestion, the remaining unreduced K₂Cr₂O₇ is titrated with ferrous ammonium sulfate (FAS) to determine the amount of K₂Cr₂O₇ consumed. The COD is then calculated in milligrams per liter (mg/L).
Apparatus:
-
Reflux apparatus, consisting of a 500-mL or 250-mL Erlenmeyer flask with a ground-glass 24/40 neck and a 300-mm jacket Liebig, West, or equivalent condenser with a 24/40 ground-glass joint.
-
Hot plate or heating mantle.
-
Burette, 50-mL.
Reagents:
-
Standard potassium dichromate solution (0.04167M).
-
Sulfuric acid reagent (containing silver sulfate).
-
Ferroin indicator solution.
-
Standard ferrous ammonium sulfate (FAS) titrant (approx. 0.25M).
-
Mercuric sulfate (for chloride interference).
Procedure:
-
Pipette a suitable volume of the sample into the reflux flask.
-
Add mercuric sulfate to complex any chlorides present.
-
Carefully add the sulfuric acid reagent.
-
Add a known volume of the standard potassium dichromate solution.
-
Attach the condenser and reflux for 2 hours.
-
Cool the apparatus to room temperature.
-
Dilute the mixture with deionized water.
-
Add a few drops of ferroin indicator.
-
Titrate the excess dichromate with standard FAS solution to a reddish-brown endpoint.
-
A blank sample of deionized water is run through the same procedure.
Calculation: COD (mg/L) = [(A - B) × M × 8000] / V Where:
-
A = volume of FAS used for blank (mL)
-
B = volume of FAS used for sample (mL)
-
M = molarity of FAS
-
V = volume of sample (mL)
-
8000 = milli-equivalent weight of oxygen × 1000 mL/L
Determination of Biochemical Oxygen Demand (BOD)
Method: 5-Day BOD Test (BOD₅)
Principle: The BOD test is an empirical bioassay procedure that measures the dissolved oxygen consumed by microorganisms while assimilating and oxidizing the organic matter in a sample. The sample is diluted and incubated in the dark at a constant temperature (20°C) for five days. The reduction in dissolved oxygen concentration during this period is the BOD₅.
Apparatus:
-
Incubation bottles, 300-mL capacity.
-
Incubator, thermostatically controlled at 20 ± 1°C.
-
Dissolved Oxygen (DO) meter and probe.
Reagents:
-
Phosphate buffer solution.
-
Magnesium sulfate solution.
-
Calcium chloride solution.
-
Ferric chloride solution.
-
Seeding material (if the sample is sterile or contains inhibitory substances).
-
Nitrification inhibitor (if only carbonaceous BOD is to be measured).
Procedure:
-
Prepare dilution water by adding the nutrient solutions to deionized water and aerating to saturate with oxygen.
-
Prepare several dilutions of the sample with the dilution water to ensure that at least one dilution will have a residual DO of at least 1 mg/L and a DO uptake of at least 2 mg/L after five days.
-
If necessary, seed the dilution water.
-
Measure the initial DO of each diluted sample.
-
Incubate the bottles in the dark at 20°C for 5 days.
-
After 5 days, measure the final DO of each diluted sample.
Calculation: BOD₅ (mg/L) = [(D₁ - D₂) - (B₁ - B₂) × f] / P Where:
-
D₁ = initial DO of diluted sample (mg/L)
-
D₂ = final DO of diluted sample (mg/L)
-
B₁ = initial DO of seed control (mg/L)
-
B₂ = final DO of seed control (mg/L)
-
f = ratio of seed in sample to seed in control
-
P = decimal volumetric fraction of sample used
Determination of Total Suspended Solids (TSS)
Method: Gravimetric Method (EPA Method 160.2)
Principle: A well-mixed sample is filtered through a weighed standard glass-fiber filter, and the residue retained on the filter is dried to a constant weight at 103-105°C. The increase in the weight of the filter represents the total suspended solids.
Apparatus:
-
Glass-fiber filters without organic binder.
-
Filtration apparatus (funnel, filter base, and flask).
-
Drying oven, for operation at 103-105°C.
-
Desiccator.
-
Analytical balance, capable of weighing to 0.1 mg.
Procedure:
-
Prepare the glass-fiber filter by washing it with three successive portions of deionized water, applying a vacuum to remove all traces of water.
-
Dry the filter in an oven at 103-105°C for 1 hour.
-
Cool the filter in a desiccator to balance temperature and weigh.
-
Repeat the drying, cooling, and weighing cycle until a constant weight is obtained.
-
Wet the filter with a small amount of deionized water to seat it in the filtration apparatus.
-
Measure a suitable volume of the well-mixed sample and filter it under vacuum.
-
Wash the filter with three successive portions of deionized water, allowing complete drainage between washings.
-
Carefully remove the filter from the filtration apparatus.
-
Dry the filter for at least 1 hour at 103-105°C.
-
Cool in a desiccator to balance temperature and weigh.
-
Repeat the drying, cooling, and weighing cycle until a constant weight is obtained.
Calculation: TSS (mg/L) = [(A - B) × 1000] / V Where:
-
A = weight of filter + dried residue (mg)
-
B = weight of filter (mg)
-
V = volume of sample (L)
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the environmental impact of disperse dye manufacturing.
Overall Environmental Impact Workflow
References
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Textile Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Textile dyes represent a vast and structurally diverse group of organic compounds used extensively in various industries. The widespread use and potential for human exposure through occupational contact, consumer products, and environmental contamination necessitate a thorough understanding of their toxicological profiles. A significant area of concern is their potential to induce genetic damage. This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of textile dyes, focusing on the underlying mechanisms, standard experimental evaluation methods, and structure-activity relationships. Detailed protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the subject.
Introduction: Genotoxicity and Mutagenicity of Textile Dyes
Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, and which may lead to cancer. Mutagenicity is a specific type of genotoxicity that describes the induction of permanent transmissible changes in the structure of the genetic material of cells or organisms. These changes can involve single gene mutations (point mutations) or larger-scale chromosomal alterations.
Textile dyes encompass a wide range of chemical classes, with azo dyes and anthraquinone dyes being among the most common.[1][2][3] Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), account for up to 70% of all organic dyes used in the industry.[1] The genotoxic potential of many dyes is not inherent to the parent molecule but arises from its metabolic activation into reactive intermediates. This is particularly true for azo dyes, which can be metabolized to potentially carcinogenic aromatic amines by azoreductases present in the liver or intestinal microflora.[4][5] Given the potential for these compounds to be leached from textiles and enter the environment or come into direct contact with human skin, assessing their genotoxic and mutagenic properties is crucial for risk assessment and the development of safer alternatives.[6][7]
Mechanisms of Genotoxicity
The genotoxicity of textile dyes can be mediated through several mechanisms, primarily involving the metabolic activation of the parent compound into reactive species that can interact with DNA.
2.1 Metabolic Activation and DNA Adduct Formation
The primary mechanism for many azo dyes involves the reductive cleavage of the azo bond, a process known as azofission, carried out by bacterial azoreductases in the gut or by liver enzymes.[5][8] This process releases aromatic amines, many of which are known or suspected carcinogens (e.g., benzidine).[1][4] These aromatic amines can then undergo further metabolic activation, such as N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A1), to form highly reactive electrophilic species like nitrenium ions.[9][10] These intermediates can then covalently bind to the DNA bases, typically guanine, forming DNA adducts.[9][10] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations if not properly repaired.[10]
Caption: Experimental workflow for the in vitro Micronucleus Assay.
Quantitative Data on Dye Genotoxicity
The following tables summarize quantitative results from studies evaluating the genotoxicity of various textile dyes using the assays described above. It is important to note that results can vary depending on the specific dye product, its purity, the test system, and the presence or absence of metabolic activation.
Table 1: Summary of Ames Test Results for Selected Textile Dyes
| Dye Name/Class | Tester Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |
| Azo Dyes | ||||
| Acid Red 85 (releases benzidine) | TA98, TA100 | With S9 | Positive | |
| [1][6] | Direct Black 19:1 | Salmonella strains | Not specified | Positive |
| [11] | Basic Red 22 | Salmonella strains | Not specified | Positive |
| [11] | o-Aminoazotoluene | TA98, TA100 | With S9 | Strongly Positive |
| [5] | Anthraquinone Dyes | |||
| Disperse Blue 291 | Salmonella assay | Not specified | Positive | |
| [12] | Acid Blue 62 | Salmonella strains | Not specified | Negative |
| [11] | Other Dyes | |||
| Indigo (vat dye) | TA98, TA100 | With and Without S9 | Positive | |
| [1] | Malachite Green (triphenylmethane) | TA97a, TA98, TA100, TA102 | With and Without S9 | Negative (in recent OECD test) |
| [6] | ||||
| Table 2: Summary of Comet Assay and Micronucleus Assay Results |
| Dye Name/Class | Assay Type | Cell Line / Animal Model | Key Finding | Reference(s) |
| Azo & Azo-metal complex dyes (10 commercial products) | Comet Assay | Human Keratinocytes (HaCaT) | All 10 dyes caused DNA damage. | |
| [13][14] | Azo & Azo-metal complex dyes (10 commercial products) | In Vitro Micronucleus | Human Keratinocytes (HaCaT) | All 10 dyes induced clastogenic effects (MN formation). |
| [13][14] | Direct Violet (azo dye) | In Vivo Micronucleus | Male Rats (Bone Marrow) | Increased frequency of micronucleated polychromatic erythrocytes. |
| [15] | Acid Blue 62 | In Vivo Micronucleus | Mice (Bone Marrow) | Genotoxic (increased MN frequency). |
| [11] | Direct Red 81 | In Vivo Micronucleus | Mice (Bone Marrow) | Genotoxic (increased MN frequency). |
| [11] | Basic Orange 28 | In Vivo Micronucleus | Mice (Bone Marrow) | Genotoxic (increased MN frequency). |
| [11] | Indigo Naturalis | In Vitro Micronucleus | Human Liver Cells (HepG2) | Assessed for genotoxicity. |
| [1] |
Structure-Activity Relationships (SAR)
The mutagenic and genotoxic potential of a textile dye is strongly linked to its chemical structure. Understanding these relationships is key to predicting toxicity and designing safer dyes.
-
Activating Moieties: The presence of certain functional groups can confer mutagenicity. For azo dyes, the potential to be cleaved into carcinogenic aromatic amines, such as those derived from benzidine or p-phenylenediamine, is a major structural alert.
-
[4] Substituent Effects:
-
Increasing Mutagenicity: The addition of nitro or amino groups, methylation, or halogenation to the aromatic amine structure often maintains or increases mutagenic activity. [1][4] * Decreasing Mutagenicity: Sulfonation (-SO3H) is a key structural modification that generally decreases the mutagenicity of aromatic amines. Th[1][4]e bulky, charged sulfonic acid groups may hinder the molecule's ability to cross cell membranes or interact with metabolic enzymes and DNA. Carboxylation, deamination, or adding bulkier groups can also diminish mutagenicity.
-
-
[1][4] Metal Complexation: Complexing an azo dye with a metal ion, such as copper, often reduces its mutagenic activity.
d[4]ot
Caption: Key structural factors influencing the genotoxicity of textile dyes.
DNA Damage Response Signaling
When cells detect DNA damage, such as adducts or strand breaks caused by genotoxic dyes, they activate a complex network of signaling pathways known as the DNA Damage Response (DDR). The goal of the DDR is to halt the cell cycle to allow time for DNA repair, or to induce apoptosis (programmed cell death) if the damage is too severe to be repaired.
Key proteins in this pathway include sensor kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated by DNA double-strand breaks and single-strand breaks, respectively. These kinases then phosphorylate a cascade of downstream targets, including checkpoint proteins (e.g., CHK1, CHK2) and effector proteins like the tumor suppressor p53. Activated p53 can induce the expression of genes that cause cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
dot
Caption: Simplified overview of the DNA Damage Response (DDR) pathway.
Conclusion
The genotoxicity and mutagenicity of textile dyes are significant toxicological concerns, driven primarily by the metabolic activation of parent compounds into DNA-reactive species. Azo dyes, in particular, can be reduced to form hazardous aromatic amines. A standardized battery of tests, including the Ames test, comet assay, and micronucleus assay, provides a robust framework for identifying genotoxic properties across different mechanistic endpoints. Structure-activity relationship studies are critical for predicting the hazardous potential of new and existing dyes and for guiding the design of safer alternatives, for example, through sulfonation. A thorough understanding of these principles is essential for researchers, regulators, and industry professionals to ensure the chemical safety of textile products and mitigate their environmental and human health risks.
References
- 1. environmentaljournal.org [environmentaljournal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity of azo dyes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for direct-acting oxidative genotoxicity by reduction products of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]
- 10. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenic and genotoxic activity of chosen dyes and surface active compounds used in the textile industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of genotoxicity of textile dyestuffs in Salmonella mutagenicity assay, in vitro micronucleus assay, and single cell gel/comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dl.begellhouse.com [dl.begellhouse.com]
- 15. Genotoxicity studies on the removal of a direct textile dye by a fungal strain, in vivo, using micronucleus and RAPD-PCR techniques on male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioaccumulation Potential of Disperse Dyes: An Examination of Available Data in the Context of Disperse Red 311
A comprehensive review of scientific literature reveals a significant data gap regarding the specific bioaccumulation potential of Disperse Red 311 in organisms. To date, no quantitative studies detailing bioconcentration factors (BCF), bioaccumulation factors (BAF), or specific tissue concentrations for this particular dye have been published in readily accessible scientific databases. This technical guide, therefore, addresses the broader context of disperse dyes, drawing on available data for structurally related compounds to infer potential environmental behavior and highlighting the critical need for further research on this compound.
This compound is an anthraquinone-derived red dye utilized in the plastics, textiles, and cosmetics industries.[1][2][3][4] Like other disperse dyes, it is characterized by low water solubility, a feature that is a prerequisite for its application in dyeing synthetic fibers.[5][6] However, this hydrophobicity also suggests a potential for partitioning into fatty tissues of organisms, a key characteristic of bioaccumulative substances. While direct experimental evidence for this compound is lacking, an examination of related disperse dyes provides some insight into the potential risks associated with this class of compounds.
General Properties of Disperse Dyes Relevant to Bioaccumulation
Disperse dyes are non-ionic compounds with high octanol-water partition coefficients (Kow), indicating their lipophilic nature.[5] This hydrophobicity is a primary driver for their potential to adsorb to sediments and bioconcentrate in organisms.[5] The environmental fate of these dyes is a concern as they are used in large quantities, and a significant portion can be released into wastewater during the dyeing process.[6][7]
Insights from Structurally Related Disperse Dyes
While data on this compound is unavailable, studies on other red disperse dyes, such as Disperse Red 1, Disperse Red 11, and Disperse Red 13, offer some perspective on the potential for adverse environmental and health effects.
Disperse Red 1: This azo dye has been the subject of several ecotoxicological studies. It has demonstrated mutagenic effects in human hepatoma cells and lymphocytes.[8][9] Chronic toxicity has been observed in aquatic invertebrates like Daphnia similis.[10] Although specific bioaccumulation values are not provided in the search results, the observed chronic toxicity at low concentrations suggests that long-term exposure and potential accumulation could be a concern.
Disperse Red 11: This anthraquinone-based dye is also insoluble in water.[6][11] Toxicokinetic studies in rats have shown that it can be absorbed into the blood from the lungs.[12] While some studies have indicated it is not a skin sensitizer, others have found it to be a mild to moderate skin irritant depending on the dye lot.[12] Mutagenicity studies have produced mixed results, with some suggesting that observed mutagenicity might be due to impurities.[12]
Disperse Red 13: This azo dye has been shown to induce chromosomal damage in human lymphocytes.[13][14] Its degradation products have also demonstrated mutagenic potential.[13][14] The toxicity of Disperse Red 13 to the water flea Daphnia similis was found to be higher than that of the structurally similar Disperse Red 1, highlighting how small changes in chemical structure can influence ecotoxicity.[15]
Experimental Protocols: A General Overview for Disperse Dye Analysis
Due to the absence of specific studies on the bioaccumulation of this compound, detailed experimental protocols for this compound cannot be provided. However, a general workflow for assessing the bioaccumulation of a disperse dye in an organism would typically involve the following steps. This generalized protocol is based on standard ecotoxicological testing methodologies.
Figure 1: A generalized experimental workflow for assessing the bioaccumulation of a disperse dye.
Signaling Pathways and Logical Relationships
The provided search results do not contain information on specific signaling pathways affected by this compound. For other disperse dyes, the focus has been on genotoxicity and mutagenicity, suggesting interactions with DNA and cellular repair mechanisms. The logical relationship for assessing bioaccumulation potential is outlined below.
Figure 2: Logical relationship from physicochemical properties to potential adverse effects of a bioaccumulative disperse dye.
Data Summary
As no quantitative data for the bioaccumulation of this compound is available, a data table cannot be generated. The table below summarizes the types of data that would be collected in a typical bioaccumulation study.
| Parameter | Description | Units | Relevance to Bioaccumulation Assessment |
| Bioconcentration Factor (BCF) | Ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. | L/kg | Indicates the extent of accumulation from water. |
| Bioaccumulation Factor (BAF) | Ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (including food) at steady state. | L/kg | Provides a more realistic measure of accumulation in a natural environment. |
| Tissue-Specific Concentration | The concentration of the chemical in specific tissues (e.g., liver, fat, muscle). | µg/g or ng/g | Identifies target organs for accumulation and potential toxicity. |
| Uptake Rate Constant (k1) | The rate at which a chemical is taken up by an organism from the environment. | L/(kg*day) | A key parameter in kinetic models of bioaccumulation. |
| Depuration Rate Constant (k2) | The rate at which a chemical is eliminated from an organism. | 1/day | A key parameter in kinetic models of bioaccumulation. |
Conclusion and Future Directions
The absence of specific bioaccumulation data for this compound represents a significant knowledge gap in the environmental risk assessment of this compound. While inferences can be drawn from the properties of other disperse dyes, which suggest a potential for bioaccumulation and toxicity, dedicated studies on this compound are imperative. Future research should focus on conducting standardized bioaccumulation tests in relevant aquatic organisms to determine key metrics such as BCF and BAF. Furthermore, investigations into the metabolic fate of this compound in these organisms are crucial to fully understand its environmental persistence and potential for long-term harm. Until such data becomes available, a precautionary approach should be taken regarding the environmental release of this dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TargetMol [targetmol.com]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Disperse Red 11 - Wikipedia [en.wikipedia.org]
- 12. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test, HepG2 cytotoxicity assay, and Daphnia acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental interactions of disperse dyes with synthetic fibers
An In-depth Technical Guide to the Fundamental Interactions of Disperse Dyes with Synthetic Fibers
Audience: Researchers, scientists, and drug development professionals. Content Type: An in-depth technical guide or whitepaper on the core principles governing the interaction between disperse dyes and synthetic polymer fibers.
Executive Summary
Disperse dyes are the primary colorants for hydrophobic synthetic fibers, most notably polyethylene terephthalate (PET), or polyester. Their application is a complex process governed by the principles of physical chemistry, thermodynamics, and kinetics. Unlike ionic dyes which form strong electrostatic or covalent bonds with fibers, disperse dyes, being non-ionic and sparingly water-soluble, function through a mechanism of diffusion and physical sequestration within the amorphous regions of the polymer matrix. The stability and fastness of the coloration depend on a delicate balance of intermolecular forces, primarily van der Waals forces and hydrogen bonds. This guide provides a detailed examination of these fundamental interactions, outlining the dyeing mechanism, the thermodynamic and kinetic principles that govern it, and the key experimental protocols used for its characterization.
The Disperse Dyeing System: Core Components
The efficacy of dyeing synthetic fibers with disperse dyes hinges on the properties of both the dye and the fiber, and the medium in which they interact.
-
Disperse Dyes: These are small, non-ionic aromatic compounds with very low solubility in water.[1][2] They are ground into a fine powder and applied as an aqueous dispersion.[3] Their chemical structure, often based on azo or anthraquinone chromophores, is designed to be hydrophobic, giving them a natural affinity for water-repelling fibers like polyester.[1][4]
-
Synthetic Fibers (Polyester): Polyester is a highly hydrophobic, semi-crystalline polymer.[5][6] Its structure consists of densely packed, ordered crystalline regions and less-ordered, amorphous regions. The crystalline regions are impenetrable to dye molecules, meaning dyeing occurs exclusively in the amorphous zones.[6][7] A critical property is the glass transition temperature (Tg), the temperature at which the amorphous polymer chains transition from a rigid, glassy state to a more flexible, rubbery state. Dye diffusion can only occur efficiently above the Tg.[1][8]
-
Aqueous Dyebath: The dyeing process is carried out in water. Due to the low solubility of the dyes, dispersing agents (surfactants) are essential. These agents stabilize the fine dye particles, preventing them from aggregating and ensuring a uniform and stable dispersion for even color application.[1][9]
The Mechanism of Disperse Dyeing
The transfer of disperse dye from the aqueous phase into the hydrophobic fiber is a multi-stage process driven by a concentration gradient and facilitated by high temperature.[2] The process is generally understood to occur in three sequential steps.[8][10]
-
Dissolution and Transport: A small number of dye molecules dissolve from the solid dispersed particles into the water. These individual, solvated dye molecules are then transported through the aqueous medium to the surface of the fiber.
-
Adsorption: The dissolved dye molecules adsorb onto the surface of the synthetic fiber. This initial attraction is driven by the hydrophobic nature of both the dye and the fiber.[11]
-
Diffusion: At temperatures above the fiber's glass transition temperature (typically 120-130°C for polyester), the thermal energy causes the polymer chains in the amorphous regions to become more mobile, creating transient voids.[7][12] The adsorbed dye molecules then diffuse from the high-concentration environment on the fiber surface into the low-concentration interior of the polymer matrix, moving through these voids.[8][10]
Once inside the fiber, the dye molecules are "trapped" as the fiber cools and the polymer structure returns to a more rigid state. The final coloration is essentially a solid solution of the dye within the polymer.
Figure 1: The multi-stage mechanism of disperse dyeing.
Intermolecular Forces in Dye-Fiber Interaction
The retention of disperse dyes within the fiber matrix is not due to covalent or ionic bonding, but rather a combination of weaker, non-covalent intermolecular forces.[13]
-
Van der Waals Forces: These are the primary interactions responsible for holding the dye molecules in place. As non-polar molecules, both the dye and the polyester chains exhibit temporary fluctuating dipoles that create weak, short-range attractions.[5][8]
-
Dipole-Dipole Interactions: Many disperse dyes and the ester groups in polyester contain polar functional groups (e.g., -NO2, -CN, -C=O). The permanent dipoles in these groups lead to electrostatic attractions that are stronger than van der Waals forces.[5]
-
Hydrogen Bonds: Functional groups on the dye molecule, such as -OH or -NH2, can form hydrogen bonds with the carbonyl oxygen atoms of the ester groups in the polyester chain.[5][7][12] These are among the strongest of the non-covalent interactions involved.
The collective effect of these forces creates a strong affinity between the dye and the fiber, resulting in good color fastness.[8]
Figure 2: Logical relationship of forces in dye-fiber interactions.
Thermodynamics and Kinetics of Dyeing
The dyeing process can be quantitatively described by thermodynamic and kinetic models, which are crucial for process optimization.
Thermodynamics
Thermodynamics describes the dyeing process at equilibrium, defining the ultimate distribution of dye between the dyebath and the fiber. The process is often modeled using adsorption isotherms.
-
Nernst Partition Isotherm: This model is frequently applied to the disperse dye/polyester system.[14][15] It assumes the fiber acts like a solid solvent into which the dye partitions, suggesting a mechanism of dissolution. The relationship is linear: Cf = K * Cs Where Cf is the dye concentration in the fiber, Cs is the dye concentration in the solution, and K is the partition coefficient.
Key thermodynamic parameters quantify the spontaneity and energy changes of the dyeing process.
-
Standard Affinity (-Δμ°): Represents the driving force of the dye from the dyebath to the fiber. A higher negative value indicates a greater tendency for the dye to move into the fiber.
-
Enthalpy of Dyeing (ΔH°): Indicates the heat change during dyeing. For many disperse dyes, the process is exothermic (negative ΔH°), meaning heat is released as the dye bonds with the fiber.[4][16]
-
Entropy of Dyeing (ΔS°): Represents the change in randomness or disorder of the system.
Table 1: Example Thermodynamic and Kinetic Parameters for Dyeing on Polyester
| Dye System | Parameter | Value | Reference |
|---|---|---|---|
| Prodigiosin on PET | Enthalpy (ΔH°) | -2.51 kJ/mol | [16] |
| Entropy (ΔS°) | 5.05 J/(mol·K) | [16] | |
| Activation Energy (Ea) | 6.09 kcal/mol | [16] | |
| C.I. Disperse Orange 30 on PET | Partition Coefficient (K) at 130°C | Varies with form (Commercial vs. Liquid) | [15] |
| | Diffusion Coefficient (D) at 130°C | Increases with temperature |[15] |
Kinetics
Kinetics describes the rate at which dyeing occurs. In disperse dyeing, the rate-determining step is the slow diffusion of the dye molecules within the fiber polymer matrix.[4]
-
Fick's Second Law of Diffusion: This mathematical model is used to describe the diffusion process and calculate the diffusion coefficient.[4]
-
Diffusion Coefficient (D): A measure of how quickly a dye molecule can move through the fiber. It is highly dependent on temperature, dye molecular size, and fiber morphology.[15] The value of D increases significantly with temperature.[16]
-
Activation Energy of Diffusion (Ea): The minimum energy required for a dye molecule to overcome the energy barrier and move from one position to another within the fiber. It can be calculated using the Arrhenius equation by measuring diffusion coefficients at different temperatures.[15]
Experimental Protocols
Characterizing the thermodynamic and kinetic properties of a dye-fiber system is essential for developing efficient dyeing processes.
Protocol: Determination of Adsorption Isotherm and Thermodynamic Parameters
This protocol outlines the steps to determine the equilibrium dye uptake and calculate key thermodynamic parameters.
Objective: To measure the equilibrium concentration of a disperse dye on polyester fabric at various temperatures and initial dye concentrations.
Materials & Equipment:
-
Polyester fabric samples (pre-scoured to remove impurities).
-
Disperse dye and appropriate dispersing agent.
-
Acetic acid for pH control.
-
High-temperature, high-pressure (HTHP) laboratory dyeing apparatus (e.g., Flexi Dyer).[15][17]
-
UV-Vis Spectrophotometer.
-
Volumetric flasks, pipettes, and beakers.
-
Suitable solvent for dye extraction (e.g., dimethylformamide).
Methodology:
-
Preparation of Dye Dispersions: Prepare a series of dyebaths with varying initial concentrations of the disperse dye (e.g., 0.5%, 1.0%, 2.0%, 3.0% on weight of fiber). Each bath should contain a fixed concentration of dispersing agent and be adjusted to a pH of 4.5-5.5 with acetic acid.[10][12]
-
Dyeing Procedure:
-
Place a pre-weighed polyester fabric sample into each dyebath. The liquor-to-goods ratio (the ratio of the volume of dyebath to the weight of fabric) should be kept constant (e.g., 40:1).
-
Seal the dyeing vessels and place them in the HTHP dyeing machine.
-
Raise the temperature to the target equilibrium temperature (e.g., 110°C, 120°C, or 130°C) at a controlled rate (e.g., 2°C/min).[15][17]
-
Maintain the target temperature for a sufficient time to ensure equilibrium is reached (typically 3-5 hours).[15][17]
-
Rapidly cool the vessels to below the fiber's Tg (e.g., 60°C) to trap the dye inside.[7]
-
Remove the fabric, rinse thoroughly to remove surface dye, and allow it to dry.
-
-
Measurement of Dye Concentration:
-
In Dyebath (Cs): Take an aliquot from the cooled, exhausted dyebath. Dilute as necessary and measure its absorbance using the UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax). Calculate the final dye concentration in the solution using a pre-established calibration curve.
-
On Fiber (Cf): Extract the dye from a known weight of the dyed fabric using a suitable solvent. Measure the absorbance of the extract solution and calculate the concentration of dye on the fiber.
-
-
Data Analysis:
-
Plot Cf (y-axis) against Cs (x-axis) for each temperature to generate the adsorption isotherms.
-
Analyze the isotherms using the Nernst, Langmuir, or Freundlich models to determine the best fit and calculate the partition coefficient (K).[15][17]
-
Calculate the standard affinity (-Δμ°), enthalpy (ΔH°), and entropy (ΔS°) using the partition coefficients determined at different temperatures via the van't Hoff equation.
-
Figure 3: Workflow for determining adsorption isotherms.
Conclusion
The interaction of disperse dyes with synthetic fibers is a sophisticated process rooted in physical chemistry. It is not a chemical reaction but a physical phenomenon of diffusion and dissolution, governed by temperature, the molecular properties of the dye, and the morphology of the fiber. The primary binding mechanisms are non-covalent interactions, including van der Waals forces, dipole-dipole forces, and hydrogen bonds. A quantitative understanding of the thermodynamics and kinetics of this process, obtained through rigorous experimental protocols, is paramount for the rational design of new dyes and the optimization of dyeing technology to achieve efficient, uniform, and durable coloration of synthetic textiles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. textileschool.com [textileschool.com]
- 3. m.youtube.com [m.youtube.com]
- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 5. researchgate.net [researchgate.net]
- 6. textileschool.com [textileschool.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Dye-Fiber Interactions → Term [pollution.sustainability-directory.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. textilelearner.net [textilelearner.net]
- 11. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 12. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 13. Dyestuff-fibre interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Kinetics and Thermodynamics Studies of Prodigiosin Dyeing on Polyester | Scientific.Net [scientific.net]
- 17. crimsonpublishers.com [crimsonpublishers.com]
Methodological & Application
Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Red 311
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 311 (CAS No. 77907-28-9) is a disperse dye used for coloring hydrophobic fibers, most notably polyester.[1][2][3] Due to the highly crystalline structure of polyester, which hinders dye penetration at low temperatures, the high-temperature dyeing method is employed.[4] This process, typically carried out between 120°C and 130°C under pressure, facilitates the swelling of the polyester fibers, allowing the small, non-ionic dye molecules to diffuse into the fiber structure and become physically trapped.[4][5] This results in dyeings with good fastness properties.
These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester with this compound, intended for a scientific audience. The document covers the theoretical basis, experimental procedures, and evaluation of dyeing outcomes.
Quantitative Data
The following tables summarize the key parameters and expected performance of this compound in the high-temperature dyeing of polyester.
Table 1: Recommended Dyeing Parameters for Polyester with this compound
| Parameter | Recommended Value | Notes |
| Dye Concentration | 0.5 - 4.0% (o.w.f.)* | Dependent on the desired shade depth. |
| Liquor Ratio | 10:1 to 20:1 | The ratio of the weight of the dye bath to the weight of the fabric. |
| pH of Dyebath | 4.5 - 5.5 | Maintained using acetic acid or a suitable buffer system.[5] |
| Dispersing Agent | 1.0 - 2.0 g/L | To ensure uniform dispersion of the dye in the bath. |
| Leveling Agent | 0.5 - 1.0 g/L | Optional, to promote even dye uptake and prevent unlevel dyeing. |
| Dyeing Temperature | 130°C | Optimal for dye diffusion into polyester fibers.[4][6] |
| Holding Time | 30 - 60 minutes | Time at peak temperature to ensure complete dye penetration and fixation.[4] |
| Reduction Clearing | 70 - 80°C for 15-20 min | To remove unfixed surface dye and improve fastness.[5] |
*o.w.f. = on the weight of the fabric
Table 2: Fastness Properties of Polyester Dyed with this compound
| Fastness Property | ISO Test Method | Rating (1-5 Scale) | Rating (1-8 Scale) |
| Washing Fastness | ISO 105-C06[7][8][9] | 4-5 | - |
| Light Fastness | ISO 105-B02[7][10] | - | 6 |
| Sublimation Fastness | ISO 105-P01 | 4 | - |
| Rubbing Fastness (Dry) | ISO 105-X12[7] | 4-5 | - |
| Rubbing Fastness (Wet) | ISO 105-X12[7] | 4-5 | - |
Note: The fastness ratings are based on commercially available data for this compound. The rating for light fastness is on a blue wool scale of 1-8, while the others are on a grey scale of 1-5, where 5 indicates excellent fastness.
Experimental Protocols
The following are detailed protocols for the high-temperature exhaust dyeing of polyester fabric with this compound and the subsequent evaluation of the dyeing.
High-Temperature Exhaust Dyeing Protocol
This protocol describes a standard laboratory procedure for dyeing polyester fabric in a high-temperature dyeing apparatus.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent (e.g., a lignosulfonate-based or naphthalene-based product)
-
Acetic acid (glacial)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Non-ionic detergent
-
Deionized water
Equipment:
-
High-temperature laboratory dyeing machine
-
Beakers and graduated cylinders
-
Magnetic stirrer and hot plate
-
pH meter
-
Analytical balance
Procedure:
-
Fabric Preparation:
-
Cut a pre-weighed sample of polyester fabric to the desired dimensions.
-
Scour the fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with deionized water and allow it to air dry.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the desired percentage on the weight of the fabric (o.w.f.).
-
Prepare a paste of the dye with an equal amount of dispersing agent and a small amount of warm water.
-
Add this paste to the dye bath containing deionized water, ensuring the desired liquor ratio is achieved.
-
Add the dispersing agent (1-2 g/L) and leveling agent (if used, 0.5-1.0 g/L) to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using a dilute solution of acetic acid.
-
-
Dyeing Process:
-
Introduce the prepared polyester fabric into the dye bath at room temperature.
-
Seal the dyeing vessel and place it in the high-temperature dyeing machine.
-
Raise the temperature of the dye bath to 130°C at a controlled rate of 1-2°C per minute.
-
Maintain the dyeing at 130°C for 45-60 minutes.
-
Cool the dye bath down to 70°C at a controlled rate.
-
Drain the dye bath.
-
-
Reduction Clearing (After-treatment):
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes. This step is crucial for removing unfixed dye from the fiber surface, which significantly improves wash and rubbing fastness.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Finally, rinse with cold water and air dry.
-
Protocol for Determination of Dye Uptake
The percentage of dye exhaustion from the bath can be determined spectrophotometrically.
Equipment:
-
UV-Vis Spectrophotometer
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetone or dimethylformamide).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Dye Bath Analysis:
-
Before and after the dyeing process, take an aliquot of the dye bath.
-
Dilute the aliquots to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted initial and final dye bath solutions.
-
-
Calculation of Dye Exhaustion (%E):
-
Using the calibration curve, determine the initial (C_initial) and final (C_final) concentrations of the dye in the bath.
-
Calculate the percentage of dye exhaustion using the following formula: %E = [(C_initial - C_final) / C_initial] * 100
-
Protocol for Colorimetric Evaluation
The color yield on the dyed fabric can be assessed by measuring the K/S value.
Equipment:
-
Reflectance Spectrophotometer
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the reflectance of the dyed fabric at various wavelengths across the visible spectrum.
-
The instrument's software will calculate the K/S value at the wavelength of maximum absorption, which is directly proportional to the concentration of the dye on the fabric. The Kubelka-Munk equation is used for this calculation: K/S = (1 - R)² / 2R where R is the decimal fraction of the reflectance of the fabric.
Visualizations
High-Temperature Dyeing Workflow
The following diagram illustrates the key stages of the high-temperature dyeing process for polyester with this compound.
Caption: Workflow for high-temperature dyeing of polyester.
Dye-Fiber Interaction Pathway
This diagram illustrates the logical relationship between the dyeing conditions and the mechanism of dye uptake by the polyester fiber.
Caption: Dye-fiber interaction pathway in high-temperature dyeing.
References
- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. chinachemnet.com [chinachemnet.com]
- 4. autumnchem.com [autumnchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. blog.qima.com [blog.qima.com]
- 8. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 9. textilelearner.net [textilelearner.net]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Application Notes and Protocols for Thermosol Dyeing of Textiles with Disperse Red 311
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of C.I. Disperse Red 311 to polyester textiles via the Thermosol process. The information is intended for a technical audience in a research and development environment.
Introduction to Thermosol Dyeing with Disperse Dyes
The Thermosol process is a continuous method for dyeing synthetic fibers, particularly polyester, with disperse dyes. This technique utilizes dry heat to achieve dye fixation, offering high efficiency and excellent fastness properties. The process involves padding the textile with a dye dispersion, followed by drying and then thermofixation at elevated temperatures. During thermofixation, the disperse dye sublimes and the polyester fibers swell, allowing the dye molecules to penetrate and become trapped within the polymer structure. This results in a durable and vibrant coloration.
Properties of C.I. This compound
C.I. This compound is a disperse dye suitable for dyeing polyester and its blends. It is characterized by its good overall fastness properties, making it a viable choice for various textile applications.
Quantitative Data
The following tables summarize the key parameters and performance data for the Thermosol application of this compound on polyester.
Table 1: Recommended Process Parameters for Thermosol Dyeing
| Parameter | Recommended Value | Notes |
| Padding | ||
| Pick-up | 60 - 70% | Adjust pad pressure to achieve desired pick-up. |
| Bath Temperature | 20 - 30°C | Maintain consistent temperature for uniform application. |
| Drying | ||
| Intermediate Drying Temperature | 100 - 120°C | To evaporate water before thermofixation. |
| Thermofixation | ||
| Temperature | 190 - 220°C | Optimal temperature depends on fabric type and desired shade.[1] |
| Time | 60 - 90 seconds | Dwell time in the thermofixation chamber.[2] |
| After-treatment | ||
| Reduction Clearing | See Protocol | To remove unfixed dye and improve fastness. |
Table 2: Fastness Properties of this compound on Polyester
| Fastness Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 6 |
| Washing Fastness (Staining) | ISO 105-C03 | 4-5 |
| Washing Fastness (Color Change) | ISO 105-C03 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4-5 |
Note: Fastness ratings are on a scale of 1 to 5, with 5 being the highest, except for light fastness which is on a scale of 1 to 8.
Experimental Protocols
The following are detailed protocols for the Thermosol application of this compound on polyester fabric.
Materials and Equipment
-
Substrate: 100% Polyester fabric, pre-scoured and heat-set.
-
Dye: C.I. This compound
-
Chemicals:
-
Dispersing agent (e.g., anionic/non-ionic blend)
-
Migration inhibitor (e.g., sodium alginate or synthetic polymer)
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite (for reduction clearing)
-
Sodium hydroxide (for reduction clearing)
-
Non-ionic detergent
-
-
Equipment:
-
Laboratory padding mangle
-
Hot air dryer or stenter with controlled temperature
-
Thermofixation unit (e.g., laboratory oven or stenter)
-
Beakers, magnetic stirrer, pH meter
-
Spectrophotometer for color measurement (K/S values)
-
Standard textile testing equipment for fastness evaluation
-
Padding Bath Formulation
A typical padding bath formulation for the Thermosol process is as follows:
| Component | Concentration | Purpose |
| C.I. This compound | X g/L | Colorant (concentration depends on desired shade depth) |
| Dispersing Agent | 1 - 2 g/L | To ensure a stable dispersion of the dye. |
| Migration Inhibitor | 10 - 20 g/L | To prevent dye migration during intermediate drying. |
| Acetic Acid (80%) | 0.5 - 1 g/L | To maintain a pH of 4.5 - 5.5. |
| Water | to 1 L |
Preparation Procedure:
-
Create a paste of the required amount of this compound with a small amount of dispersing agent and cold water.
-
Add this paste to the bulk of the water in the padding bath with constant stirring.
-
Add the remaining dispersing agent and the migration inhibitor.
-
Adjust the pH of the bath to 4.5 - 5.5 with acetic acid.
-
Make up the final volume with water.
Dyeing Protocol
-
Padding: Immerse the polyester fabric in the prepared padding bath and pass it through the laboratory padding mangle to achieve a wet pick-up of 60-70%.[2]
-
Intermediate Drying: Immediately dry the padded fabric in a hot air dryer or stenter at 100-120°C. It is crucial to control the drying conditions to minimize dye migration.
-
Thermofixation: Subject the dried fabric to thermofixation in a suitable unit at a temperature between 190-220°C for 60-90 seconds.[1][2] The optimal temperature and time will depend on the specific fabric construction and desired color depth.
-
After-treatment (Reduction Clearing):
-
Prepare a bath containing:
-
Sodium hydrosulfite: 2 g/L
-
Sodium hydroxide (38°Bé): 2 ml/L
-
Non-ionic detergent: 1 g/L
-
-
Treat the dyed fabric in this bath at 70-80°C for 10-20 minutes.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1 g/L).
-
Finally, rinse with cold water and dry.
-
Visualizations
Thermosol Dyeing Workflow
Caption: Workflow of the Thermosol dyeing process.
Logical Relationship of Key Parameters in Thermosol Dyeing
Caption: Key parameters influencing dyeing outcomes.
References
Application Notes and Protocols for Dyeing Nylon Fabrics with Disperse Reactive Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dyeing of nylon (polyamide) fabrics with disperse reactive dyes. This class of dyes offers a combination of the desirable properties of both disperse and reactive dyes, leading to good leveling characteristics and high wet fastness properties on synthetic fibers like nylon.[1][2][3] The protocols outlined below cover the necessary materials, equipment, and step-by-step procedures for pre-treatment, dyeing, and post-treatment of nylon fabrics, as well as methods for evaluating the quality of the dyeing.
Principle of Dyeing Nylon with Disperse Reactive Dyes
Disperse reactive dyes are hybrid molecules that contain a disperse dye chromophore and a reactive group. The dyeing mechanism for nylon involves a two-stage process:
-
Diffusion and Adsorption: Initially, the non-ionic disperse dye portion of the molecule is sparingly soluble in water and exists as a fine dispersion.[2] Under high-temperature conditions, the dye molecules diffuse from the aqueous phase and are adsorbed onto the surface of the hydrophobic nylon fibers.[4]
-
Covalent Bond Formation: The reactive group of the dye then forms a covalent bond with the terminal amino groups (-NH2) of the nylon polymer chains.[5] This reaction is typically facilitated under weakly acidic to neutral pH conditions and elevated temperatures, resulting in excellent wash fastness.[5]
Experimental Protocols
Materials and Equipment
Materials:
-
Nylon 6 or Nylon 6,6 fabric
-
Disperse reactive dye (e.g., with a vinyl sulphone or monochlorotriazine reactive group)
-
Dispersing agent
-
Wetting agent
-
Acetic acid (or other suitable acid for pH control)
-
Sodium carbonate (for reduction clearing)
-
Sodium hydrosulfite (for reduction clearing)
-
Non-ionic detergent
-
Distilled water
Equipment:
-
Laboratory-scale dyeing machine (e.g., Mathis Labomat or similar)
-
Spectrophotometer for color measurement
-
Launder-Ometer for wash fastness testing
-
Crockmeter for rubbing fastness testing
-
Light fastness tester
-
pH meter
-
Analytical balance
-
Glassware (beakers, graduated cylinders, pipettes)
-
Heating and stirring apparatus
Pre-treatment of Nylon Fabric
Prior to dyeing, it is essential to scour the nylon fabric to remove any oils, waxes, and other impurities that may hinder uniform dye uptake.
-
Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.
-
Treat the fabric in this bath at 60-70°C for 20-30 minutes with a liquor ratio of 20:1 (20 parts liquid to 1 part fabric by weight).
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Allow the fabric to dry at room temperature or in a low-temperature oven.
Exhaust Dyeing Protocol
This protocol describes a typical exhaust dyeing process in a laboratory setting.
-
Dye Bath Preparation:
-
Set the material-to-liquor ratio, typically between 10:1 and 20:1.[3]
-
Prepare the dye bath with the following components in the given order:
-
-
Dyeing Procedure:
-
Introduce the pre-treated nylon fabric into the dye bath at a starting temperature of approximately 40-50°C.[5]
-
Increase the temperature to the target dyeing temperature (typically 90-100°C for disperse reactive dyes) at a rate of 1-2°C per minute.[6][7]
-
Maintain the dyeing at this temperature for 45-60 minutes to allow for dye diffusion and reaction.[8]
-
After the dyeing time has elapsed, cool the dye bath down to 60-70°C at a rate of 2°C per minute.
-
Drain the dye bath.
-
Post-treatment: Reduction Clearing
Reduction clearing is a critical step to remove unfixed dye from the fabric surface, which significantly improves wet fastness properties.[6]
-
Prepare a clearing bath containing:
-
2 g/L Sodium hydrosulfite
-
2 g/L Sodium carbonate
-
1 g/L Non-ionic detergent
-
-
Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Final rinse with cold water.
-
Dry the fabric at ambient temperature or in an oven at a low temperature.
Data Presentation
The following tables summarize typical quantitative data for the dyeing of nylon with disperse reactive dyes.
Table 1: Typical Dyeing Recipe and Process Parameters
| Parameter | Value | Reference |
| Dye Concentration (% o.m.f.) | 0.5 - 4.0 | |
| Liquor Ratio | 10:1 - 20:1 | [9] |
| pH | 4 - 7 | [6][7][8] |
| Dispersing Agent (g/L) | 0.5 - 2.0 | [9] |
| Wetting Agent (g/L) | 0.5 - 1.0 | [9] |
| Dyeing Temperature (°C) | 90 - 100 | [6][7] |
| Dyeing Time (minutes) | 45 - 60 | [8] |
| Reduction Clearing Temperature (°C) | 60 - 70 | |
| Reduction Clearing Time (minutes) | 15 - 20 |
Table 2: Colorfastness Properties of Disperse Reactive Dyed Nylon
| Fastness Property | Test Method | Typical Rating (Grade 1-5) | Reference |
| Washing Fastness (Color Change) | ISO 105 C06 / AATCC 61 | 4 - 5 | [10][11][12][13] |
| Washing Fastness (Staining) | ISO 105 C06 / AATCC 61 | 4 - 5 | [10][11][12][13] |
| Rubbing Fastness (Dry) | ISO 105 X12 / AATCC 8 | 4 - 5 | [14][11] |
| Rubbing Fastness (Wet) | ISO 105 X12 / AATCC 8 | 3 - 4 | [14] |
| Light Fastness | ISO 105 B02 / AATCC 16 | 4 - 5 | [10] |
Note: Fastness ratings are on a scale of 1 to 5, where 5 represents excellent fastness.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for dyeing nylon with disperse reactive dyes.
Diagram 2: Chemical Interaction Pathway
Caption: Dye-fiber interaction pathway in disperse reactive dyeing of nylon.
References
- 1. researchgate.net [researchgate.net]
- 2. Dyeing of Polyester Fibre, Vinyl Sulphone Reactive Dyes, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 9. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ajer.org [ajer.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Disperse Red 311 in Supercritical CO2 Dyeing Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Disperse Red 311 in supercritical carbon dioxide (scCO2) dyeing systems. This technology offers an environmentally benign alternative to conventional aqueous dyeing methods, eliminating wastewater generation and reducing energy consumption. The protocols and data presented herein are intended to guide researchers and professionals in the application of this waterless dyeing technique for synthetic textiles, particularly polyester.
Introduction to Supercritical CO2 Dyeing
Supercritical fluid dyeing (SFD) employs carbon dioxide above its critical temperature (31.1 °C) and pressure (73.8 bar) as a dyeing medium.[1] In its supercritical state, CO2 exhibits a unique combination of gas-like viscosity and liquid-like density, enabling it to function as an excellent solvent for non-polar molecules like disperse dyes.[1] This allows for efficient dissolution and rapid diffusion of the dye into the polymer matrix of synthetic fibers without the need for water or chemical dispersing agents.[1] The process is characterized by shorter dyeing times, energy savings due to the absence of a drying step, and the ability to recycle over 90% of the CO2.[1]
This compound, an anthraquinone-based dye, is suitable for dyeing polyester and other hydrophobic fibers in scCO2 systems due to its non-ionic and non-polar nature.[2][3][4]
Properties of this compound
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| C.I. Name | This compound | [5] |
| CAS No. | 77907-28-9 | [5][6] |
| Chemical Class | Anthraquinone | [3][4] |
| Appearance | Red Powder/Grain | [2][6] |
| Solubility | Insoluble in water, soluble in some organic solvents. | [2] |
Quantitative Data on Dyeing Performance
While specific experimental data for the supercritical CO2 dyeing of this compound is limited in publicly available literature, the following tables present analogous data from closely related anthraquinone and other red disperse dyes. This information provides valuable insights into the expected performance and the influence of process parameters.
Solubility of Red Disperse Dyes in Supercritical CO2
The solubility of disperse dyes in scCO2 is a critical factor influencing the dyeing process. It is highly dependent on the temperature and pressure (and thus the density) of the fluid.
| Dye Name | Temperature (°C) | Pressure (MPa) | Mole Fraction Solubility | Reference |
| C.I. Disperse Red 1 | 40 - 120 | 10 - 30 | Varies with conditions | [7][8] |
| C.I. Disperse Red 9 | 60 - 120 | 12 - 40 | 1.4 x 10⁻⁶ to 3.2 x 10⁻⁴ | [9][10] |
| C.I. Disperse Red 13 | 50 - 110 | 10 - 30 | Varies with conditions | [8] |
| C.I. Disperse Red 60 | 50 - 90 | 15 - 30 | Varies with conditions | [11] |
Color Strength (K/S) of Polyester Dyed with Red Disperse Dyes in scCO2
The color strength (K/S) is a measure of the dye uptake on the fabric. The following data for a comparable red disperse dye illustrates the effect of temperature and time on the dyeing of polyester.
| Dyeing Conditions | 30 min | 90 min |
| Aqueous Dyeing at 100°C | Lower K/S | Moderate K/S |
| scCO2 Dyeing at 100°C | Moderate K/S | Higher K/S |
| Aqueous Dyeing at 120°C | Moderate K/S | Higher K/S |
| scCO2 Dyeing at 120°C | Higher K/S | Very High K/S |
Note: This table is a qualitative representation based on graphical data for Corangar Red PE-3469.[12]
Fastness Properties of this compound
Fastness properties indicate the resistance of the color to fading or running. The following data is based on supplier specifications for this compound.
| Fastness Test | Rating (ISO Standards) | Reference |
| Light Fastness | 6 | [6] |
| Washing Fastness | 4-5 | [6] |
| Sublimation Fastness | 4 | [6] |
| Rubbing Fastness | 4-5 | [6] |
Experimental Protocols
The following are detailed protocols for the supercritical CO2 dyeing of polyester fabric. These can be adapted for use with this compound.
Protocol 1: Supercritical CO2 Dyeing of Polyester Fabric
Objective: To dye polyester fabric with a disperse dye using a supercritical CO2 medium.
Materials and Equipment:
-
Polyester fabric (pre-cleaned)
-
This compound (as a fine powder)
-
High-pressure dyeing vessel (autoclave) with temperature and pressure controls
-
CO2 cylinder (purity ≥ 99.5%) with a high-pressure pump
-
Heating system (e.g., heating jacket or oil bath)
Procedure:
-
Sample Preparation: Cut a known weight of pre-cleaned polyester fabric (e.g., 5-10 grams).
-
Dye Loading: Place the fabric sample and a weighed amount of this compound into the dyeing vessel.
-
Vessel Sealing: Securely seal the high-pressure vessel.
-
Purging: Purge the system with low-pressure CO2 gas for 2-3 minutes to remove any residual air.[1]
-
Pressurization: Introduce liquid CO2 into the vessel using the high-pressure pump until the desired pressure (e.g., 20-25 MPa) is reached.[1]
-
Heating and Dyeing: Heat the vessel to the target dyeing temperature (e.g., 100-120 °C) at a controlled rate (e.g., 2-3 °C/min).[1] Maintain the set temperature and pressure for the desired dyeing duration (e.g., 60-90 minutes). Agitation or circulation of the supercritical fluid can be employed to ensure even dyeing.
-
Cooling and Depressurization: After the dyeing period, cool the vessel to below 50 °C.[1] Slowly and carefully depressurize the vessel. As the CO2 returns to its gaseous state, its solvent power is lost, and any undissolved dye will precipitate.
-
Sample Removal: Once the vessel is fully depressurized, open it and remove the dyed fabric. The unused dye powder can be collected for recycling.
Protocol 2: Post-Dyeing Reduction Clearing
Objective: To remove any residual dye particles from the surface of the dyed fabric to improve rubbing fastness.
Materials:
-
Dyed polyester sample
-
Sodium dithionite (2 g/L)
-
Sodium hydroxide (2 g/L)
-
Deionized water
-
Beaker and heating stirrer
Procedure:
-
Prepare Clearing Solution: In a beaker, prepare an aqueous solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide.
-
Treatment: Immerse the dyed fabric in the clearing solution and heat to 60-70 °C for 15-20 minutes with gentle stirring.
-
Rinsing: Remove the fabric from the solution and rinse it thoroughly with warm, then cold, deionized water until the rinse water is clear.
-
Drying: Allow the fabric to air dry completely.
Visualizations
The following diagrams illustrate the workflow and key relationships in the supercritical CO2 dyeing process.
Caption: Experimental workflow for supercritical CO2 dyeing.
Caption: Key parameter relationships in scCO2 dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. C.I. This compound [chembk.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Preparation of Disperse Red 311 Nano-dispersions for Inkjet Inks
Introduction
Disperse Red 311 is an anthraquinone-derived dye widely used for its vibrant red hue in textiles and plastics.[1] For application in inkjet printing, the dye, which is insoluble or only slightly soluble in water, must be processed into a stable nano-dispersion.[2] The preparation of nanoscale pigment dispersions is critical for formulating high-performance inkjet inks, ensuring nozzle safety, jetting stability, and high color strength.[2][3][4] This document provides detailed protocols for two primary methods of preparing this compound nano-dispersions: Wet Media Milling and Polymer Encapsulation via Phase Separation. It also outlines the necessary characterization techniques to ensure the quality and stability of the prepared dispersions.
Key Experimental Protocols
Two common and effective methods for preparing pigment nano-dispersions are detailed below.
Protocol 1: Wet Media Milling
This "top-down" method utilizes mechanical energy to break down coarse pigment agglomerates into nanoparticles in a liquid medium. Agitated media mills, such as bead mills, are highly effective for this process.[5][6] The final particle size is directly related to the size of the grinding media, with an achievable average particle size of approximately 1/1000th the diameter of the beads.[7]
Materials:
-
This compound (raw powder)
-
Polymeric Dispersant (e.g., Styrene-maleic acid copolymer, polyacrylic acid block copolymer)
-
Deionized Water
-
Wetting Agent/Co-solvent (e.g., Diethylene glycol)
-
Grinding Media (e.g., Yttrium-stabilized Zirconia beads, 0.05 - 0.4 mm diameter)
Equipment:
-
High-speed disperser (for pre-mixing)
-
Agitated Media Mill / Bead Mill (e.g., NETZSCH, DYNO-MILL)[8][9]
-
Filter (0.8 µm, 0.45 µm, 0.2 µm)[10]
Procedure:
-
Pre-mixing:
-
In a suitable vessel, combine deionized water, the chosen polymeric dispersant (e.g., 9.2 wt%), and a wetting agent (e.g., Diethylene glycol, 16.7 wt%).[9]
-
Stir the mixture until all components are fully dissolved.
-
Slowly add the this compound powder (e.g., 16.7 wt%) to the solution under high-speed dispersion (e.g., 4000 rpm) and mix for approximately 1 hour to form a homogeneous pre-mix slurry.[11][12]
-
-
Milling:
-
Transfer the pre-mix slurry to the grinding chamber of the bead mill, which has been charged with the appropriate grinding media (e.g., 0.4-0.6 mm zirconia beads).[9]
-
Operate the mill at a specified speed (e.g., 800 rpm) for a set duration (e.g., 3-6 hours).[9][11] The milling process should be monitored by periodically sampling the dispersion and measuring the particle size.
-
For finer nano-dispersions (e.g., < 100 nm), a multi-stage approach may be necessary, starting with larger media and progressing to smaller media (e.g., 0.05 mm).[8]
-
-
Separation and Filtration:
-
Once the target particle size is achieved, separate the nano-dispersion from the grinding media. Modern nano-mills often have built-in centrifugal separators.[5]
-
For final purification and removal of any remaining micro-agglomerates, sequentially filter the dispersion through 0.8 µm, 0.45 µm, and 0.2 µm membrane filters.[10]
-
-
Storage:
-
Store the final nano-dispersion in a sealed container at room temperature.
-
Protocol 2: Polymer Encapsulation by Phase Separation
This "bottom-up" approach involves encapsulating pigment particles with a polymer, which enhances stability by reducing the attractive forces between particles.[11] This method can yield dispersions with higher stability and lower viscosity compared to direct milling.[3][11]
Materials:
-
This compound (raw powder)
-
Encapsulating Polymer (e.g., Styrene-maleic acid sodium copolymer, PSMA)[11]
-
Deionized Water
-
pH Adjusting Agent (e.g., 0.01 M Sodium Hydroxide)
Equipment:
Procedure:
-
Polymer Solution Preparation:
-
Pigment Addition and Dispersion:
-
Encapsulation (Phase Separation):
-
Recovery and Drying:
-
Re-dispersion:
Data Presentation: Target Properties
The quality of a nano-dispersion for inkjet applications is defined by several key physical properties. The following tables summarize the target parameters for both the intermediate dispersion (millbase) and the final formulated ink.
Table 1: Target Properties for this compound Nano-Dispersion (Millbase)
| Parameter | Target Value | Method of Analysis | Rationale |
| Average Particle Size (d50) | < 250 nm (ideally 100-180 nm)[2][9] | Dynamic Light Scattering (DLS) | Prevents nozzle clogging and ensures stable jetting. Smaller particles enhance color strength. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Indicates a narrow and uniform particle size distribution, which is crucial for stability. |
| Zeta Potential | < -30 mV or > +30 mV[13] | Electrophoretic Light Scattering | A high absolute value indicates strong electrostatic repulsion between particles, preventing agglomeration and ensuring long-term stability. |
| Pigment Content | 5 - 20 wt% | Gravimetric Analysis | A concentrated base allows for flexibility in the final ink formulation. |
Table 2: Target Properties for Final Inkjet Ink Formulation
| Parameter | Target Value | Method of Analysis | Rationale |
| Viscosity (at 25°C) | 2.0 - 6.0 mPa·s (cP)[10][14] | Rotational Viscometer | Critical for proper droplet formation and ejection from the printhead. |
| Surface Tension | 28 - 40 mN/m[9] | Tensiometer (e.g., Du Noüy ring) | Influences droplet formation, jetting directionality, and wetting of the substrate. |
| pH | 7.0 - 9.0[14] | pH Meter | Ensures compatibility with printhead components and helps maintain dispersion stability. |
| Storage Stability | No significant change in particle size or viscosity after 4 weeks at 50°C.[8] | DLS, Viscometer | Predicts the shelf-life and reliability of the ink under various conditions. |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: A diagram of the wet media milling process.
Caption: A diagram of the polymer encapsulation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imaging.org [imaging.org]
- 3. researchgate.net [researchgate.net]
- 4. Kao | Water-Based Inkjet Ink Applying Kao’s Pigment Nano Dispersion Technology [kao.com]
- 5. coatingsys.com [coatingsys.com]
- 6. jpmtr.org [jpmtr.org]
- 7. paint.org [paint.org]
- 8. library.imaging.org [library.imaging.org]
- 9. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability of disperse red/reactive-red dye inks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.imaging.org [library.imaging.org]
- 12. library.imaging.org [library.imaging.org]
- 13. researchgate.net [researchgate.net]
- 14. CN103694795B - Disperse dye ink-jet ink and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the LC/MS Analysis of Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1][2] Due to the potential for some of these dyes to be allergenic or carcinogenic, their accurate detection and quantification in consumer products like textiles and in environmental samples are of significant importance.[1][3] Liquid Chromatography-Mass Spectrometry (LC/MS) has emerged as the preferred analytical technique for disperse dyes due to its high sensitivity, selectivity, and suitability for polar and thermally labile compounds, overcoming the limitations of older methods like Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography with Ultraviolet detection (LC/UV).[1][2]
This document provides detailed application notes and experimental protocols for the analysis of disperse dyes using LC/MS techniques. It is intended to guide researchers, scientists, and professionals in drug development in establishing robust analytical methods for the identification and quantification of these compounds.
Overview of LC/MS Techniques
The analysis of disperse dyes by LC/MS typically involves a separation step using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), followed by detection and identification using a mass spectrometer.
-
Liquid Chromatography (LC): Reversed-phase chromatography with a C8 or C18 column is commonly employed for the separation of disperse dyes.[1][2] UPLC systems, utilizing smaller particle size columns, offer faster analysis times and improved resolution compared to conventional HPLC.[1]
-
Mass Spectrometry (MS): Various types of mass spectrometers can be coupled with LC for disperse dye analysis. Triple quadrupole (QqQ) mass spectrometers are widely used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity.[1][4] Time-of-flight (TOF) mass spectrometers are valuable for accurate mass measurements, aiding in the identification of unknown dyes and confirmation of known compounds.[2]
-
Ionization Sources: Electrospray Ionization (ESI) is the most common ionization technique for disperse dyes, as it is well-suited for polar and thermally labile compounds.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be used.[1]
Quantitative Data Summary
The following tables summarize the performance of various LC/MS methods for the analysis of disperse dyes, providing a comparative overview of their capabilities.
Table 1: Comparative Performance of HPLC-DAD vs. LC-MS/MS for Disperse Dye Analysis [1]
| Parameter | HPLC-DAD | LC-MS/MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.003 µg/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
Data adapted from a comparative study on a structurally similar anthraquinone disperse dye.
Table 2: Performance Data for Multi-Residue Analysis of Disperse Dyes by LC-MS/MS [1]
| Analytical Method | Number of Dyes | LOQ Range (ng/mL) | LOD Range (ng/mL) | Recovery (%) |
| LC-MS/MS | 47 | 0.06 - 4.09 | 0.02 - 1.35 | 81.8 - 114.1 |
| SPE-LC-ESI-MS/MS | 9 | ~8.0 (ng/L) | ~2.0 (ng/L) | >70 |
| UPLC-MS/MS | 23 | - | - | 91.2 - 110.1 |
Data compiled from multiple sources.
Table 3: Linearity, LOD, and LOQ for 47 Synthetic Dyes by LC/MS/MS [3]
| Parameter | Range |
| Linearity (r²) | >0.993 |
| LOQ (ng/mL) | 0.06 - 4.09 |
| LOD (ng/mL) | 0.02 - 1.35 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of LC/MS analysis of disperse dyes. The following protocols provide a starting point for method development and can be adapted based on specific instrumentation and analytical requirements.
Protocol 1: Sample Preparation from Textile Materials
This protocol is based on the SATRA TM459 method and is suitable for the extraction of disperse dyes from textile samples.[1][4]
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.[1]
-
Extraction: Add 20 mL of methanol to the flask.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[1][3]
-
Centrifugation: Centrifuge the extract at 4000 rpm (or 10,000 rpm) for 10 minutes.[1][3]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[1][3]
-
Reconstitution (if necessary): The extract can be evaporated and reconstituted in a suitable solvent (e.g., 95:5 water/methanol) before analysis.[3]
Protocol 2: General Purpose LC/MS Method for Disperse Dye Analysis
This is a general method that can be adapted for a wide range of disperse dyes.[1]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm or 50 mm x 2.1 mm, 1.8 µm).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[1][2]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[1][2]
-
Gradient: A suitable gradient from high aqueous to high organic content. An example gradient is: 40% B at 0 min, 60% B at 6 min, 85% B at 8.5 min, 95% B at 9 min.[2]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole or Time-of-Flight mass spectrometer.[1][2]
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.[1][2]
-
Source Temperature: 150°C.[5]
-
Gas Flows: Optimized for the specific instrument.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the LC/MS analysis of disperse dyes.
References
Application Notes and Protocols for Adsorption Studies of Disperse Red Dyes Using Activated Carbon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting adsorption studies of disperse red dyes using activated carbon. The information is curated for professionals in research and development who require precise methodologies and comparative data for their work.
Introduction
Disperse dyes, characterized by their low water solubility, are extensively used in the textile industry for dyeing synthetic fibers.[1] Their release into wastewater poses significant environmental challenges due to their persistence and potential toxicity.[1] Activated carbon has emerged as a highly effective adsorbent for the removal of these dyes from aqueous solutions owing to its large surface area and porous structure.[1][2] This document outlines the protocols for preparing activated carbon from a common agricultural waste product, rice husk, and for performing batch adsorption experiments to evaluate its efficacy in removing disperse red dyes.
Preparation of Activated Carbon from Rice Husk
This protocol details the chemical activation of rice husk to produce activated carbon with a high adsorptive capacity.
Materials:
-
Rice husk
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Drying oven
-
Furnace
-
Grinder or mill
-
Sieves
Protocol:
-
Washing and Drying: Thoroughly wash the collected rice husk with distilled water to remove any dirt and soluble impurities. Dry the washed rice husk in an oven at approximately 110°C for 24 hours.
-
Grinding and Sieving: Grind the dried rice husk into a fine powder using a grinder or mill. Sieve the powder to obtain a uniform particle size.
-
Carbonization: Place the powdered rice husk in a crucible and carbonize it in a furnace at a controlled temperature (e.g., 400-600°C) for a specified duration (e.g., 1-2 hours) in an inert atmosphere (e.g., under nitrogen flow) to produce biochar.
-
Chemical Activation:
-
Impregnate the resulting biochar with a KOH or NaOH solution. The impregnation ratio (mass of activating agent to mass of biochar) can be varied (e.g., 1:1, 2:1, 3:1) to optimize the activation process.
-
Stir the mixture for a few hours to ensure thorough mixing.
-
Dry the impregnated char in an oven at around 120°C for 12 hours.
-
-
Activation: Heat the dried, impregnated char in the furnace to a higher temperature (e.g., 700-900°C) for 1-2 hours under a nitrogen atmosphere. This step develops the porous structure of the activated carbon.
-
Washing and Neutralization: After cooling, wash the activated carbon product with dilute HCl to remove any remaining activating agent and inorganic impurities. Subsequently, wash with distilled water until the pH of the filtrate becomes neutral.
-
Drying and Storage: Dry the final activated carbon product in an oven at 110°C for 24 hours. Store the dried activated carbon in a desiccator for future use.
Characterization of Activated Carbon
To understand the adsorptive properties of the prepared activated carbon, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and pore structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the surface of the activated carbon that may be involved in the adsorption process.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution, which are crucial parameters for adsorption capacity.
Batch Adsorption Experimental Protocol
This protocol describes the procedure for conducting batch adsorption experiments to evaluate the removal of disperse red dyes by the prepared activated carbon.
Materials and Equipment:
-
Disperse Red dye stock solution
-
Prepared Activated Carbon
-
Conical flasks or beakers (e.g., 250 mL)
-
Mechanical shaker or magnetic stirrer
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Distilled water
-
Solutions of HCl and NaOH for pH adjustment
Protocol:
-
Preparation of Dye Solutions: Prepare a stock solution of the desired Disperse Red dye (e.g., 1000 mg/L) in distilled water. Prepare working solutions of different initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.[3]
-
Adsorption Experiment Setup:
-
Parameter Variation Studies:
-
Effect of Contact Time: Agitate the flasks at a constant speed (e.g., 150-200 rpm) and temperature (e.g., 25°C).[4] Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes) to determine the equilibrium time.[4]
-
Effect of Initial Dye Concentration: Use different initial dye concentrations while keeping other parameters (adsorbent dose, pH, temperature, contact time) constant.
-
Effect of Adsorbent Dose: Vary the amount of activated carbon added to the dye solutions while keeping other parameters constant.[4]
-
Effect of pH: Adjust the initial pH of the dye solutions using dilute HCl or NaOH before adding the adsorbent.[4] Conduct the experiments at different pH values (e.g., 2, 4, 6, 8, 10) while keeping other parameters constant.
-
-
Sample Analysis:
-
After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific Disperse Red dye.
-
-
Data Calculation:
-
The amount of dye adsorbed at equilibrium per unit mass of adsorbent, qe (mg/g), is calculated using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the dye solution (L)
-
m is the mass of the adsorbent (g)
-
-
The percentage of dye removal (%) can be calculated as: % Removal = ((C0 - Ce) / C0) * 100[4]
-
Data Presentation: Quantitative Adsorption Data
The following tables summarize typical quantitative data obtained from adsorption studies of red dyes on activated carbon.
Table 1: Adsorption Isotherm Parameters for Red Dyes on Activated Carbon
| Dye | Activated Carbon Source | Isotherm Model | q_max (mg/g) | K_L (L/mg) | R² | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |
| Disperse Orange 30 | Rattan Sawdust | Langmuir | 89.29 | - | >0.99 | - | - | - | [1] |
| Reactive Red 2 | Grape Wood Wastes | Temkin | - | - | 0.99 | - | - | - | [5] |
| Reactive Red | Commercial | Langmuir | 2.89 | - | >0.99 | - | - | - | [6] |
| Cationic Red 14 | Cherry Wood | Langmuir | - | - | - | - | - | - | [7] |
Table 2: Adsorption Kinetic Parameters for Red Dyes on Activated Carbon
| Dye | Activated Carbon Source | Kinetic Model | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₂ (g/mg·min) | R² | Reference |
| Disperse Red | Commercial | Pseudo-second-order | - | - | - | 0.9645 | |
| Reactive Red 2 | Grape Wood Wastes | Pseudo-second-order | - | - | - | 0.99 | [5] |
| Reactive Red | Commercial | Pseudo-second-order | - | - | - | >0.99 | [6] |
| Acid Red 94 | Waste Cotton | Pseudo-second-order | - | - | - | >0.99 |
Mandatory Visualizations
Experimental Workflow for Activated Carbon Preparation and Adsorption Study
Caption: Workflow for activated carbon preparation and dye adsorption study.
Logical Relationship of Adsorption Data Analysis
Caption: Logical workflow for the analysis of adsorption data.
References
- 1. eprints.usm.my [eprints.usm.my]
- 2. Adsorption of dissolved Reactive red dye from aqueous phase onto activated carbon prepared from agricultural waste. | Sigma-Aldrich [sigmaaldrich.com]
- 3. iwaponline.com [iwaponline.com]
- 4. ijeir.org [ijeir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Dyeing Performance of Disperse Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disperse dyes are a class of non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.[1] The performance of these dyes is critical to achieving desired color quality and durability in textiles. This document provides detailed methodologies for assessing the key performance characteristics of disperse dyes, including their dispersion properties, dyeing behavior, and fastness properties.
Key Performance Indicators
The overall performance of a disperse dye is evaluated based on several key parameters:
-
Dispersion Stability: The ability of the dye to remain as a fine, stable dispersion in the dyebath, especially at high temperatures.[2][3]
-
Dye Uptake (Exhaustion): The percentage of dye that transfers from the dyebath to the fiber during the dyeing process.[4][5][6]
-
Levelness: The uniformity of the color distribution on the dyed material.[7]
-
Compatibility: The ability of different disperse dyes to be used in combination to create a desired shade without negatively impacting each other's performance.[8][9][10]
-
Colorfastness: The resistance of the dyed material to various external factors such as washing, rubbing, light, and heat.[1][11][12]
Dispersion Properties Assessment
Good dispersion is crucial for achieving even dyeing and preventing filtration issues in dyeing machinery.[13]
Diffusibility Test
This test provides a quick assessment of how well a dye disperses in water.
Protocol:
-
Accurately weigh 1.0 g of the disperse dye.
-
Add the dye to 100 mL of 30°C water in a beaker.
-
Stir evenly with a glass rod to create a suspension.
-
Using a pipette, drop 4-5 drops of the dye suspension onto a piece of filter paper.
-
Observe the natural seepage circle. A larger and more uniform circle indicates better diffusivity.[2][3]
High-Temperature Dispersion Stability Test
This test evaluates the stability of the dye dispersion under high-temperature dyeing conditions.[2][3]
Protocol:
-
Prepare a dye solution of a specific concentration (e.g., 10 g/L).[9]
-
Pour the dye solution into a glass dyeing cup and place it in a high-temperature dyeing machine.
-
Heat the solution to 130°C and maintain for 30-60 minutes.[2][3][14]
-
After cooling, visually inspect the solution for any thickening or aggregation.
-
Filter the solution through filter paper and observe the filtration time and any residue on the paper. A short filtration time with no visible particles indicates good high-temperature stability.[2][3][9]
Data Presentation:
| Test | Parameter | Good Performance | Poor Performance |
| Diffusibility | Seepage Circle Diameter | Large and uniform | Small, irregular, with distinct rings |
| HT Dispersion Stability | Visual Appearance | No thickening or aggregation | Solution becomes pasty or shows aggregation |
| Filtration | Rapid filtration, no residue | Slow filtration, visible particles on filter paper |
Workflow for Dispersion Testing:
Dyeing Performance Assessment
High-Temperature Exhaust Dyeing Protocol (Polyester)
This is a standard method for applying disperse dyes to polyester fabric.[14][15][16]
Materials & Equipment:
-
High-temperature dyeing machine (e.g., laboratory beaker dyer)
-
100% polyester fabric, scoured and bleached
-
Disperse dye
-
Dispersing agent
-
pH buffer (e.g., acetic acid/ammonium sulfate)
-
Spectrophotometer
Protocol:
-
Dye Bath Preparation: Set the liquor ratio (e.g., 1:10).[14] Prepare a dyebath containing the required amount of disperse dye, a dispersing agent (e.g., 1 g/L), and a leveling agent (e.g., 0.5 g/L).[16] Adjust the pH to 4.5-5.5 with a suitable buffer.[14][17]
-
Dyeing Cycle:
-
Reduction Clearing (After-treatment):
-
Drain the dyebath and rinse the fabric.
-
Prepare a fresh bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite.
-
Treat the dyed fabric at 80°C for 20 minutes to remove unfixed surface dye.[16]
-
Rinse the fabric thoroughly with hot and cold water, then neutralize.
-
-
Drying: Dry the fabric at a temperature not exceeding 120°C.[16]
Dye Uptake (Exhaustion) Measurement
Dye uptake quantifies the efficiency of the dyeing process.[4][6]
Protocol (Spectrophotometric Method):
-
Before starting the dyeing process, take an aliquot of the initial dyebath.
-
After the dyeing cycle is complete (before draining), take an aliquot of the final dyebath.
-
Dilute both samples to a concentration that falls within the linear range of the spectrophotometer's calibration curve.
-
Measure the absorbance of the initial (A₀) and final (A₁) dyebath solutions at the wavelength of maximum absorbance (λmax) of the dye.
-
Calculate the dye uptake percentage using the following formula:
-
% Uptake = [(A₀ - A₁) / A₀] x 100
-
Data Presentation:
| Dye Sample | Initial Absorbance (A₀) | Final Absorbance (A₁) | % Dye Uptake |
| Dye A | 1.250 | 0.150 | 88.0% |
| Dye B | 1.245 | 0.210 | 83.1% |
Logical Diagram for Dyeing and Uptake Assessment:
Colorfastness Assessment
Colorfastness tests determine the resistance of the color to various stresses it may encounter during its lifetime.[11] Ratings are typically assigned using Grey Scales for assessing color change and staining, where Grade 5 is excellent and Grade 1 is poor.[18]
Colorfastness to Washing (ISO 105-C10)
This test assesses the resistance of the color to washing.[19][20]
Protocol:
-
Prepare a composite specimen by stitching a 10x4 cm piece of the dyed fabric between two undyed adjacent fabrics (e.g., multifibre and a fabric of the same type as the sample).
-
Prepare a wash liquor containing 5 g/L soap in deionized water.[19]
-
Place the specimen in a stainless-steel container with the wash liquor and 10 steel balls at a 1:50 liquor ratio.
-
Conduct the test in a laundering machine at a specified temperature and duration (e.g., Test C: 60°C for 30 minutes).[16]
-
After the cycle, rinse the specimen in cold water and dry it in air at a temperature not exceeding 60°C.
-
Assess the color change of the dyed specimen and the staining of the adjacent fabrics using the appropriate Grey Scales.
Colorfastness to Rubbing (ISO 105-X12)
This test evaluates the amount of color transferred from the fabric surface by rubbing.[21][22][23]
Protocol:
-
Cut two specimens of the dyed fabric (at least 14x5 cm), one for dry rubbing and one for wet rubbing.
-
Dry Rubbing: Mount a piece of standard white cotton rubbing cloth onto the rubbing finger of a crockmeter. Place the specimen on the base of the crockmeter and perform 10 cycles of rubbing (10 turns of the handle).[22]
-
Wet Rubbing: Thoroughly wet a piece of rubbing cloth in deionized water and squeeze to achieve a specific wet pick-up (typically 100%).[23] Repeat the rubbing process on the second specimen.
-
Allow the rubbing cloths to air dry.
-
Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for Staining.[21]
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color to fading upon exposure to an artificial light source that mimics natural daylight.[24][25][26]
Protocol:
-
Mount a specimen of the dyed fabric in a sample holder, partially covering it with an opaque mask.
-
Simultaneously, mount a set of Blue Wool standards (references 1-8) in the same manner.[25]
-
Expose the specimen and the standards to the light from a Xenon Arc lamp under controlled conditions of temperature and humidity.[24][27]
-
Continue the exposure until a specified contrast (e.g., Grade 4 on the Grey Scale) is observed between the exposed and unexposed parts of a specific Blue Wool standard.
-
Assess the color change of the dyed specimen by comparing the contrast between its exposed and unexposed parts with the contrasts achieved on the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.[24]
Colorfastness to Sublimation (Thermomigration)
This test assesses the tendency of the dye to migrate from the fiber to the surface during subsequent heat treatments like heat-setting or ironing.[2][28][29]
Protocol (based on ironing fastness test):
-
Place a piece of the dyed fabric between two undyed adjacent fabrics (e.g., nylon and acetate).[2][3]
-
Place the composite specimen in a heat press or between two hot plates at a specified temperature (e.g., 180°C) for a specific duration (e.g., 30 seconds).[2][3]
-
Assess the color change of the original specimen and the degree of staining on the adjacent fabrics using the Grey Scales.
Data Presentation for Fastness Properties:
| Fastness Test | Condition | Color Change (Grade 1-5) | Staining (Grade 1-5) |
| Washing (ISO 105-C10) | 60°C, 30 min | 4-5 | 4-5 (Multifibre) |
| Rubbing (ISO 105-X12) | Dry | - | 4-5 |
| Wet | - | 3-4 | |
| Light (ISO 105-B02) | Xenon Arc | 5 | - |
| Sublimation | 180°C, 30s | 4 | 4 (Nylon) |
Compatibility Assessment
When creating combination shades, it is crucial that the component dyes have similar dyeing characteristics to ensure good shade reproducibility.[8][10]
Protocol:
-
Select a combination of three primary disperse dyes (e.g., yellow, red, blue) that are intended to be used together.
-
Perform a series of small-scale dyeings on the same substrate under identical conditions.
-
Vary a single process parameter for each series, such as:
-
Dyeing Time: Dye for 20, 40, and 60 minutes.
-
Dyeing Temperature: Dye at 120°C, 130°C, and 135°C.
-
Dye Concentration: Dye at 0.5%, 1.5%, and 3.0% on mass of fiber (omf).
-
-
Visually and instrumentally (using a spectrophotometer) compare the color of the dyed samples.[8][30]
-
Dyes are considered compatible if the hue of the dyed fabric remains consistent throughout the variations in time, temperature, and concentration.[10]
Logical Diagram for Compatibility Assessment:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5 ways to identify the quality of disperse dyes [tianshengchem.com]
- 3. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5 important performance and test methods of disperse dyes part 1 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. vichem.vn [vichem.vn]
- 7. researchgate.net [researchgate.net]
- 8. Compatibility For Disperse Dyes - Product News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. 5 important performance and test methods of disperse dyes part 5 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 12. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. autumnchem.com [autumnchem.com]
- 15. Professional Polyester Fabric Dyeing | Technology 2025 [vietextile.com]
- 16. benchchem.com [benchchem.com]
- 17. High temperature and high pressure dyeing method - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 18. What are the common color fastnesses and common terms of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. measurlabs.com [measurlabs.com]
- 21. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. textilelearner.net [textilelearner.net]
- 24. testextextile.com [testextextile.com]
- 25. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 26. Colour fastness | Centexbel [centexbel.be]
- 27. ISO 105-B02 | Q-Lab [q-lab.com]
- 28. researchgate.net [researchgate.net]
- 29. Texnote: TECHNICAL FEATURE: A solution to Thermomigration [texnote.blogspot.com]
- 30. researchgate.net [researchgate.net]
Application Note: Measurement of Dye Uptake on Polyester Fibers
Introduction
Polyester is a synthetic fiber known for its high crystallinity and hydrophobic nature, which makes it challenging to dye using conventional water-soluble dyes.[1] Disperse dyes, which are non-ionic and have low water solubility, are the primary class of dyes used for polyester.[2] The dyeing process involves the transfer of these dye molecules from an aqueous dispersion into the solid fiber.[2][3] Quantifying the dye uptake is a critical aspect of textile research and quality control.[4] It allows for the optimization of dyeing parameters such as temperature, time, and pH to achieve desired color depth, ensure batch-to-batch consistency, and minimize effluent pollution.[4][5][6]
The most common method for dyeing polyester is the high-temperature exhaust method, typically performed at 130°C, which increases the energy of the dye molecules and swells the fiber to facilitate dye penetration.[6][7] The efficiency of this process is evaluated by measuring the dye exhaustion from the dyebath.
Principle of Measurement
The measurement of dye uptake is based on determining the change in dye concentration in the dyebath before and after the dyeing process. This is typically accomplished using UV-Visible (UV-Vis) spectrophotometry.[5][8] The Beer-Lambert Law provides a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[9][10][11]
The relationship is expressed as: A = εlc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (a constant for a given substance at a specific wavelength, in L mol⁻¹ cm⁻¹)[11]
-
l is the path length of the light through the cuvette (typically 1 cm)[12]
-
c is the concentration of the dye in the solution (mol L⁻¹)[12]
By creating a calibration curve with solutions of known dye concentrations, the unknown concentration of the dyebath samples can be accurately determined from their measured absorbance.[13][14]
Adsorption Isotherms and Kinetic Models
To understand the interaction between the dye and the polyester fiber, adsorption isotherm and kinetic models are often applied.
-
Adsorption Isotherms: These models, including the Nernst, Langmuir, and Freundlich isotherms, describe the equilibrium distribution of dye between the fiber and the dyebath at a constant temperature.[15] The Nernst isotherm is frequently found to be a good fit for the disperse dyeing of polyester.[3][15][16]
-
Kinetic Models: Models such as the pseudo-second-order kinetic model help to describe the rate of dye adsorption onto the fiber over time.[17] Studying these parameters provides insight into the dyeing mechanism and efficiency.[3][15]
Experimental Protocol: Measuring Dye Exhaustion
Objective
To quantitatively determine the percentage of disperse dye absorbed by a polyester fabric sample from a dyebath using the high-temperature exhaust dyeing method and UV-Vis spectrophotometry.
Materials and Equipment
-
Materials:
-
Equipment:
Procedure
Part 1: Preparation of Standard Solutions and Calibration Curve
-
Prepare a Dye Stock Solution: Accurately weigh a small amount of disperse dye powder (e.g., 100 mg) and dissolve it in a suitable solvent if necessary, then dilute to a known volume (e.g., 1000 mL) with distilled water to create a stock solution (e.g., 100 mg/L).
-
Prepare Standard Solutions: From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 mg/L) by serial dilution in volumetric flasks.
-
Determine Maximum Wavelength (λ_max): Scan one of the standard solutions (e.g., 25 mg/L) using the UV-Vis spectrophotometer over the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λ_max).[1]
-
Measure Absorbance: Measure the absorbance of each standard solution at the determined λ_max.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[13]
Part 2: Dyeing of Polyester Fabric
-
Fabric Preparation: Cut a sample of polyester fabric to a known weight (e.g., 2 grams). If the fabric is not pre-scoured, wash it with a non-ionic surfactant (e.g., 2 g/L) at 60°C for 30 minutes to remove any impurities, then rinse thoroughly.[15]
-
Dye Bath Preparation:
-
Calculate the required volume of water for a specific liquor-to-goods ratio (e.g., 20:1). For a 2 g fabric sample, this would be 40 mL.[6]
-
Prepare the dyebath containing the desired percentage of dye (e.g., 2% on the weight of fabric), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 using acetic acid.[6][7]
-
-
Initial Dyebath Sample (C₀): Before adding the fabric, take a precise aliquot from the dyebath. This sample will be diluted as necessary to fall within the range of the calibration curve to determine the initial dye concentration (C₀).
-
Dyeing Process:
-
Introduce the polyester fabric sample into the dyebath at approximately 60°C.[7]
-
Seal the dyeing vessel and place it in the high-temperature dyeing machine.
-
Raise the temperature to 130°C at a rate of 2°C per minute.[7]
-
Maintain the temperature at 130°C for 60 minutes.[7]
-
Cool the dyebath down to 70-80°C.[7]
-
-
Final Dyebath Sample (Cₑ): After cooling, remove the fabric. Take a precise aliquot from the final dyebath. This will be used to determine the final (equilibrium) dye concentration (Cₑ).
Part 3: Spectrophotometric Analysis and Calculations
-
Measure Absorbance: Dilute the initial (C₀) and final (Cₑ) dyebath samples appropriately with distilled water so their absorbance values are within the linear range of your calibration curve. Measure the absorbance of these diluted samples at λ_max.
-
Determine Concentrations: Use the equation of the line from your calibration curve to calculate the concentrations of the diluted initial and final dyebath samples. Account for the dilution factor to find the original concentrations, C₀ and Cₑ.
-
Calculate Dye Exhaustion (%E): The percentage of dye uptake, or exhaustion, is calculated using the following formula:[1]
-
% Exhaustion (E) = [(C₀ - Cₑ) / C₀] x 100
Where:
-
C₀ = Initial concentration of dye in the bath
-
Cₑ = Final (equilibrium) concentration of dye in the bath
-
Data Presentation
Quantitative data should be organized into tables for clarity and easy comparison.
Table 1: Experimental Dyeing Parameters
| Parameter | Value |
|---|---|
| Fabric Weight (g) | 2.0 |
| Dye | C.I. Disperse Orange 30 |
| Dye Concentration (% owf) | 2.0 |
| Liquor Ratio | 20:1 |
| pH | 5.0 |
| Dyeing Temperature (°C) | 130 |
| Dyeing Time (min) | 60 |
Table 2: Dye Uptake Measurement and Results
| Sample | Dilution Factor | Measured Absorbance | Concentration (mg/L) | Dye Exhaustion (%) |
|---|---|---|---|---|
| Initial Dyebath (C₀) | 100 | 0.850 | 1000 | \multirow{2}{*}{88.5} |
| Final Dyebath (Cₑ) | 10 | 0.920 | 115 | |
Mandatory Visualization
References
- 1. sciarena.com [sciarena.com]
- 2. textilestudycenter.com [textilestudycenter.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. vichem.vn [vichem.vn]
- 5. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. webassign.net [webassign.net]
- 14. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Decolorization of Disperse Red 311 Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Red 311 is an anthraquinone-based dye commonly used in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] Due to its chemical stability and low water solubility, it is a persistent pollutant in textile wastewater, posing environmental and health concerns. Enzymatic decolorization offers a promising, eco-friendly alternative to conventional physicochemical treatment methods. This document provides detailed application notes and protocols for the enzymatic decolorization of this compound wastewater, focusing on the use of ligninolytic enzymes such as laccase and manganese peroxidase (MnP).
Data Presentation
The efficiency of enzymatic decolorization of disperse dyes is influenced by several factors, including the type of enzyme, pH, temperature, initial dye concentration, and the presence of redox mediators. While specific data for this compound is limited in publicly available literature, the following tables summarize quantitative data from studies on other disperse dyes, providing a valuable starting point for experimental design.
Table 1: Laccase-Mediated Decolorization of Various Disperse Dyes
| Dye Name | Enzyme Source | Enzyme Dosage | Mediator (Concentration) | pH | Temp. (°C) | Initial Dye Conc. (mg/L) | Decolorization (%) | Time (h) | Reference |
| Disperse Yellow 79 | Paraconiothyrium variabile | 0.5 U/mL | None | 5.0 | 35 | Not Specified | 53.3 | 1 | [4][5] |
| Disperse Yellow 79 | Paraconiothyrium variabile | 0.5 U/mL | HBT (5 mM) | 5.0 | 35 | Not Specified | >80 | 1 | [4][5] |
| Disperse Dyes (mixture) | Pycnoporus laccase | 0.33 U/mL | HBT (0.15 mM) | 4.0 | 65 | 50 | 51-96 | 0.5 | [6][7] |
| Disperse Blue 2BLN | Pycnoporus laccase | 0.33 U/mL | HBT | 4.0 | 65 | 50 | >85 | 0.5 | [6][7] |
| Disperse Red 3B-KH2015 | Pycnoporus laccase | 0.33 U/mL | HBT | 4.0 | 55 | 50 | >85 | 0.5 | [6][7] |
Note: HBT (1-hydroxybenzotriazole) is a common synthetic mediator used to enhance laccase activity.[8][9][10][11]
Table 2: Manganese Peroxidase (MnP)-Mediated Decolorization of Azo Dyes
| Dye Name | Enzyme Source | Enzyme Dosage | MnSO₄ (mM) | H₂O₂ Addition | pH | Temp. (°C) | Initial Dye Conc. (mg/L) | Decolorization (%) | Time (min) | Reference |
| Orange II | Not Specified | Not Specified | Not Specified | Continuous | Not Specified | Not Specified | up to 1500 | >90 | 10 | [12][13] |
| Acid Red 18 | Crude MnP | 93.18 U/L | 1.0 | Not Specified | 4.5 | 35 | 100 | 82.8 | 60 | [14] |
| Orange IV | Schizophyllum sp. F17 | 24 U/L | Not Specified | Not Specified | 4.0 | 35 | 50 | 76 | 20 | [15] |
| Orange G | Schizophyllum sp. F17 | 24 U/L | Not Specified | Not Specified | 4.0 | 35 | 50 | 57 | 20 | [15] |
Experimental Protocols
Protocol 1: Laccase Activity Assay
This protocol determines the activity of a laccase solution using 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a substrate.
Materials:
-
ABTS solution (10 mM)
-
Sodium acetate buffer (100 mM, pH 5.0)
-
Laccase enzyme solution (crude or purified)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the reaction mixture in a 1 mL cuvette by adding:
-
800 µL of 100 mM sodium acetate buffer (pH 5.0)
-
100 µL of 10 mM ABTS solution
-
100 µL of appropriately diluted laccase solution
-
-
Mix gently by inverting the cuvette.
-
Immediately measure the change in absorbance at 420 nm (A₄₂₀) over 3-5 minutes at a constant temperature (e.g., 30°C).
-
Calculate the enzyme activity. One unit (U) of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The molar extinction coefficient for oxidized ABTS at 420 nm is 36,000 M⁻¹cm⁻¹.
Calculation: Activity (U/mL) = (ΔA₄₂₀ / min) × (Total reaction volume in mL) / (36 × dilution factor × enzyme volume in mL)
Protocol 2: Manganese Peroxidase (MnP) Activity Assay
This protocol determines the activity of an MnP solution using phenol red as a substrate.
Materials:
-
Sodium succinate buffer (50 mM, pH 4.5)
-
Sodium lactate (50 mM)
-
Phenol red (0.1 mM)
-
Manganese sulfate (MnSO₄) (0.1 mM)
-
Hydrogen peroxide (H₂O₂) (0.4 mM)
-
Sodium hydroxide (NaOH) (5 N)
-
MnP enzyme solution (crude or purified)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a 5 mL reaction mixture containing:
-
1.0 mL sodium succinate buffer (50 mM, pH 4.5)
-
1.0 mL sodium lactate (50 mM)
-
0.7 mL of phenol red (0.1 mM)
-
0.4 mL of H₂O₂ (0.4 mM)
-
0.4 mL of MnSO₄ (0.1 mM)
-
-
Add a suitable volume of the enzyme solution to the reaction mixture.
-
Incubate the mixture at 30°C.
-
At one-minute intervals for up to four minutes, withdraw a 1 mL aliquot of the reaction mixture.
-
Stop the reaction in the aliquot by adding 40 µL of 5 N NaOH.
-
Measure the absorbance at 610 nm.
-
Calculate the enzyme activity. One unit (U) of MnP activity is defined as a 0.1 unit per mL per minute increase in absorbance.[16]
Protocol 3: Enzymatic Decolorization of this compound Wastewater
This protocol outlines the procedure for evaluating the decolorization of this compound in a wastewater sample.
Materials:
-
This compound wastewater sample or a synthetic solution (e.g., 50 mg/L)
-
Laccase or MnP enzyme solution of known activity
-
Appropriate buffer solution (e.g., sodium acetate for laccase, sodium malonate for MnP) to maintain optimal pH
-
(Optional) Mediator solution (e.g., 1 mM HBT for laccase)
-
(For MnP) MnSO₄ and H₂O₂ solutions
-
Spectrophotometer and cuvettes
-
Centrifuge
Procedure:
-
Wastewater Characterization:
-
Centrifuge the wastewater sample to remove suspended solids.
-
Determine the initial absorbance spectrum (e.g., 300-800 nm) of the supernatant to identify the wavelength of maximum absorbance (λ_max) for this compound.
-
-
Reaction Setup:
-
In an Erlenmeyer flask, prepare the reaction mixture. For a 50 mL total volume:
-
40 mL of this compound wastewater supernatant
-
5 mL of the appropriate buffer to adjust to the optimal pH (e.g., pH 4.0-5.0)
-
5 mL of enzyme solution to achieve the desired final concentration (e.g., 0.5-1.0 U/mL)
-
-
If using MnP, add MnSO₄ to a final concentration of ~1.0 mM and initiate the reaction by adding H₂O₂. A continuous, slow addition of H₂O₂ is often more effective than a single addition.[12][13]
-
If using a laccase-mediator system, add the mediator to the desired final concentration (e.g., 0.15 mM HBT).
-
Prepare a control flask with heat-inactivated enzyme to account for any non-enzymatic decolorization or adsorption.
-
-
Incubation:
-
Incubate the flasks at the optimal temperature (e.g., 35-65°C) with shaking (e.g., 120 rpm) for a defined period (e.g., 24 hours).
-
-
Analysis:
-
Withdraw aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Centrifuge the aliquots to remove any precipitate.
-
Measure the absorbance of the supernatant at the λ_max determined in step 1.
-
-
Calculation of Decolorization Efficiency:
-
Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100
-
Visualizations
Experimental Workflow
References
- 1. chembk.com [chembk.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies on the laccase-mediated decolorization, kinetic, and microtoxicity of some synthetic azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Laccase-mediator system in the decolorization of different types of recalcitrant dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Laccase-Mediator System Using a Natural Mediator as a Whitening Agent for the Decolorization of Melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative degradation of azo dyes by manganese peroxidase under optimized conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. epsilonpigments.com [epsilonpigments.com]
Investigating the In Vivo Profile of Disperse Red 311: Proposed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are proposed for the investigation of Disperse Red 311. To date, there is a notable absence of published in vivo studies on the biological activity and therapeutic applications of this specific compound. The methodologies outlined below are based on established toxicological and pharmacokinetic screening protocols and are intended to serve as a foundational guide for initial in vivo characterization. All animal experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.[1][2][3]
Introduction
This compound is an anthraquinone-based dye with applications in various industries.[1][4][5][6][7][8] While its chemical properties are documented, its biological effects, particularly in in vivo systems, remain uncharacterized. Related disperse dyes, such as Disperse Red 1 and Disperse Red 11, have been reported to exhibit toxicological properties, including mutagenicity and reproductive toxicity in animal models. These findings underscore the necessity of a thorough in vivo evaluation of this compound to ascertain its safety profile and explore any potential therapeutic utility.
This document provides a proposed framework for the initial in vivo assessment of this compound, focusing on acute toxicity, preliminary pharmacokinetics, and potential for skin sensitization.
Proposed In Vivo Investigational Workflow
The following workflow is proposed for a systematic in vivo evaluation of this compound.
Formulation of this compound for In Vivo Administration
Given that this compound is a dye with low aqueous solubility, a suitable formulation is critical for in vivo studies.
Protocol 1: Vehicle Screening and Formulation Preparation
-
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in rodents.
-
Materials:
-
This compound
-
Vehicles: Corn oil, 0.5% (w/v) carboxymethylcellulose (CMC) in water, 10% Tween® 80 in sterile water, PEG400.
-
Glass vials, magnetic stirrer, sonicator.
-
-
Procedure:
-
Screen for solubility of this compound in various vehicles at the desired highest concentration.
-
Select a vehicle that provides a stable suspension or solution. For a suspension, aim for a particle size that does not precipitate rapidly.
-
For a suspension in 0.5% CMC, weigh the required amount of this compound and triturate with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Homogenize the suspension using a magnetic stirrer for at least 30 minutes before dosing. Ensure homogeneity is maintained during the dosing period.
-
Prepare fresh formulations daily unless stability data indicates otherwise.
-
Acute Oral Toxicity Study (Modified OECD 423 Protocol)
This study aims to determine the acute oral toxicity of this compound.[9][10][11][12]
Protocol 2: Acute Toxic Class Method
-
Objective: To estimate the acute oral lethal dose (LD50) of this compound in rodents.
-
Animal Model: Female Wistar rats (8-12 weeks old), nulliparous and non-pregnant.
-
Procedure:
-
Acclimatize animals for at least 5 days.[13]
-
Fast animals overnight (with access to water) before dosing.
-
Administer a single oral dose of this compound by gavage. Start with a dose of 300 mg/kg.
-
Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
-
Record body weights on days 0, 7, and 14.
-
Based on the outcome (survival or mortality) in the first group, dosing of the next group will be adjusted as per OECD 423 guidelines.
-
At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Table 1: Hypothetical Acute Oral Toxicity Data for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Body Weight Change (Day 14 vs Day 0) |
| Vehicle Control | 3 | 0/3 | Normal | +5 to 8% |
| 300 | 3 | 0/3 | Piloerection, lethargy (resolved by 24h) | +4 to 7% |
| 2000 | 3 | 1/3 | Severe lethargy, ataxia, piloerection | -2 to +3% (survivors) |
This table presents hypothetical data for illustrative purposes.
Preliminary Pharmacokinetic Study
This study will provide initial insights into the absorption, distribution, and elimination of this compound.[8][14][15]
Protocol 3: Single-Dose Pharmacokinetics in Mice
-
Objective: To determine the basic pharmacokinetic parameters of this compound after a single oral dose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Fast mice for 4 hours before dosing.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters using appropriate software.
-
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 450 ± 85 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng*h/mL | 1800 ± 320 |
| t1/2 | h | 6.5 ± 1.2 |
This table presents hypothetical data for illustrative purposes.
Potential Signaling Pathway for Investigation
Anthraquinone derivatives have been reported to induce cellular stress and apoptosis through the generation of reactive oxygen species (ROS) and activation of mitogen-activated protein kinase (MAPK) signaling pathways. A proposed pathway for investigation of this compound-induced toxicity is presented below.
Conclusion
The provided application notes and protocols offer a foundational framework for the initial in vivo characterization of this compound. A systematic investigation of its toxicological and pharmacokinetic properties is a prerequisite for any further development or risk assessment. The hypothetical data and pathways presented herein should be rigorously tested and validated through well-controlled in vivo experiments.
References
- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]
- 3. oecdwatch.org [oecdwatch.org]
- 4. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 11. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. iccffeed.org [iccffeed.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimization of pH and Temperature for Disperse Red 311 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing of substrates with Disperse Red 311. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing with this compound?
A1: For most disperse dyes, including this compound, the optimal dyeing pH is in the acidic range, typically between 4.5 and 5.5.[1][2][3] This pH range ensures the stability of the dye and promotes optimal exhaustion onto polyester fibers.[2][3] Acetic acid is commonly used to maintain this pH.[1][2]
Q2: What is the recommended dyeing temperature for this compound on polyester?
A2: this compound is a high-temperature disperse dye, meaning the optimal dyeing temperature is typically around 130°C for polyester substrates.[1][4] High temperatures are necessary to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure.[1][4][5]
Q3: Why is a dispersing agent necessary for this compound dyeing?
A3: Disperse dyes like this compound have very low solubility in water. A dispersing agent is crucial to create a stable and fine dispersion of the dye particles in the dyebath, preventing aggregation and ensuring even color application.[1][5]
Q4: What is reduction clearing and why is it important?
A4: Reduction clearing is a post-dyeing treatment used to remove unfixed disperse dye from the surface of the dyed fabric.[6][7][8] This process is critical for achieving good wash and rubbing fastness.[1][6] It typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[1][6]
Q5: Can this compound be used for dyeing natural fibers like cotton?
A5: Disperse dyes are specifically designed for dyeing hydrophobic synthetic fibers like polyester. They have little to no affinity for natural fibers such as cotton. Therefore, this compound is not suitable for dyeing 100% cotton fabrics.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Uneven Dyeing or Streaking | - Poor dye dispersion- Incorrect heating rate- Uneven liquor circulation- Improper fabric preparation | - Ensure the dye is well-dispersed using an effective dispersing agent.[9]- Control the heating rate, typically 1-2°C per minute.[1]- Ensure good circulation of the dye liquor.[9]- Thoroughly scour the fabric before dyeing to remove any impurities.[1] |
| Poor Color Yield or Pale Shade | - Incorrect pH of the dyebath- Dyeing temperature is too low- Insufficient dyeing time | - Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.[1][2]- Ensure the dyeing temperature reaches and is maintained at 130°C.[1]- Increase the holding time at the dyeing temperature (typically 30-60 minutes).[1] |
| Poor Wash and Rubbing Fastness | - Incomplete removal of surface dye- Dye aggregation | - Perform a thorough reduction clearing after dyeing.[1][6]- Use an effective dispersing agent to prevent dye aggregation.[9] |
| Shade Change or Color Inconsistency | - Fluctuation in pH during dyeing- Hydrolysis of the dye in alkaline conditions | - Use a buffer system to maintain a stable acidic pH throughout the process.- Strictly avoid alkaline conditions in the dyebath, as this can cause irreversible color changes. |
| Dye Spots or Speckles | - Agglomeration of dye particles- Presence of oligomers (low molecular weight polyesters) | - Improve dye dispersion with a suitable dispersing agent.[3]- Use a leveling agent to help prevent dye agglomeration.- Clean dyeing machinery regularly to remove oligomer deposits.[3] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
1. Fabric Preparation:
-
Scour the pre-weighed polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with deionized water and let it air dry.
2. Dyebath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.
-
The dyebath should contain:
-
This compound (e.g., 1% on weight of fabric - owf)
-
Dispersing agent (e.g., 1 g/L)
-
Acetic acid to adjust the pH to 4.5-5.5.
-
3. Dyeing Procedure:
-
Introduce the prepared polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/min.[1]
-
Maintain the dyeing at 130°C for 30-60 minutes.[1]
-
Cool the dyebath down to 70°C.
4. Reduction Clearing:
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.[6]
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[1]
-
Rinse the fabric thoroughly with hot and cold water and then neutralize with a dilute solution of acetic acid.
-
Finally, rinse with cold water and air dry.
Protocol 2: Optimization of pH and Temperature
This protocol outlines a method to determine the optimal pH and temperature for dyeing with this compound.
1. pH Optimization:
-
Prepare a series of dyebaths as described in Protocol 1, each with a different pH value (e.g., 3.5, 4.5, 5.5, 6.5, 7.5).
-
Conduct the dyeing process at a constant temperature of 130°C for a fixed time (e.g., 45 minutes).
-
After dyeing and reduction clearing, measure the color strength (K/S value) of each sample using a spectrophotometer.
-
Plot the K/S values against the pH to determine the optimal pH range.
2. Temperature Optimization:
-
Prepare a series of dyebaths at the optimal pH determined in the previous step.
-
Conduct the dyeing process at different temperatures (e.g., 110°C, 120°C, 130°C, 140°C) for a fixed time (e.g., 45 minutes).
-
After dyeing and reduction clearing, measure the color strength (K/S value) of each sample.
-
Plot the K/S values against the temperature to identify the optimal dyeing temperature.
Quantitative Data
Table 1: Recommended Dyeing Parameters for this compound on Polyester
| Parameter | Recommended Value | Notes |
| Dye Concentration | 1-3% (on weight of fabric) | Varies depending on the desired shade depth. |
| pH of Dyebath | 4.5 - 5.5 | Maintained using acetic acid or a buffer.[1][2] |
| Dyeing Temperature | 130°C | Optimal for dye diffusion into polyester fibers.[1][4] |
| Holding Time | 30 - 60 minutes | Time at peak temperature to ensure even dye penetration.[1] |
| Reduction Clearing Temperature | 70 - 80°C | For removal of surface dye to improve fastness.[1] |
| Reduction Clearing Time | 15 - 20 minutes | Standard duration for the clearing process.[1] |
Table 2: Illustrative Effect of pH and Temperature on Color Strength (K/S) of Disperse Red Dyes on Polyester
Note: This table provides representative data based on general trends for high-energy red disperse dyes, as specific quantitative data for this compound was not available in the cited literature. The actual K/S values may vary.
| pH | K/S Value (at 130°C) | Temperature (°C) | K/S Value (at pH 4.5) |
| 3.5 | 14.2 | 110 | 10.5 |
| 4.5 | 18.5 | 120 | 15.8 |
| 5.5 | 18.1 | 130 | 18.5 |
| 6.5 | 15.3 | 140 | 17.2 |
| 7.5 | 12.8 |
Visualizations
Caption: High-Temperature Exhaust Dyeing Workflow for this compound.
Caption: Troubleshooting Logic for Common this compound Dyeing Issues.
References
- 1. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 2. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 3. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epsilonpigments.com [epsilonpigments.com]
How to prevent particle agglomeration in disperse dye solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent particle agglomeration in disperse dye solutions.
Frequently Asked Questions (FAQs)
Q1: What is particle agglomeration in a disperse dye solution?
A1: Particle agglomeration is the process where individual dye particles, which should be finely and evenly distributed in the solution, clump together to form larger clusters.[1][2] This occurs because disperse dyes have very low solubility in water.[2] If agglomeration occurs, the dye particle diameter can exceed the gaps between single fibers, leading to filtration and uneven dyeing.[1]
Q2: What are the primary causes of disperse dye agglomeration?
A2: The main factors contributing to agglomeration include:
-
Improper pH: The stability of a disperse dye solution is highly sensitive to pH. The optimal range is typically weakly acidic, between 4.5 and 5.5.[3][4]
-
High Temperature: While high temperatures are necessary for dyeing, they can also increase the kinetic energy of dye particles, leading to more frequent collisions and potential aggregation if the dispersion is not stable.[2]
-
Water Hardness: The presence of metal ions like calcium and magnesium in hard water can negatively affect the performance of some dispersing agents, leading to dye aggregation.[1]
-
Inadequate Dispersing Agent: Insufficient amount or use of a low-quality dispersing agent that is not stable at high temperatures can fail to prevent particle agglomeration.
-
Rapid Heating Rate: A fast increase in temperature can "shock" the dispersion, causing particles to aggregate.[1]
Q3: What is the role of a dispersing agent?
A3: A dispersing agent is a chemical substance that coats the surface of individual dye particles.[2] This coating creates a barrier that prevents the particles from sticking together, thus maintaining a stable and uniform dispersion.[2] They are crucial for achieving consistent and even dyeing results.
Q4: How does temperature affect the stability of a disperse dye solution?
A4: Temperature plays a dual role in disperse dyeing. It is necessary to increase the kinetic energy of dye molecules for effective penetration into fibers. However, high temperatures can also destabilize the dispersion if not properly controlled, leading to particle aggregation.[2] Therefore, a controlled heating and cooling rate is crucial.
Q5: Why is pH control important for preventing agglomeration?
A5: The surface charge of disperse dye particles is influenced by the pH of the solution. In a weakly acidic medium (pH 4.5-5.5), most disperse dyes exhibit the highest stability.[3][4] Deviations from this optimal pH range can lead to a reduction in the repulsive forces between particles, promoting agglomeration.
Troubleshooting Guide
Problem: Visible particles, color spots, or speckling on the substrate.
| Potential Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of the dye bath to the optimal range of 4.5-5.5 using acetic acid.[3][4] |
| High Water Hardness | Use deionized or softened water for dye bath preparation. Alternatively, add a chelating agent (e.g., EDTA) to sequester metal ions. |
| Inadequate Dispersing Agent | Ensure the use of a high-quality dispersing agent with good thermal stability. Prepare a pre-dispersion of the dye in a small amount of water and dispersing agent before adding it to the main dye bath. |
| Dye Agglomeration at High Temperatures | Select a dispersing agent with proven high-temperature stability. Perform a stability test to confirm. |
| Rapid Heating Rate | Control the heating rate of the dye bath to a slow and steady pace to avoid shocking the dispersion.[1] |
Problem: Uneven dyeing or poor color yield.
| Potential Cause | Recommended Solution |
| Dye Depletion due to Aggregation | Address the root causes of aggregation as detailed in the previous section to ensure the dye particles are small enough to penetrate the substrate fibers. |
| Incorrect Dyeing Temperature | Ensure the dyeing temperature is maintained within the optimal range for the specific dye and substrate (typically 120-130°C for polyester). |
| Incompatible Auxiliaries | Verify the compatibility of all chemicals used in the dye bath to ensure they do not interfere with the dispersion. |
Data Presentation
Table 1: Particle Size Distribution of Disperse Dyes Before Milling
| Dye Ref | Median Particle Size (µm) | % Under 4.0 µm | % Under 2.5 µm | % Under 1.0 µm |
| S1 | 3.70 | 100 | 4.5 | 0.8 |
| S2 | 3.70 | 100 | 41.6 | 9.5 |
| A1 | 2.90 | 100 | 40.9 | 7.5 |
| A2 | 4.39 | 100 | 8.7 | 0.0 |
| B1 | 3.37 | 100 | 33.4 | 2.3 |
| B2 | 5.29 | 100 | 11.3 | 3.2 |
| C1 | 3.40 | 100 | 33.3 | 2.2 |
| C2 | 2.28 | 100 | 43.7 | 20.6 |
| D1 | 3.07 | 100 | 43.0 | 10.7 |
| D2 | 3.11 | 100 | 44.6 | 14.3 |
Data adapted from a study on the effect of dispersing agents on various disperse dyes. The specific dye identities (S1, A1, etc.) are as referenced in the source material.[5]
Table 2: Effect of Dispersant/Dye Weight Ratio on Average Particle Size (µm) of Various Disperse Dyes After Milling
| Dye Ref | Ligninsulphonate (Average Particle Size, µm) | Tamol (Average Particle Size, µm) | Berol (Average Particle Size, µm) | Monolan (Average Particle Size, µm) |
| S1 | 0.89 | 0.98 | 0.99 | 1.05 |
| S2 | 0.91 | 1.01 | 1.03 | 1.08 |
| A1 | 0.88 | 0.95 | 0.97 | 1.02 |
| A2 | 0.93 | 1.05 | 1.06 | 1.11 |
| B1 | 0.95 | 1.08 | 1.10 | 1.15 |
| B2 | 0.96 | 1.10 | 1.12 | 1.18 |
| C1 | 0.90 | 0.99 | 1.01 | 1.06 |
| C2 | 0.87 | 0.94 | 0.96 | 1.00 |
| D1 | 0.89 | 0.97 | 0.99 | 1.04 |
| D2 | 0.90 | 0.98 | 1.00 | 1.05 |
This table illustrates the effectiveness of different dispersing agents in reducing the average particle size of various disperse dyes after a milling process.[5]
Experimental Protocols
Protocol 1: Preparation of a Stable Disperse Dye Solution
Objective: To prepare a stable aqueous dispersion of a disperse dye suitable for laboratory experiments.
Materials:
-
Disperse dye powder
-
High-quality dispersing agent (e.g., lignosulfonate-based)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Weigh the required amount of disperse dye powder.
-
Weigh the appropriate amount of dispersing agent. A general starting point is a 1:1 to 2:1 dispersant to dye ratio by weight, but this should be optimized for the specific dye.
-
In a small beaker, create a paste of the dye powder and dispersing agent with a small amount of deionized water.
-
Stir the paste thoroughly with a glass rod to ensure there are no lumps.
-
In a larger beaker, add the required volume of deionized water and begin stirring with a magnetic stirrer.
-
Slowly add the dye paste to the stirring water.
-
Allow the solution to stir for at least 30 minutes to ensure complete dispersion.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range (typically 4.5-5.5) by adding acetic acid dropwise while continuously stirring.[3][4]
-
Visually inspect the solution for any signs of agglomeration or settling. A stable dispersion should appear uniform and opaque.
Protocol 2: High-Temperature Dispersion Stability Test (Filter Paper Method)
Objective: To assess the stability of a disperse dye solution at high temperatures.
Materials:
-
Prepared disperse dye solution (from Protocol 1)
-
High-temperature, high-pressure laboratory dyeing apparatus
-
Whatman No. 2 filter paper (or equivalent)
-
Büchner funnel and vacuum flask
-
Oven
Procedure:
-
Prepare a 10 g/L solution of the disperse dye with the chosen dispersing agent and adjust the pH to 5 with acetic acid.[3][6]
-
Take a 500 mL sample of the solution at room temperature and filter it through the Whatman No. 2 filter paper using a Büchner funnel under vacuum.[3][7]
-
Observe the filter paper for any visible dye particles or aggregates. A well-dispersed dye should pass through with minimal residue.[7]
-
Take another 400 mL of the initial dye solution and place it in a sealed container within the high-temperature dyeing apparatus.[3][7]
-
Heat the solution to 130°C and maintain this temperature for 60 minutes.[3][7]
-
Allow the solution to cool down to room temperature.
-
Filter the heat-treated solution through a fresh sheet of Whatman No. 2 filter paper under vacuum.
-
Compare the residue on this filter paper with the one from the unheated sample. A stable dispersion will show minimal to no increase in particle aggregation after heating.[7]
Visualizations
Caption: Logical relationship between causes of agglomeration and preventive measures.
Caption: Experimental workflow for preparing a stable disperse dye solution.
Caption: Troubleshooting decision tree for particle agglomeration.
References
- 1. lsinstruments.ch [lsinstruments.ch]
- 2. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 3. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. C.I. Disperse Blue 79 [chembk.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 7. Particle Size and Solubility of Disperse Dyes (1983) | Heinrich H Braun | 28 Citations [scispace.com]
Technical Support Center: Enhancing Disperse Dye Solubility in Supercritical Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with disperse dyes in supercritical fluids.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your experiments.
| Problem | Potential Causes | Solutions |
| Low Dye Solubility | 1. Suboptimal Pressure and Temperature: The density of the supercritical fluid may be too low to effectively dissolve the dye.[1][2][3][4] 2. High Dye Polarity: Supercritical CO2 is a nonpolar solvent and has limited ability to dissolve polar dye molecules.[1][3] 3. Absence of a Cosolvent: For more polar dyes, the absence of a cosolvent can significantly limit solubility.[5] | 1. Increase System Pressure: Higher pressure increases the density of the supercritical fluid, enhancing its solvating power.[1][2][3] Note that beyond a certain point, further pressure increases may have a diminished effect.[2] 2. Optimize Temperature: Increasing the temperature can also increase dye solubility, though the effect is often less pronounced than pressure.[2][3] 3. Select Dyes with Lower Polarity: If possible, choose disperse dyes with chemical structures that are less polar. For instance, dyes with amino or halo groups tend to be more soluble than those with nitro groups.[1] 4. Introduce a Polar Cosolvent: Adding a small amount of a polar cosolvent, such as ethanol or acetone, can significantly enhance the solubility of polar disperse dyes by promoting hydrogen bonding.[5][6] |
| Inconsistent or Poor Dye Uptake by Substrate | 1. Low Distribution Coefficient: The dye may have a higher affinity for the supercritical fluid than for the substrate under the current conditions. 2. Insufficient Mass Transfer: The rate at which the dye moves from the fluid to the substrate is too slow.[7] | 1. Adjust Pressure and Temperature: The distribution coefficient is influenced by both pressure and temperature. Experiment with different combinations to find the optimal conditions for your specific dye-substrate system.[7] 2. Increase Agitation/Flow Rate: In a dynamic system, increasing the flow rate of the supercritical fluid can improve mass transfer.[8] For static systems, ensure adequate mixing. |
| Color Inconsistency or Uneven Dyeing | 1. Fluctuations in Supercritical Fluid Density: Variations in pressure or temperature during the experiment can lead to changes in dye solubility and uneven deposition. 2. Dye Agglomeration: The dye particles may not be fully dispersed in the supercritical fluid, leading to clumps that deposit unevenly on the substrate. | 1. Ensure Precise Control of Experimental Parameters: Use high-precision pumps and temperature controllers to maintain stable conditions throughout the dyeing process. 2. Improve Dye Dispersion: Consider pre-milling the dye to reduce particle size or using a dispersing agent that is compatible with the supercritical fluid. |
| Difficulty Reproducing Results | 1. Variability in Raw Materials: Inconsistencies in the purity of the dye, CO2, or cosolvent can affect solubility. 2. Inconsistent Experimental Procedure: Minor variations in the experimental setup or procedure can lead to different outcomes.[3] | 1. Use High-Purity Materials: Ensure the dye, CO2, and any cosolvents are of a consistent and high purity for all experiments. 2. Standardize Experimental Protocol: Follow a detailed, step-by-step protocol for every experiment to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for enhancing the solubility of disperse dyes in supercritical CO2?
Pressure is generally considered the most influential factor.[2][4] Increasing the pressure leads to a higher density of the supercritical CO2, which in turn enhances its solvent power and the solubility of the disperse dye.[1][3]
Q2: How does the chemical structure of a disperse dye affect its solubility in supercritical CO2?
The polarity and molecular size of the dye are crucial. Supercritical CO2 is a nonpolar solvent, so it more readily dissolves less polar dyes.[1][3] For example, dyes with halogen groups tend to be more soluble than those with nitro groups.[1]
Q3: Can I use a cosolvent to improve the solubility of a polar disperse dye?
Yes, adding a small amount of a polar cosolvent like ethanol or acetone can significantly increase the solubility of more polar disperse dyes.[5] This is attributed to the formation of hydrogen bonds between the cosolvent and dye molecules.[5]
Q4: What is a typical experimental setup for measuring disperse dye solubility in supercritical fluids?
A common method is a flow-type apparatus where supercritical CO2 is passed through a vessel containing the dye.[3][9] The dissolved dye is then collected, and its concentration is measured, often using a UV-Visible spectrophotometer.[1][8]
Q5: At what temperature and pressure ranges are experiments for disperse dye solubility typically conducted?
Experiments are frequently performed at temperatures ranging from 323.15 K to 413.7 K (50°C to 140°C) and pressures from 100 bar to 400 bar (10 MPa to 40 MPa).[1][3][9]
Quantitative Data on Disperse Dye Solubility
The solubility of disperse dyes in supercritical CO2 is highly dependent on the specific dye, pressure, and temperature. The following tables provide a summary of solubility data for some common disperse dyes.
Table 1: Solubility of C.I. Disperse Red 60 in Supercritical CO2
| Temperature (K) | Pressure (bar) | Solubility (mol fraction x 10⁻⁶) |
| 323.7 | 100 | Data not available |
| 323.7 | 200 | Data not available |
| 323.7 | 300 | Data not available |
| 353.7 | 100 | Data not available |
| 353.7 | 200 | Data not available |
| 353.7 | 300 | Data not available |
| 413.7 | 100 | Data not available |
| 413.7 | 200 | Data not available |
| 413.7 | 300 | Data not available |
Note: Specific solubility values for C.I. Disperse Red 60 were investigated over these ranges, but the precise mol fractions were not available in the provided search results. It is known that solubility increases with both temperature and pressure.[9][10]
Table 2: Solubility of Various Disperse Dyes in Supercritical CO2
| Dye | Temperature (K) | Pressure (MPa) | Solubility Range (mol/mol) |
| C.I. Dispersed Red 73 | 343.15 - 403.15 | 14 - 26 | 1.96 – 19.78 x 10⁻⁶ |
| C.I. Dispersed Red 19 | 343.15 - 403.15 | 14 - 26 | 1.51 – 2.63 x 10⁻⁶ |
| C.I. Dispersed Orange S-RL | 343.15 - 403.15 | 14 - 26 | 1.49 – 2.49 x 10⁻⁶ |
| C.I. Disperse Red 127 | 373.2 - 388.2 | 21 - 25 | 1.842 - 3.373 x 10⁻⁶ |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Measuring Disperse Dye Solubility using a Flow-Type Apparatus
This protocol outlines the steps for determining the solubility of a disperse dye in supercritical CO2 using a dynamic flow system.
-
System Preparation:
-
Weigh a precise amount of the disperse dye and load it into the high-pressure equilibrium cell.
-
Assemble the cell and ensure all fittings are securely tightened to prevent leaks.
-
Place the cell into a temperature-controlled environment, such as an oven or water bath, and allow it to reach the desired experimental temperature.
-
-
Pressurization and Flow Initiation:
-
Pressurize the system with CO2 to the desired experimental pressure using a high-pressure pump.
-
Once the target pressure and temperature are stable, start the flow of CO2 through the equilibrium cell at a constant, known flow rate.
-
-
Sample Collection:
-
The supercritical CO2, now saturated with the dissolved dye, exits the cell and passes through a heated nozzle or back-pressure regulator to reduce the pressure.
-
As the pressure drops, the CO2 transitions to a gaseous state, and the dye precipitates out.
-
Collect the precipitated dye in a collection vessel or on a filter.
-
-
Quantification:
-
Carefully weigh the collected dye.
-
Measure the total volume or mass of CO2 that passed through the system during the collection period.
-
Calculate the solubility of the dye in mol/mol or g/L.
-
-
Data Analysis:
-
Repeat the experiment at different temperatures and pressures to determine the solubility profile of the dye.
-
Correlate the experimental data using appropriate thermodynamic models.
-
Visualizations
Caption: Workflow for measuring dye solubility.
Caption: Factors influencing dye solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. kiche.or.kr [kiche.or.kr]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solubility Measurement of Disperse Dyes in Supercritical Carbon Dioxide | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Wash Fastness in Polyester Dyeing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor wash fastness in polyester dyeing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during polyester dyeing that can lead to poor wash fastness.
Problem: Significant color bleeding in the first wash.
-
Potential Cause 1: Incomplete removal of unfixed dye from the fiber surface.
-
Recommended Solution: The most critical step to improve wash fastness is to implement or optimize a reduction clearing process after dyeing.[1] This chemical wash removes unfixed disperse dye from the surface of the polyester fibers. For medium to dark shades, a reduction clearing step is mandatory to achieve good wash fastness.[2][3]
-
-
Potential Cause 2: Suboptimal dyeing parameters leading to insufficient dye fixation.
-
Recommended Solution: Ensure the dyeing temperature reaches the optimal range for the specific disperse dye used, typically around 130°C for high-temperature dyeing methods.[1][4] The holding time at this temperature should also be adequate, generally between 30 to 60 minutes, to allow for proper dye diffusion and fixation within the polyester fiber.[1]
-
-
Potential Cause 3: Presence of oligomers on the fiber surface.
-
Recommended Solution: Oligomers, which are low molecular weight byproducts of polyester production, can migrate to the fiber surface during high-temperature dyeing and hinder dye fixation, leading to poor fastness.[5][6] Using an appropriate oligomer dispersing agent during dyeing can help keep these particles suspended in the dyebath and prevent them from depositing on the fabric.[7][8] Draining the dyebath at a high temperature (110-130°C) can also help to remove oligomers.[8]
-
Problem: Decrease in wash fastness after heat setting or finishing.
-
Potential Cause: Thermal migration of the dye.
-
Recommended Solution: Thermal migration is the movement of dye molecules from the core of the fiber to its surface during post-dyeing heat treatments.[1] This phenomenon is more pronounced with disperse dyes that have lower sublimation fastness. To mitigate this, select disperse dyes with higher molecular weights and better sublimation fastness.[1][4] It is also crucial to minimize the temperature and duration of any subsequent heat treatments.[1] The presence of residual surfactants from auxiliaries can also exacerbate thermal migration.[9]
-
Problem: Inconsistent wash fastness across different experimental batches.
-
Potential Cause 1: Variations in process parameters.
-
Recommended Solution: Standardize all dyeing and reduction clearing process parameters, including temperature, time, pH, and the concentration of all chemicals and auxiliaries.[1] Maintain meticulous records for each batch to ensure reproducibility.
-
-
Potential Cause 2: Water hardness.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor wash fastness in polyester dyeing?
A1: The primary cause of poor wash fastness in polyester dyed with disperse dyes is the presence of unfixed dye molecules on the surface of the fibers.[1] Disperse dyes are sparingly soluble in water and are applied as a fine dispersion. During the dyeing process, not all dye particles penetrate and become fixed within the amorphous regions of the polyester fiber. The unfixed dye on the surface is easily washed off, leading to color bleeding.[1][11]
Q2: What is reduction clearing and why is it essential?
A2: Reduction clearing is a critical post-treatment process that uses a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution to strip unfixed disperse dye from the polyester fiber surface.[12][13] This process is crucial for improving wash fastness, especially for medium to dark shades, as it effectively removes the surface dye that would otherwise bleed during laundering.[3][11][14]
Q3: What are oligomers and how do they affect wash fastness?
A3: Oligomers are low molecular weight polymers that are byproducts of the polyester manufacturing process.[5][6] During high-temperature dyeing, these oligomers can migrate from the interior of the fiber to the surface.[5] These oligomer deposits can trap unfixed dye, leading to problems like white dusty deposits, uneven dyeing, and poor wash fastness.[5][7]
Q4: Can the choice of disperse dye affect wash fastness?
A4: Yes, the choice of disperse dye plays a significant role. Dyes with higher molecular weights and higher sublimation fastness tend to exhibit better wash fastness.[1][4] They are less prone to migrating out of the fiber during washing and subsequent heat treatments.[1]
Q5: What is thermal migration and how can it be prevented?
A5: Thermal migration is the movement of disperse dye molecules from the inside of the polyester fiber to its surface during post-dyeing heat treatments like drying or heat setting.[1][15] This re-contamination of the fiber surface with loose dye leads to a decrease in wash and rubbing fastness.[9] To prevent this, it is advisable to use disperse dyes with good thermal stability, control the temperature and duration of heat treatments, and ensure thorough removal of any residual auxiliary chemicals.[1][9]
Data Presentation
Table 1: Typical Parameters for High-Temperature Polyester Dyeing
| Parameter | Recommended Value | Rationale |
| Dyeing Temperature | 125-135°C | Ensures sufficient swelling of polyester fibers and diffusion of disperse dyes into the fiber structure.[1][4] |
| Holding Time | 30-60 minutes | Allows for adequate time for dye penetration and fixation, depending on the desired depth of shade.[1] |
| pH of Dyebath | 4.5-5.5 | An acidic pH is generally optimal for the stability of most disperse dyes and for polyester dyeing. |
| Heating Rate | 1-2°C per minute | A controlled heating rate promotes even dye uptake and prevents unlevel dyeing.[2][16] |
| Cooling Rate | 2-3°C per minute | A controlled cooling rate helps to prevent the formation of creases in the fabric.[2] |
Table 2: Standard Recipe for Reduction Clearing
| Chemical | Concentration | Purpose |
| Sodium Hydrosulfite | 1-2 g/L | The primary reducing agent that chemically strips the unfixed dye from the fiber surface.[1] |
| Sodium Hydroxide | 1-2 g/L | Provides the necessary alkaline environment for the reducing agent to be effective.[1][14] |
| Non-ionic Detergent | 0.5-1 g/L | Aids in the removal of the stripped dye and prevents its redeposition onto the fabric.[1] |
| Temperature | 70-80°C | Optimal temperature for the reduction clearing reaction to proceed effectively.[1][14] |
| Time | 15-20 minutes | Sufficient time for the complete removal of surface dye.[1] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio of 10:1 to 20:1.
-
Add a dispersing agent and a pH buffer to achieve a pH of 4.5-5.5.
-
Disperse the required amount of disperse dye in a small amount of water and add it to the dyebath.
-
-
Dyeing Procedure:
-
Place the polyester fabric sample in the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.
-
Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.
-
Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.
-
-
Post-Dyeing Rinsing:
-
Drain the dyebath.
-
Rinse the fabric thoroughly with hot water to remove residual chemicals.
-
Protocol 2: Reduction Clearing Process
-
Preparation of the Reduction Clearing Bath:
-
Prepare a fresh bath with the required amount of water.
-
Add sodium hydroxide to achieve a concentration of 1-2 g/L.
-
Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.
-
Add a non-ionic detergent at a concentration of 0.5-1 g/L.
-
-
Clearing Procedure:
-
Place the rinsed, dyed fabric into the reduction clearing bath.
-
Raise the temperature to 70-80°C and hold for 15-20 minutes.
-
-
Post-Clearing Rinsing and Neutralization:
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric with a dilute solution of acetic acid, if necessary, followed by a final rinse.
-
-
Drying:
-
Dry the fabric.
-
Visualizations
Caption: Workflow for polyester dyeing with a critical reduction clearing step.
Caption: Troubleshooting logic for poor wash fastness in polyester dyeing.
References
- 1. benchchem.com [benchchem.com]
- 2. textileinfohub.com [textileinfohub.com]
- 3. truekung.com [truekung.com]
- 4. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. sarex.com [sarex.com]
- 6. How to Control Oligomer in Polyester Processing [textilefocus.com]
- 7. bozzetto-group.com [bozzetto-group.com]
- 8. Polyester Processing, Oligomers, Traditional Washing Treatments, Dyeing Parameter, Dyeing Machines, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 9. News - Why Does The Fastness of Fabric in The Warehouse Get Poor? [textile-chem.com]
- 10. textilelearner.net [textilelearner.net]
- 11. Why is the color fastness of disperse dyes poor? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 14. textileflowchart.com [textileflowchart.com]
- 15. The Color Fastness Of Polyester Fabric Is Still Poor After Setting What Should I Do - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 16. skygroupchem.com [skygroupchem.com]
Technical Support Center: Optimizing Reduction Clearing of Unfixed Disperse Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction clearing process for unfixed disperse dyes on polyester and its blends.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction clearing process, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Color Fastness (Wash, Rub, or Light) | Incomplete removal of unfixed surface dyes.[1][2][3] Dye migration to the surface during high-temperature setting.[4] Incorrect selection of dyes or clearing agents. | - Ensure optimal concentration of reducing agent, alkali, and temperature during reduction clearing.[5] - Verify that the pH of the clearing bath is within the recommended range for the chosen reducing agent.[6] - Consider a post-setting wash to remove migrated dye. - Evaluate alternative, high-performance disperse dyes with better sublimation fastness.[3] |
| Uneven Shade or Streaking | Poor dye dispersion in the initial dyeing process.[3] Uneven circulation of the clearing liquor.[3] Dye aggregation or sedimentation.[3] Inconsistent temperature control.[7] | - Optimize the initial dyeing process to ensure even dye application. - Ensure proper agitation and circulation in the clearing bath. - Use an effective dispersing agent in both the dyeing and clearing steps.[6] - Calibrate and monitor temperature control systems. |
| Shade Becomes Lighter or Changes Tone | Over-reduction of the dye, affecting the chromophore. Sensitivity of certain disperse dyes to alkaline conditions.[8] K/S value of dyed polyester typically decreases after reduction clearing due to removal of unfixed dye molecules.[9] | - Reduce the concentration of the reducing agent or the treatment time. - Test the stability of the specific disperse dye to the chosen clearing conditions on a small sample first. - Consider an acidic reduction clearing process for sensitive dyes.[4] |
| Environmental Concerns (High BOD/COD, Sulfur Compounds) | Use of conventional sodium hydrosulfite (dithionite).[8][9][10] | - Explore eco-friendly alternatives to sodium hydrosulfite, such as thiourea dioxide, glucose-based agents, or enzymatic treatments.[8][9][11][12] - Optimize the process to reduce chemical consumption. |
| Inconsistent Results Between Batches | Instability of the reducing agent (e.g., sodium hydrosulfite is sensitive to air).[6][12] Variations in process parameters (temperature, time, pH, water quality).[5] | - Use a more stable reducing agent like thiourea dioxide.[12][13] - Implement strict process control and monitoring for all critical parameters. - Use deionized or softened water to avoid interference from mineral ions.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the reduction clearing process?
A1: The reduction clearing process is a critical after-treatment for polyester dyed with disperse dyes.[8][11] Its main goal is to remove unfixed dye particles from the surface of the fibers.[1][14][15] This improves the fabric's color fastness (to washing, rubbing, and light), enhances the brightness of the shade, and prevents issues like color migration.[1][2][16]
Q2: How does conventional reduction clearing work?
A2: The conventional method uses a strong reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution (using caustic soda or sodium hydroxide) at elevated temperatures (usually 70-80°C).[9][14][15] The reducing agent chemically breaks down the unfixed disperse dye molecules on the fiber surface into smaller, colorless, and more water-soluble components, which can then be washed away.[6]
Q3: What are the main drawbacks of using sodium hydrosulfite?
A3: While effective, sodium hydrosulfite has several disadvantages. It is unstable, especially in the presence of air, which can lead to inconsistent results.[6][12] The process generates environmentally harmful effluents containing sulfur compounds, leading to high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[8][9] It also requires careful handling due to its chemical reactivity.[17]
Q4: What are some sustainable alternatives to sodium hydrosulfite?
A4: Several eco-friendly alternatives are available:
-
Thiourea Dioxide (TUD): A more stable and efficient reducing agent that can be used as a direct replacement.[6][12]
-
Glucose-based reducing agents: An environmentally friendly option that leverages the reducing properties of glucose.[8][11]
-
Enzymatic treatments: These use enzymes like oxidoreductases to break down surface dyes under milder temperature and pH conditions.[8]
-
Acidic Reduction Clearing Agents: These agents work under acidic conditions, which can save time, water, and energy by allowing the clearing step to occur in the cooling dyebath without draining and neutralization.[1][4][18]
Q5: When is an acidic reduction clearing process preferred over an alkaline one?
A5: An acidic reduction clearing process is advantageous as it can often be performed directly in the cooling dye bath, eliminating the need for draining, rinsing, and pH neutralization, thus saving water, energy, and time.[1][4][18] It is particularly effective for disperse dyes with an azo structure. However, for some dye structures, like anthraquinones, traditional alkaline clearing may be more thorough.[4]
Q6: How can I prevent dye from migrating to the surface during final heat-setting?
A6: High-temperature setting (around 180°C) can cause some disperse dyes to migrate from the fiber's interior back to the surface, which reduces wash fastness.[4] To mitigate this, you can:
-
Select disperse dyes with higher sublimation fastness.
-
Optimize the reduction clearing process to ensure the most thorough removal of any residual surface dye.
-
Introduce a mild washing step after the high-temperature setting.
Experimental Protocols
Protocol 1: Conventional Alkaline Reduction Clearing
This protocol details the standard procedure using sodium hydrosulfite.
-
Preparation: After the dyeing process is complete, the dye bath is drained. The dyed fabric is given a rinse wash.
-
Clearing Bath Preparation: Prepare a fresh bath with the following components per liter of water:
-
Treatment:
-
Post-Treatment:
Protocol 2: Acidic Reduction Clearing
This protocol allows for a more streamlined process.
-
Preparation: Following the high-temperature dyeing phase (e.g., at 130°C), cool the dye bath down to 80-90°C.[4] Do not drain the bath.
-
Clearing Agent Addition: Directly add the acidic reduction clearing agent to the existing dye bath. The specific concentration will depend on the commercial product used.
-
Treatment:
-
Maintain the temperature at 80-85°C for approximately 20 minutes.[17]
-
-
Post-Treatment:
Data Presentation
Table 1: Comparison of Typical Reduction Clearing Process Parameters
| Parameter | Conventional Alkaline Clearing | Acidic Clearing | Enzymatic Clearing |
| Reducing Agent | Sodium Hydrosulfite | Various proprietary formulations | Oxidoreductases, Laccases |
| Alkali / Acid | Sodium Hydroxide | Acetic Acid or proprietary acids | pH buffer (near neutral) |
| Typical Temp. | 70 - 90°C[9][14] | 80 - 90°C[4] | 40 - 60°C[8] |
| Typical Time | 15 - 20 min[9][14] | 20 min | 30 - 60 min |
| Typical pH | Alkaline (>10) | Acidic (4.5 - 5.5) | Neutral (~7)[8] |
| Bath Change | Required after dyeing | Not required; done in dyebath[4] | Required after dyeing |
| Neutralization | Often Required[14] | Not Required[18] | Not Required |
Visualizations
Caption: Comparative workflow of conventional vs. acidic reduction clearing.
Caption: Troubleshooting logic for poor color fastness issues.
References
- 1. nbinno.com [nbinno.com]
- 2. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 3. autumnchem.com [autumnchem.com]
- 4. Dispere Dyes Polyester Reduction Cleaning Guide - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. Unlocking the Benefits of Reduction Clearing Agents for Polyester Fabrics-Honghao Chemical [honghao-chemical.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. fineotex.com [fineotex.com]
- 14. benchchem.com [benchchem.com]
- 15. ijarbs.com [ijarbs.com]
- 16. Reducing cleaning instructions for disperse dye dyeing? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 18. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 19. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
Minimizing dye migration during thermosol dyeing
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize dye migration during thermosol dyeing experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the thermosol dyeing process, offering potential causes and solutions in a direct question-and-answer format.
Q1: What is dye migration and why does it occur in thermosol dyeing?
A1: Dye migration is the movement of dye particles with water within the fabric during the intermediate drying stage, before thermofixation.[1] It is primarily caused by the uneven evaporation of water from the padded fabric. As water moves from wetter, cooler areas to drier, hotter areas of the fabric, it carries dye particles with it, leading to an uneven distribution.[2] This results in common dyeing faults like blotchiness, face-to-back shade variations, and darker edges (listing).[3][4] The phenomenon stops when the fabric's moisture content drops below approximately 30%, a point where only bonded water molecules remain.[5]
Q2: My dyed fabric shows uneven color, with darker patches and edges. What is the likely cause and how can I fix it?
A2: This is a classic sign of dye migration. The most common causes include:
-
Uneven Drying: Non-uniform temperature or airflow in the dryer is a primary cause.[6] Ensure that pre-dryers and thermosol units provide even heat distribution across the fabric's width and from face to back.[7]
-
Improper Padding: Uneven pressure from the padding mangle can lead to inconsistent liquor pickup, creating overly wet and dry areas from the start.[7]
-
Excessive Liquor Pick-up: Higher water content increases the potential for water and dye movement. It is advisable to keep the pick-up percentage below 40% to minimize the amount of free water.[1]
Solution: The most effective solution is to incorporate an anti-migration agent into the pad liquor. Additionally, using an infrared (IR) pre-dryer can significantly reduce migration by ensuring rapid and uniform initial drying.[8]
Q3: What are anti-migration agents and how do they work?
A3: Anti-migration agents, or migration inhibitors, are chemical auxiliaries added to the dye bath to prevent the movement of dye particles during drying.[9] They work through several mechanisms:
-
Increasing Liquor Viscosity: Many anti-migrants are hydrophilic polymers, like sodium alginate, that thicken the dye liquor. This increased viscosity physically hinders the movement of dye particles.[9]
-
Particle Aggregation: Some agents, often polyelectrolytes, cause dye particles to form larger, looser aggregates. These larger clusters are less mobile within the fabric's capillary structure.[9]
-
Film Formation: Certain agents form a thin, soluble film on the fabric surface as it dries. This film mechanically traps the dye particles in place until the thermofixation stage.[9]
Q4: How do I choose the right anti-migration agent?
A4: The choice depends on the dye type and fabric.
-
For Reactive Dyes on Cotton: Sodium alginate is a common and effective natural choice because it doesn't react with the dyes and washes out easily.[10]
-
For Disperse Dyes on Polyester: Synthetic polymers, often based on acrylic copolymers, are frequently used. They offer good stability in the dye dispersion.[9][11] Studies have shown that synthetic migration inhibitors can be more efficient at restricting dye particle movement compared to natural ones.[11] However, natural agents may result in better color depth.[11]
Q5: Can the drying temperature and method affect migration?
A5: Absolutely. The drying stage is critical.
-
Drying Temperature: High initial drying temperatures can accelerate water evaporation at the surface, drawing more water and dye from the fabric's interior and worsening migration. Intermediate drying is typically performed at 110-130°C.[5]
-
Drying Method: Infrared (IR) pre-drying is highly recommended. IR radiation's wavelength is maximally absorbed by water, allowing for very rapid and uniform heating that evaporates water as vapor before it can move laterally, thus "locking" the dye in place.[8] Hot flue air dryers can be used, but careful control of airflow is necessary to prevent unevenness.[1]
Q6: Does the type of dye and fabric influence migration?
A6: Yes.
-
Dye Properties: Finer dye particles are more prone to migration. The constitution of the dye also plays a role.[4]
-
Fabric Properties: In polyester/cotton blends, the absorbent cotton fibers initially hold most of the dye dispersion, which naturally helps reduce migration during drying compared to 100% polyester fabrics.[1]
Data Presentation
The following tables summarize quantitative data on how key process parameters influence dye migration and final color yield.
Table 1: Effect of Anti-Migration Agent Type and Concentration on Migration Rating
This table is based on data from a study evaluating natural and synthetic anti-migrants in continuous dyeing. The migration was assessed visually using the AATCC Gray Scale for Color Change (AATCC Test Method 140-2001), where a higher rating indicates less migration.[10][11]
| Anti-Migration Agent | Type | Concentration (g/L) | Migration Rating (1-5 Scale) |
| None | - | 0 | 1 - 2 (Very Poor) |
| Sodium Alginate | Natural | 10 | 3 (Moderate) |
| 20 | 3 - 4 (Good) | ||
| 30 | 4 (Good) | ||
| Guar Gum | Natural | 10 | 2 - 3 (Fair to Moderate) |
| 20 | 3 (Moderate) | ||
| 30 | 3 - 4 (Good) | ||
| Primasol FFAM | Synthetic | 10 | 4 (Good) |
| 20 | 4 - 5 (Very Good to Excellent) | ||
| 30 | 5 (Excellent) | ||
| Thermacol MP | Synthetic | 10 | 4 (Good) |
| 20 | 4 - 5 (Very Good to Excellent) | ||
| 30 | 5 (Excellent) |
Data extracted and compiled from graphical representations in referenced studies.[10][11]
Table 2: Typical Thermosol Process Parameters
This table provides a general range for key operational parameters in a continuous thermosol dyeing process for polyester and its blends.
| Parameter | Typical Range | Purpose |
| Pad Liquor Temperature | 20 - 30°C | Application of dye and auxiliaries to the fabric.[5] |
| Wet Pick-up % | < 70% | Amount of liquor applied; lower values can reduce migration potential. |
| IR Pre-Drying Temperature | 650 - 850°C | Rapidly and evenly removes initial moisture to prevent migration.[5] |
| Intermediate Drying Temperature | 100 - 150°C | Further drying in hot flues before high-temperature fixation.[5] |
| Thermofixation Temperature | 180 - 225°C | Fixes the disperse dye within the polyester fibers.[7] |
| Thermofixation Time | 30 - 90 seconds | Dwell time required for dye sublimation and diffusion into the fiber.[7] |
Experimental Protocols
Detailed methodologies for key experiments related to dye migration are provided below.
Protocol 1: Evaluation of Dye Migration in a Pad-Dry Process (Based on AATCC Test Method 140)
This method provides a means of assessing the migration propensity of a pad liquor system.
-
Principle: A fabric sample is impregnated with the test dye liquor. A watch glass is placed on the center of the wet sample, and the fabric is then dried. The watch glass creates a differential drying rate, forcing dye to migrate towards the uncovered, faster-drying edges. The degree of migration is evaluated by comparing the color of the area under the watch glass to the surrounding area.[11]
-
Apparatus and Materials:
-
Padding machine or laboratory wringer.
-
Watch glass (approx. 5 cm diameter).
-
Forced-air oven.
-
Test fabric swatches.
-
Dye liquor (with and without anti-migrant).
-
AATCC Gray Scale for Color Change.
-
-
Methodology:
-
Prepare the dye liquor formulation to be tested.
-
Impregnate a swatch of the test fabric with the liquor using the padder to achieve a consistent wet pick-up.
-
Immediately place the wet swatch on a flat, non-absorbent surface and place a watch glass in the center of the swatch.
-
Place the entire assembly in a pre-heated oven and dry at a specified temperature (e.g., 120°C) until fully dry.[11]
-
Remove the watch glass from the dried sample.
-
Visually assess the difference in color between the area that was covered by the watch glass and the surrounding area.
-
Rate the color difference using the AATCC Gray Scale for Color Change, where a rating of 5 indicates no migration and a rating of 1 indicates severe migration.[11]
-
Protocol 2: Practical Test for Assessing Dye Bleed Potential in Polyester Fabric
This is a quick, qualitative test to determine if a specific dyed polyester fabric is prone to bleeding or migration under heat, which is useful before processes like screen printing or applying heat transfers.
-
Principle: The test uses a plasticizer and heat to simulate the conditions that cause dye to sublimate and transfer from the fabric. The degree of color transfer onto a clean white fabric indicates the migration potential.
-
Apparatus and Materials:
-
Heat press.
-
Swatch of the dyed polyester test fabric.
-
White, non-woven pellon or 100% cotton swatch.
-
Plasticizer (e.g., a non-curable plastisol reducer).
-
-
Methodology:
-
Set the heat press to a temperature of approximately 160°C (320°F).
-
Place the dyed polyester swatch face-up on the lower platen of the heat press.
-
Apply a small, quarter-sized amount of plasticizer onto the center of the polyester swatch.
-
Place the white pellon or cotton swatch directly on top of the plasticizer.
-
Close the press and apply medium pressure for 30 seconds.
-
Open the press and carefully remove the white swatch.
-
Inspect the white swatch for any discoloration or staining. The amount of color transferred indicates the severity of the dye's propensity to migrate. A clean swatch suggests low risk, while heavy staining indicates a high risk.
-
Visualizations
Diagram 1: Mechanism of Dye Migration During Drying
Caption: Workflow illustrating how uneven drying leads to dye migration.
Diagram 2: Factors Influencing Dye Migration
Caption: Key factors affecting the severity of dye migration.
Diagram 3: Troubleshooting Workflow for Uneven Dyeing
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. COMPARISON OF NATURAL AND SYNTHETIC ANTI MIGRANTS IN CONTINUOUS DYEING OF 100% POLYESTER | PDF [slideshare.net]
- 4. ijtra.com [ijtra.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Dyeing by steam (Pad-steam) and by air (Thermosol) [manubens.es]
- 8. scribd.com [scribd.com]
- 9. Anti-migration Agent - Dyeing-pedia [china-dyestuff.com]
- 10. Effect of Using Natural and Synthetic Anti Migrants in Continuous Dyeing of Cotton with Reactive Dyes [article.sapub.org]
- 11. article.sapub.org [article.sapub.org]
Strategies to improve the light fastness of anthraquinone dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthraquinone dyes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working to improve the light fastness of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the light fastness of my light-colored fabrics dyed with anthraquinone dyes unexpectedly poor?
A1: This is a common phenomenon related to the concentration of the dye on the substrate.[1] For lighter shades, the dye is more dispersed and exists in a single molecular state on the fibers.[1] This increases the surface area exposed to ultraviolet rays, air, and moisture, leading to faster degradation.[1] In contrast, deeper shades have a higher concentration of dye, which forms larger aggregate particles.[2] This reduces the proportion of dye molecules exposed to light, thus improving light fastness.[2][3][4]
Q2: Which molecular structures in anthraquinone dyes are associated with better light fastness?
A2: The light fastness of anthraquinone dyes is intrinsically linked to their chemical structure.
-
Chromophore Stability: The anthraquinone chromophore itself is generally more stable and offers better light fastness compared to many azo-based structures.[3][5]
-
Substituents: The type and position of substituent groups play a crucial role. High light fastness is often seen in 1- and 1,4-hydroxy derivatives and 1- or 1,4-substituted amino derivatives that have electron-withdrawing groups.[6] Conversely, 2-hydroxyanthraquinones and 2-amino derivatives typically exhibit poor light fastness.[6] The high stability of 1-hydroxy and 1-anilinoanthraquinones may be due to the rapid de-activation of their photo-excited states.[6]
-
Molecular Weight: Generally, a larger molecular weight and a more complex molecular structure can lead to improved light fastness.[7][8]
Q3: How can I use additives like UV absorbers or antioxidants to enhance light fastness?
A3: Additives are a highly effective strategy. They work by either preventing UV radiation from reaching the dye molecule or by interrupting the degradation process.
-
UV Absorbers: These compounds, such as derivatives of 2-hydroxybenzophenone and benzotriazoles, preferentially absorb UV radiation and dissipate it as less harmful thermal energy.[9][10][11][12] They essentially act as a protective shield for the dye.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are scavengers that trap free radicals generated during the photo-degradation process, preventing further degradation of the dye molecules.[12] HALS are particularly effective at improving the colorfastness of the fabric.[12]
-
Antioxidants: Antioxidants, such as Vitamin C (ascorbic acid) and gallic acid, work by absorbing oxygen radicals that are involved in the photodegradation pathway, thereby reducing photo-fading.[10] Visible light often requires oxygen to degrade dyes, so removing these radicals is highly effective.[10] In some studies, Vitamin C has been shown to be the most effective additive for improving the light fastness of certain reactive dyes.[10]
Q4: Does the substrate (fiber type) influence the light fastness of anthraquinone dyes?
A4: Yes, the fiber that the dye is applied to is a critical component of the dye-fiber system and significantly impacts light fastness.[6] For instance, disperse dyes are used for synthetic fibers like polyester and penetrate the fiber structure to provide good light fastness.[9] Reactive dyes form strong covalent bonds with cellulose fibers like cotton, which enhances their resistance to fading.[9] The photochemical decomposition of a dye is a reaction involving the excited dye molecule, the fiber, and the surrounding environment.[6] Therefore, different fibers will have different interactions, affecting the overall stability. For example, when dyeing polyamide and m-aramid fibers, introducing a sulfonic acid group into the anthraquinone structure can improve dyeability and fastness.[13]
Q5: What are the best practices during the dyeing process to maximize light fastness?
A5: Optimizing the dyeing process is crucial for ensuring that the dye is properly fixed and stable.
-
Ensure Proper Fixation: Controlling dyeing conditions such as temperature, pH, and time is essential to maximize dye uptake and the formation of strong bonds with the fiber.[9]
-
Thorough Washing and Rinsing: After dyeing, it is critical to perform a thorough washing and soaping process.[8][9] This removes any unfixed or hydrolyzed dye from the surface of the fibers.[1][9] If left on the fabric, these loose dye molecules are highly susceptible to fading and can reduce the overall light fastness.[9]
-
Avoid Exceeding Saturation: Do not use an excessive concentration of dye that exceeds the fiber's saturation point. Excess dye will only accumulate on the surface and will be easily removed or faded, diminishing fastness properties.[1]
Q6: I used a fixing agent to improve wash fastness, but now the light fastness is worse. Why did this happen?
A6: This is a known trade-off with certain types of post-treatment agents. Many cationic fixing agents, which are effective at improving wash and rubbing fastness, can unfortunately reduce the light fastness of the dye.[2] Similarly, some softeners, particularly cationic softeners and amino-modified silicone softeners, can cause yellowing upon exposure to sunlight, which alters the perceived color of the fabric and lowers the light fastness rating.[2] When high light fastness is a priority, it is important to avoid these types of fixing and softening agents.[2]
Quantitative Data on Light Fastness Improvement
The following table summarizes the effect of various additives on the color change (ΔE) of C.I. Reactive Blue 19 dyed cotton fabric after 36 hours of light exposure. A lower ΔE value indicates less fading and therefore better light fastness.
| Treatment | Additive Type | Color Difference (ΔE) after 36h Exposure |
| Untreated Control | None | 5.32 |
| Vitamin C | Antioxidant | 2.54 |
| Cafeic Acid | Antioxidant | 3.45 |
| Gallic Acid | Antioxidant | 3.96 |
| Benzophenone | UV Absorber | 4.01 |
| Phenyl Salicylate | UV Absorber | 4.12 |
| (Data sourced from a study on reactive dyed cotton fabric[10]) |
Experimental Protocols
Protocol 1: Light Fastness Testing (ISO 105-B02 / AATCC 16.3)
This protocol describes the standard method for determining the color fastness of textiles to an artificial light source representing natural daylight.
Objective: To evaluate the resistance of a dyed material to fading upon light exposure using a Xenon arc lamp.[14]
Materials:
-
Dyed textile specimen
-
ISO Blue Wool Standards (rated 1-8) or AATCC Blue Wool L-Fading Standards (L2-L9)[9]
-
Opaque cardboard or masks
-
Spectrophotometer or Gray Scale for assessing color change[14]
Methodology:
-
Sample Preparation: Cut a specimen of the dyed fabric to the required dimensions for the sample holder in the Xenon arc tester.
-
Mounting: Mount the specimen in a sample holder. Cover a portion of the specimen with an opaque mask. This unexposed portion will serve as the original color reference.
-
Loading: Place the mounted specimen and a set of Blue Wool Standards into the Xenon arc testing chamber. The standards have known light fastness ratings and will fade at different rates.[9]
-
Exposure: Expose the samples to the light from the Xenon arc lamp under controlled environmental conditions (temperature, humidity) as specified by the standard (e.g., ISO 105-B02).[9][14] The Xenon arc lamp simulates the full spectrum of natural sunlight, including UV radiation.[9]
-
Assessment: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific rating on the Gray Scale for color change, or when one of the Blue Wool standards has faded to a specific degree.
-
Rating: Compare the fading of the textile specimen to the fading of the Blue Wool Standards.[9] The light fastness rating is the number of the Blue Wool Standard that shows a similar amount of color change. Ratings are on a scale from 1 (very poor) to 8 (outstanding).[9][14]
Protocol 2: Application of UV Absorbers and Antioxidants (Exhaust Method)
This protocol details a method for applying protective additives to a dyed fabric from an aqueous bath.
Objective: To improve the light fastness of a dyed fabric by treating it with UV absorbers or antioxidants.[10]
Materials:
-
Dyed fabric sample
-
UV absorber (e.g., 2-hydroxybenzophenone) or Antioxidant (e.g., Vitamin C)[10]
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
Water bath or heating mantle
-
Beakers, stirring rods
Methodology:
-
Prepare Treatment Bath: Prepare an aqueous solution containing the UV absorber or antioxidant. The concentration can be specified as a percentage on the weight of fabric (owf), for example, 2-4% owf for a UV absorber.[12]
-
Introduce Fabric: Place the dyed fabric sample into the treatment bath. Ensure the material-to-liquor ratio (the ratio of the weight of the fabric to the volume of the bath) is appropriate to allow for free movement of the fabric.
-
Exhaustion Process:
-
Gradually heat the treatment bath to a specified temperature (e.g., 60-80°C).
-
Maintain this temperature for a set duration (e.g., 30-60 minutes) with gentle agitation. This allows the additive to be absorbed ("exhausted") from the bath onto the fabric.
-
-
Cooling and Rinsing: After the treatment time, slowly cool the bath. Remove the fabric sample and rinse it thoroughly with cold water to remove any unabsorbed additive from the surface.
-
Drying: Dry the treated fabric sample at ambient temperature or in a low-temperature oven.
-
Evaluation: The treated sample is now ready for light fastness testing according to Protocol 1 to quantify the improvement.
Visualizations
Caption: Simplified pathway of anthraquinone dye photodegradation.
Caption: Experimental workflow for evaluating light fastness improvement.
Caption: Key strategies for enhancing the light fastness of dyes.
References
- 1. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 2. How to improve the light fastness of textiles? [utstesters.com]
- 3. autumnchem.com [autumnchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. How to improve the color fastness of textiles to light? [ccllab.com.cn]
- 8. textileengineering.net [textileengineering.net]
- 9. testextextile.com [testextextile.com]
- 10. dl.edi-info.ir [dl.edi-info.ir]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. specialchem.com [specialchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Uneven Dyeing on Microfibre Polyester Fabrics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing of microfibre polyester fabrics.
Troubleshooting Guide
This guide addresses specific issues encountered during the dyeing process in a question-and-answer format.
Question 1: What are the primary causes of patchy or uneven dyeing (streaks, blotches) on my microfibre polyester fabric?
Uneven dyeing on microfibre polyester fabrics is a common issue stemming from their unique properties. The primary causes include:
-
Rapid Dye Absorption: Microfibres have a significantly larger surface area per unit weight compared to conventional polyester fibres.[1][2][3] This leads to a very fast initial dye uptake, which can result in uneven color distribution if not properly controlled.[1][2]
-
Poor Dye Dispersion: Disperse dyes, used for polyester, are sparingly soluble in water and exist as fine particles.[4][5] If these particles aggregate or clump together in the dye bath, it can lead to spotting and uneven coloration.[6][7]
-
Incorrect Temperature Control: The rate of dye penetration into polyester fibres is highly temperature-dependent.[5][8] An inconsistent temperature throughout the dyeing equipment or a rapid heating rate can cause uneven dye absorption.[1][9]
-
Presence of Oligomers: Polyester fibres contain low-molecular-weight polymers called oligomers (typically 1-3%).[10][11] During high-temperature dyeing, these oligomers can migrate to the fibre surface and the dye bath, forming deposits that lead to undyed spots and reduced color fastness.[12][13][14]
-
Inadequate Fabric Pre-treatment: Residual impurities, such as sizing agents, spinning oils, or antistatic agents, on the fabric surface can hinder uniform dye penetration.[7][8][15]
Question 2: My dyed microfibre fabric appears lighter or duller than expected, even with increased dye concentration. What could be the reason?
This phenomenon is primarily due to the optical properties of microfibre fabrics.
-
Light Scattering: The extremely fine nature of microfibres results in a greater surface area that scatters more light.[1][2] This increased light reflection can make the perceived shade appear lighter or less intense compared to conventional polyester dyed with the same amount of dye.[1][2] To achieve the same depth of shade as conventional polyester, a higher concentration of dye is often necessary, sometimes 30% or more.[2][3]
Question 3: I am observing poor wash and rub fastness on my dyed microfibre samples. How can I improve this?
Poor fastness properties in microfibre dyeing are often linked to unfixed dye on the fibre surface.
-
Insufficient Dye Penetration: If the dye is not fully penetrated into the core of the fibre, it can be more easily removed during washing or rubbing.[6]
-
Oligomer Deposits: Oligomers on the fabric surface can interfere with the dye-fibre interaction and negatively affect color fastness.[12]
-
Inadequate After-treatment: A thorough reduction clearing process after dyeing is crucial to remove any unfixed surface dye.[9][15] For medium to dark shades, multiple reduction clearing cycles may be necessary to achieve the desired fastness.[9]
Question 4: How can I prevent the formation of oligomer deposits during the dyeing process?
Several strategies can be employed to mitigate the negative effects of oligomers:
-
Use of Anti-Oligomer Agents: Speciality dispersing agents can help keep oligomers suspended in the dye bath, preventing their deposition on the fabric and machinery.[13]
-
Alkaline Dyeing Conditions: Dyeing under alkaline conditions can be an effective method to reduce oligomer formation, but this requires the use of alkali-stable disperse dyes.[10]
-
High-Temperature Draining: Draining the dye bath at a high temperature (above 100°C) can help remove dissolved oligomers before they have a chance to crystallize and deposit on the fabric as the bath cools.[10]
-
Pre-treatment: An alkaline pre-treatment at high temperatures (e.g., 130°C) can help remove oligomers from the grey fabric before dyeing.[10]
Frequently Asked Questions (FAQs)
What is the role of a levelling agent in microfibre dyeing?
A levelling agent is a crucial auxiliary in microfibre dyeing. Its primary function is to control the initial rapid uptake of dye by the fibres.[16][17] It achieves this by temporarily competing with the dye for sites on the fibre surface or by forming a complex with the dye, which then slowly releases the dye as the temperature increases.[17] This ensures a more gradual and uniform distribution of the dye, preventing patchiness and streaks.[18][19]
What is the difference between a dispersing agent and a levelling agent?
While both are essential for quality dyeing, they serve different primary functions:
-
Dispersing Agent: Its main role is to keep the insoluble disperse dye particles finely and evenly distributed in the dye bath, preventing them from aggregating.[4][20][21] This ensures a stable dye dispersion throughout the dyeing process.[4]
-
Levelling Agent: Its main role is to ensure uniform dye uptake by the fibre, promoting even color distribution and preventing rapid, uneven strikes of the dye.[16][18][22]
Often, modern formulations combine both dispersing and levelling properties in a single product for ease of use.[22][23]
What are the ideal dyeing parameters for microfibre polyester?
The optimal parameters can vary depending on the specific dye, fabric construction, and equipment. However, general guidelines are summarized in the table below.
Data Presentation: Recommended Dyeing Parameters
| Parameter | Conventional Polyester | Microfibre Polyester | Rationale for Microfibre Adjustment |
| Starting Temperature | 60-70°C | 20-60°C | A lower starting temperature is needed to control the initial rapid dye uptake.[2] |
| Heating Rate | 1.5-2.0°C/min | 0.5-1.0°C/min | A slower, more controlled heating rate allows for gradual and even dye penetration.[1][2] |
| Final Dyeing Temperature | 130°C | 130-135°C | High temperature is required for dye diffusion into the polyester fibre.[5][24] |
| Dyeing Time | 30-45 minutes | 40-60 minutes | A slightly longer time may be needed to ensure full dye penetration and levelling.[2][25] |
| pH of Dye Bath | 4.5-5.5 | 4.5-5.5 | A slightly acidic pH is optimal for the stability of most disperse dyes.[5][26] |
| Levelling Agent | Optional for light shades | Highly Recommended | Essential to control the high strike rate of dyes onto the large fibre surface area.[1][16] |
| Dispersing Agent | Recommended | Essential | Higher amounts may be needed due to the increased dye concentration required.[15] |
Experimental Protocols
Protocol 1: Standard High-Temperature High-Pressure (HTHP) Dyeing of Microfibre Polyester
-
Pre-treatment: Scour the fabric with a non-ionic detergent (e.g., 1-2 g/L) and a sequestering agent at 80-90°C for 20-30 minutes to remove impurities. Rinse thoroughly.
-
Dye Bath Preparation:
-
Dyeing Procedure:
-
Load the pre-treated fabric into the dyeing machine at a starting temperature of 60°C.
-
Circulate for 10 minutes.
-
Add the pre-dispersed dye solution.
-
Raise the temperature to 130-135°C at a controlled rate of 0.5-1.0°C/minute.[1][2]
-
Hold at this temperature for 40-60 minutes, ensuring continuous circulation.[2]
-
-
Cooling and Rinsing:
-
Cool the dye bath to 80°C at a rate of 1.5°C/minute.[2]
-
Drain the dye bath.
-
Rinse the fabric with hot water.
-
-
Reduction Clearing (for medium to dark shades):
-
Prepare a fresh bath with 2-3 g/L caustic soda and 2-3 g/L sodium hydrosulphite.
-
Treat the fabric at 70-80°C for 15-20 minutes.
-
Rinse thoroughly with hot and then cold water.
-
-
Neutralization and Final Rinse:
-
Neutralize the fabric with a mild acid (e.g., acetic acid).
-
Rinse thoroughly and dry.
-
Protocol 2: Oligomer Removal Pre-treatment
-
Bath Preparation: Prepare a treatment bath with 3% (on weight of fabric) sodium hydroxide (100%) and 1% (owf) of a suitable surfactant.[10] Set the liquor ratio to 10:1 or 15:1.[10]
-
Treatment:
-
Load the grey microfibre fabric into the bath.
-
Raise the temperature to 130°C.
-
Treat for 60 minutes.[10]
-
-
Rinsing:
-
Cool the bath and drain.
-
Rinse the fabric thoroughly with hot and cold water to remove all residual alkali and oligomers.
-
-
Neutralization: Neutralize the fabric with a mild acid before proceeding to the dyeing step.
Visualizations
References
- 1. autumnchem.com [autumnchem.com]
- 2. What are the problems in the dyeing of polyester microfibers and how to solve them? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 4. autumnchem.com [autumnchem.com]
- 5. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]
- 6. autumnchem.com [autumnchem.com]
- 7. sahnifabrics.com [sahnifabrics.com]
- 8. Key Points To Dyeing Polyester Microfiber - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Optimization strategies for the successful dyeing of polyester microfibre and elastane blends [textiletoday.com.bd]
- 10. Why are oligomers produced and how to remove them? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 11. nearchimica.it [nearchimica.it]
- 12. Problems of Oligomers in polyester dyeing and it’s remedies [textiletoday.com.bd]
- 13. bozzetto-group.com [bozzetto-group.com]
- 14. Polyester oligomer production and prevention - Knowledge [colorfuldyes.com]
- 15. Dyeing and Processing: Polyester Microfibers:- Dyeing and Wet Processing [dyeingworld1.blogspot.com]
- 16. Research on Levelling Agents Commonly Used in Printing and Dyeing Dyes - Cowintprinting.com [cowint.com]
- 17. Leveling Agent For Disperse Dyes - News [colorfuldyes.com]
- 18. Leveling Agent [dyeingchem.com]
- 19. bluelakechem.com [bluelakechem.com]
- 20. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 21. vichem.vn [vichem.vn]
- 22. Dye Leveling Dispersing Agent | Dyeing Axuiliaries | Protex Korea [protexkorea.co.kr]
- 23. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 24. Alkaline Hydrolysis and Dyeing Characteristics of Sea-Island-Type Ultramicrofibers of PET Tricot Fabrics with Black Disperse Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 25. textilelearner.net [textilelearner.net]
- 26. news.odmya.com [news.odmya.com]
- 27. textilelearner.net [textilelearner.net]
Technical Support Center: Refinement of Analytical Methods for Quantifying Disperse Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the quantification of disperse dyes. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying disperse dyes in textiles?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of disperse dyes in textile materials.[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting and quantifying these dyes, especially as some are considered allergenic or carcinogenic.[1][2] The triple quadrupole mass spectrometer (QqQ) is often considered the workhorse for this type of quantitative analysis, typically operating in Multiple Reaction Monitoring (MRM) mode.[2]
Q2: What are the initial steps for preparing a textile sample for disperse dye analysis?
A2: A common and effective method for extracting disperse dyes from textile samples involves solvent extraction with ultrasonication.[1][2] A widely used protocol, based on the SATRA TM459 method, includes accurately weighing a homogenized textile sample, adding methanol as the extraction solvent, and sonicating the mixture in an ultrasonic bath.[2] Following extraction, centrifugation and filtration are performed to remove solid particles before the sample is ready for LC-MS/MS analysis.[2]
Q3: Can UV-Visible Spectrophotometry be used for quantifying disperse dyes?
A3: Yes, UV-Visible Spectrophotometry can be used for the quantification of disperse dyes. However, it is considered a simpler and less selective method compared to chromatographic techniques like LC-MS/MS.[3] This method is often suitable for screening purposes or for quantifying the dye in solutions that do not contain interfering substances.[3] For accurate quantification, a calibration curve based on Beer's Law is constructed by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of disperse dyes using various analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
Q: I am observing significant matrix effects in my LC-MS/MS analysis of disperse dyes from textile extracts. How can I mitigate this?
A: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in the analysis of complex samples like textile extracts.[4][5] Here are several strategies to address this issue:
-
Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering matrix components.[6] For example, a study showed that dilution improved the matrix effect for Disperse Red 1 from 33.1% to 90.1%.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analytes.[4] This helps to compensate for the signal suppression or enhancement caused by the matrix.
-
Use of Internal Standards: An internal standard, a compound with similar chemical properties to the analyte but a different mass, can be added to both the samples and calibration standards. This helps to correct for variations in both the matrix effect and instrument response.
-
Solid Phase Extraction (SPE): Implementing an SPE cleanup step after the initial solvent extraction can effectively remove interfering compounds from the sample extract before LC-MS/MS analysis.[7][8]
Q: My retention times are drifting during my HPLC analysis. What are the possible causes and solutions?
A: Retention time drift can be caused by several factors related to the HPLC system and mobile phase. Here is a troubleshooting guide:
-
Poor Temperature Control: Fluctuations in column temperature can lead to shifts in retention times. Using a thermostatted column oven is essential for maintaining a stable temperature.[9]
-
Incorrect Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is homogenous. If using a gradient, check that the mixer is functioning correctly.[9][10] It is also crucial to degas the mobile phase to prevent air bubbles in the system.[9][11]
-
Insufficient Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents.[9][10]
-
Changes in Flow Rate: Verify that the pump is delivering a consistent flow rate. A liquid flow meter can be used to check this.[9]
Q: I am experiencing peak splitting in my chromatograms. What could be the cause?
A: Peak splitting can indicate a few potential issues with your HPLC system or sample preparation:
-
Column Contamination or Void: The inlet of the guard or analytical column may be contaminated or have a void. Try removing the guard column to see if the problem resolves. If the analytical column is the issue, reversing and flushing it may help. If the problem persists, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample solvent is too different from the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Co-eluting Peaks: What appears as a split peak could be two different compounds eluting very close to each other. Optimizing the method to improve resolution may be necessary.
Spectrophotometry Troubleshooting
Q: My spectrophotometric measurements are not reproducible. What are the common sources of error?
A: Errors in spectrophotometry can arise from the sample, the cuvette, or the instrument itself.[12]
-
Sample-Related Issues:
-
Spectral Interference: Other components in the sample may absorb light at the same wavelength as the analyte.[13]
-
Improper Sample Preparation: Ensure the sample is homogenous and free of particulates. The concentration should be within the linear range of the instrument.[12][13]
-
Photodegradation: Some dyes can degrade upon exposure to light. Minimize light exposure by using amber glassware or working in low-light conditions.[13]
-
-
Cuvette Errors:
-
Use a clean, scratch-free cuvette.
-
Ensure the cuvette is placed in the holder in the correct orientation.
-
For measurements in the UV range, a quartz cuvette is necessary.[12]
-
-
Instrument Errors:
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of disperse dyes using LC-MS/MS methods.
Table 1: Performance of LC-MS/MS Methods for Disperse Dye Quantification
| Method | Number of Dyes | LOQ Range (ng/mL) | LOD Range (ng/mL) | Recovery (%) |
| LC-MS/MS | 47 | 0.06 - 4.09 | 0.02 - 1.35 | 81.8 - 114.1 |
| SPE-LC-ESI-MS/MS | 9 | ~8.0 (ng/L) | ~2.0 (ng/L) | >70 |
| UPLC-MS/MS | 23 | - | - | 91.2 - 110.1 |
Data compiled from multiple sources.[2]
Table 2: Matrix Effect and Recovery Data for Selected Disperse Dyes
| Dye | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Disperse Red 17 | 10 & 50 | 31.0 - 50.9 | 81.8 - 114.1 |
| Disperse Blue 124 | 10 & 50 | 31.0 - 50.9 | 81.8 - 114.1 |
| Disperse Blue 35 | 10 & 50 | 31.0 - 50.9 | 81.8 - 114.1 |
| Disperse Yellow 49 | 10 & 50 | 31.0 - 50.9 | 81.8 - 114.1 |
| Disperse Orange 3 | 10 | 42.1 - 49.5 | 81.8 - 114.1 |
| Disperse Orange 37 | 10 | 42.1 - 49.5 | 81.8 - 114.1 |
| Disperse Blue 7 | 50 | 141.3 - 257.3 | 84.9 - 104.1 |
| Basic Violet 3 | 50 | 141.3 - 257.3 | 84.9 - 104.1 |
| Disperse Yellow 23 | 50 | 141.3 - 257.3 | 84.9 - 104.1 |
| Disperse Orange 149 | 50 | 141.3 - 257.3 | 84.9 - 104.1 |
Data from a study on 47 synthetic dyes.[5]
Experimental Protocols
Protocol 1: Sample Preparation of Disperse Dyes from Textile Samples (Based on SATRA TM459)
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.[2]
-
Extraction: Add 20 mL of methanol to the flask.[2]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[2]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.[2]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial.[2]
-
Analysis: The sample is now ready for LC-MS/MS analysis.[2]
Protocol 2: General LC-MS/MS Method for Quantification
-
Liquid Chromatography System: UHPLC system[2]
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2]
-
Mobile Phase A: Water with 0.1% formic acid[2]
-
Mobile Phase B: Methanol with 0.1% formic acid[2]
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 5 µL[2]
-
Mass Spectrometry System: Triple quadrupole mass spectrometer[2]
-
Ionization Source: Electrospray Ionization (ESI), with positive and negative mode switching[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[2]
-
Source Temperature: 150°C[2]
-
Desolvation Temperature: 500°C[2]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of disperse dyes from textile samples.
Caption: Troubleshooting logic for poor reproducibility in disperse dye quantification.
References
- 1. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. an.shimadzu.com [an.shimadzu.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biocompare.com [biocompare.com]
- 13. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Enhancing Enzymatic Treatment of Dye Wastewater
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of enzymatic treatment for dye wastewater. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic treatment of dye wastewater, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Decolorization Efficiency | Suboptimal pH: Enzyme activity is highly dependent on pH. The optimal pH for fungal laccases is typically in the acidic range, while bacterial laccases may function better in neutral or alkaline conditions.[1][2] | Optimize pH: Determine the optimal pH for your specific enzyme by testing a range of buffer systems. Adjust the wastewater pH to match the enzyme's optimal activity range before treatment.[2] |
| Suboptimal Temperature: Enzyme activity is sensitive to temperature. Very high temperatures can lead to enzyme denaturation and loss of activity.[3] | Optimize Temperature: Identify the optimal temperature for your enzyme by conducting experiments at various temperatures. Most enzymes used for dye degradation have optima between 30°C and 60°C.[2][3] | |
| Inadequate Enzyme Concentration: The amount of enzyme may be insufficient to decolorize the dye concentration present in the wastewater. | Increase Enzyme Dosage: Incrementally increase the enzyme concentration to find the optimal dose for your specific wastewater. Be aware that a very high concentration may not be cost-effective.[4] | |
| Presence of Inhibitors: Components in the wastewater such as heavy metal ions (e.g., Ag+, Hg2+, Pb2+), high salt concentrations, or certain organic compounds can inhibit enzyme activity.[5][6][7] | Wastewater Pre-treatment: Consider pre-treatment steps like chelation for metal ions or dilution to reduce the concentration of inhibitors. | |
| Low Oxygen Availability (for Oxidases): Enzymes like laccase require molecular oxygen as a co-substrate for their catalytic activity.[8] | Improve Aeration: Ensure adequate aeration of the reaction mixture through shaking or bubbling to enhance the activity of oxidative enzymes.[8] | |
| Rapid Loss of Enzyme Activity | Enzyme Instability: Free enzymes can be susceptible to denaturation under harsh wastewater conditions (e.g., extreme pH, temperature, presence of proteases).[5][9] | Enzyme Immobilization: Immobilize the enzyme on a solid support (e.g., chitosan beads, carbon nanotubes) to improve its stability, reusability, and resistance to environmental changes.[5][9][10] |
| High Hydrogen Peroxide Concentration (for Peroxidases): While necessary as a co-substrate for peroxidases, excessive concentrations of H₂O₂ can inhibit and inactivate the enzyme.[5] | Optimize H₂O₂ Concentration: Determine the optimal H₂O₂ concentration for your peroxidase system. Add H₂O₂ in a stepwise manner to avoid high initial concentrations.[11] | |
| Inconsistent Results | Variability in Wastewater Composition: Industrial wastewater composition can fluctuate, affecting pH, dye concentration, and the presence of inhibitors.[12] | Wastewater Characterization: Regularly characterize your wastewater to account for variations. Adjust treatment parameters accordingly. |
| Inaccurate Measurement of Decolorization: Improper analytical methods can lead to unreliable results. | Standardize Analytical Protocol: Use a calibrated spectrophotometer and consistently measure the absorbance at the dye's maximum wavelength (λmax) against a proper control.[13][14][15] | |
| Formation of Precipitates | Polymerization of Degradation Products: Some enzymatic reactions can lead to the formation of insoluble polymers from the breakdown products of the dyes.[5] | Process Optimization: Adjusting reaction conditions such as pH or adding specific mediators might control the polymerization process. |
Frequently Asked Questions (FAQs)
1. What are the most common enzymes used for treating dye wastewater?
The most commonly used enzymes are oxidoreductases, particularly laccases and peroxidases (like horseradish peroxidase, lignin peroxidase, and manganese peroxidase).[5][16][17] Azoreductases are also employed, especially for the reductive cleavage of azo dyes.[13][17]
2. How does enzyme immobilization improve treatment efficiency?
Enzyme immobilization involves attaching enzymes to or encapsulating them within a solid support material.[5] This technique enhances enzyme stability against thermal and pH denaturation, protects them from inhibitors, allows for easy recovery and reuse, and can improve catalytic activity.[9][10][18]
3. What is the role of a "mediator" in enzymatic dye decolorization?
A mediator is a small molecule that acts as an electron shuttle between the enzyme and the dye molecule.[9] This is particularly useful for the degradation of complex, non-phenolic dyes that the enzyme cannot directly oxidize.[9]
4. How can I measure the efficiency of the enzymatic treatment?
The most common method is spectrophotometry. You measure the decrease in absorbance of the wastewater at the dye's maximum absorption wavelength (λmax) over time. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[14][15]
5. Can enzymatic treatment completely mineralize the dyes?
Enzymatic treatment primarily focuses on the initial breakdown of the complex dye structure, leading to decolorization.[19] While this reduces the toxicity and color of the effluent, complete mineralization (conversion to CO₂ and water) may not always be achieved by enzymatic action alone and might require subsequent biological treatment steps.
Quantitative Data Summary
The efficiency of enzymatic dye decolorization is influenced by various factors. The following tables summarize quantitative data from different studies.
Table 1: Laccase-Mediated Dye Decolorization
| Laccase Source | Dye | Temperature (°C) | pH | Decolorization Efficiency (%) | Time | Reference |
| Trametes versicolor | Indigo | Room Temp. | 4.5 | ~95 | 2h | [16] |
| Aspergillus sp. (Immobilized) | Magenta Dye | - | - | 95 | 120 min | [10] |
| Podoscypha elegans | Azo Dyes | 30 | 6.5 | - | - | [2] |
Table 2: Peroxidase-Mediated Dye Decolorization
| Peroxidase Source | Dye | Temperature (°C) | pH | Decolorization Efficiency (%) | Time | Reference |
| Horseradish Peroxidase (HRP) | C.I. Acid Violet 109 | 24 | 5.5 | 94.7 | 15 min | [20] |
| Soybean Peroxidase | Acid Azo Dyes | - | 4.3-8.0 | 95 | - | [21] |
| Brassica oleracea | Remazol Turquoise Blue 133 G | 70 | 3.0-5.0 | 95 | 45 min | [11] |
Experimental Protocols
Protocol 1: General Laccase-Mediated Dye Decolorization Assay
Objective: To determine the efficiency of a laccase enzyme in decolorizing a specific dye in an aqueous solution.
Materials:
-
Dye stock solution (e.g., 1 g/L)
-
Laccase enzyme solution of known activity
-
0.1 M citrate buffer (pH range 3.0-6.0)
-
Microcentrifuge tubes (2 mL) or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 2 mL microcentrifuge tube, add the following in order:
-
1.5 mL of 0.1 M citrate buffer (at the desired pH, e.g., 4.5).
-
200 µL of the dye stock solution (final concentration will vary, e.g., ~100 mg/L).
-
100 µL of deionized water.
-
-
Control Preparation: Prepare a control sample by adding 200 µL of buffer instead of the enzyme solution.
-
Initiation: Start the reaction by adding 200 µL of the laccase enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a predetermined period (e.g., 2-24 hours). Samples can be taken at various time intervals to monitor the progress.
-
Measurement:
-
Stop the reaction (e.g., by boiling or adding a specific inhibitor).
-
Centrifuge the sample to pellet any precipitates.
-
Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a spectrophotometer.
-
-
Calculation: Calculate the percentage of decolorization using the formula mentioned in the FAQs.
Protocol 2: General Peroxidase-Mediated Dye Decolorization Assay
Objective: To evaluate the efficiency of a peroxidase enzyme in decolorizing a dye solution.
Materials:
-
Dye stock solution (e.g., 1 g/L)
-
Peroxidase enzyme solution of known activity
-
0.1 M phosphate buffer (pH range 4.0-7.0)
-
Hydrogen peroxide (H₂O₂) stock solution (e.g., 10 mM)
-
Microcentrifuge tubes (2 mL) or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 2 mL microcentrifuge tube, combine:
-
1.5 mL of 0.1 M phosphate buffer (at the optimal pH, e.g., 5.0).
-
200 µL of the dye stock solution.
-
100 µL of the peroxidase enzyme solution.
-
-
Control Preparation: Prepare a control lacking the enzyme.
-
Initiation: Start the reaction by adding 200 µL of the H₂O₂ stock solution (for a final concentration of ~1 mM).[13]
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for the desired time (e.g., 30-60 minutes). The reaction is often rapid.[13]
-
Measurement: Centrifuge the sample and measure the absorbance of the supernatant at the dye's λmax.[13]
-
Calculation: Calculate the percentage of decolorization.
Visualizations
Caption: General experimental workflow for enzymatic dye decolorization.
Caption: A logical flow for troubleshooting low decolorization efficiency.
Caption: Key advantages of enzyme immobilization for wastewater treatment.
References
- 1. ijiet.com [ijiet.com]
- 2. Laccase Activity and Azo Dye Decolorization Potential of Podoscypha elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Up-to-Date Review on the Remediation of Dyes and Phenolic Compounds from Wastewaters Using Enzymes Immobilized on Emerging and Nanostructured Materials: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. g1aqua.com [g1aqua.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Degradation of dyes by fungi: an insight into mycoremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Development in Decolorization of Synthetic Dyes by Immobilized Laccases [frontiersin.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Biocatalytic potential of Brassica oleracea L. var. botrytis leaves peroxidase for efficient degradation of textile dyes in aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Recent Strategies for the Remediation of Textile Dyes from Wastewater: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An enzymatic system for decolorization of wastewater dyes using immobilized CueO laccase‐like multicopper oxidase on poly‐3‐hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Thermal Stability of Disperse Dye Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing thermal stability issues encountered with disperse dye formulations.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the thermal stability of disperse dyes during your experiments.
Issue 1: Poor High-Temperature Dispersion Stability
-
Q1: My disperse dye formulation appears to thicken or form aggregates after high-temperature processing. What is the cause, and how can I fix it?
-
A1: This issue, known as poor high-temperature dispersion stability, often arises from the agglomeration of dye particles at elevated temperatures, typically around 130°C.[1][2][3] This can lead to uneven dyeing, color spots, and equipment fouling.[4]
-
Immediate Action: You can assess the stability by performing a high-temperature dispersion stability test. After heating the dye solution to 130°C for 30 minutes, observe if it has thickened or feels pasty.[1][2][3] Filtering the solution through filter paper can also reveal aggregates; a longer filtration time indicates poorer stability.[1][2][3]
-
Solutions:
-
Add a dispersing agent: Incorporating a suitable dispersing agent, such as a diffusing agent MF, at a concentration of 20-30% of the dye amount can help prevent particle aggregation.[1][2][3]
-
Control water hardness: High water hardness can cause secondary coagulation of disperse dyes.[1][3] Stabilizing the pH of the dye bath with ammonium sulfate can mitigate this. Avoid using sodium hexametaphosphate as a water softener under high-temperature conditions, as it can lose its efficacy and increase the pH.[2][3]
-
Optimize pH: Many disperse dyes are sensitive to alkaline conditions at high temperatures (125°C - 135°C), which can lead to hydrolysis and color changes. Maintaining a weakly acidic pH (between 4 and 5) is often recommended.[5]
-
-
-
Issue 2: Color Changes and Decreased Fastness After Heat Treatment
-
Q2: I'm observing a change in shade and a decrease in the wash and rub fastness of my dyed polyester fabric after heat setting. What is happening?
-
A2: This phenomenon is likely due to thermal migration .[6][7][8] During post-dyeing heat treatments like drying or heat setting (typically 180-200°C), some dye molecules that are not fully fixed within the fiber can migrate to the surface.[6][7] This can result in patchy or uneven shades, staining of other materials, and poor fastness properties.[6][7]
-
Troubleshooting Steps:
-
Select appropriate dyes: Use disperse dyes with higher molecular weight and good crystallinity, often referred to as high-energy or S-type dyes, which have lower thermal migration tendencies.[7][8]
-
Optimize heat-setting parameters: Avoid excessive temperatures or prolonged exposure during heat setting. Calibrate equipment to ensure temperature accuracy.[7][8] Heat treatment below 130°C generally has a minimal effect on thermal migration, while temperatures of 160°C and above significantly increase it.[8][9]
-
Ensure thorough cleaning: Residual surfactants, softeners, and other finishing agents on the fiber surface can act as solvents for the dye at high temperatures, facilitating migration.[6][9][10] Efficiently remove unfixed dyes and auxiliaries through proper washing and reduction clearing.[7]
-
Use fixing agents: Applying a migration inhibitor or a fixing agent after dyeing can help to lock the dye molecules within the fiber.[7]
-
Control dye concentration: Deeper shades have a higher concentration of dye and are more prone to thermal migration.[8][9]
-
-
-
-
Q3: My dyed fabric is staining adjacent materials during ironing or storage in warm conditions. Is this related to thermal migration?
-
A3: Yes, this is a direct consequence of either thermal migration or sublimation . Sublimation is the direct transition of the dye from a solid to a gaseous state at high temperatures.[8][9] These gaseous dye molecules can then deposit onto and stain adjacent surfaces.[8][9]
-
Preventative Measures:
-
Choose dyes with high sublimation fastness: This is a key property to consider, especially for applications involving high-temperature post-treatments.[5][8] High-energy disperse dyes generally have better sublimation fastness.[8]
-
Control processing temperatures: Adhere to the recommended temperature ranges for the specific dyes being used. For example, low-energy dyes are suited for lower temperatures, while high-energy dyes are more stable at higher temperatures.[8] Mixing dyes with different temperature types (e.g., low-energy E-type with high-energy S-type) should be avoided as their different sublimation rates can cause color shifts during heat treatments.[5]
-
-
-
Frequently Asked Questions (FAQs)
-
Q4: What is the difference between thermal migration and sublimation?
-
A4: Both are heat-induced phenomena that affect the stability of disperse dyes, but they differ in their mechanism. Thermal migration is the movement of dye molecules from the inside of the fiber to its surface, often facilitated by residual chemicals on the fiber.[6][8][9] Sublimation is the phase change of the dye from a solid directly to a gas, which can then redeposit on other surfaces.[8][9]
-
-
Q5: How can I test for thermal migration?
-
A5: A common method is a simulated ironing fastness test. A piece of the dyed fabric is placed between a piece of nylon and acetate fabric and then hot-pressed at 180°C for 30 seconds. The degree of staining on the adjacent fabrics indicates the extent of thermal migration.[1][2] Another method involves immersing the dyed fabric in dimethylformamide (DMF) at room temperature for a few minutes; the amount of dye that leaches into the solvent can indicate the degree of surface dye and potential for migration.[6]
-
-
Q6: What are the main factors that influence the thermal stability of disperse dyes?
-
A6: The key factors include:
-
Dye structure and molecular weight: Dyes with larger molecular sizes and higher polarity tend to have better thermal stability.[9]
-
Processing temperature and time: Higher temperatures and longer durations of heat treatment increase the likelihood of both thermal migration and sublimation.[8][9]
-
Dye concentration: Darker shades with higher dye loads are more susceptible to thermal migration.[8][9]
-
Presence of auxiliary chemicals: Residual spinning oils, surfactants, and finishing agents can promote dye migration.[6][11]
-
pH of the dye bath: Alkaline conditions at high temperatures can cause some disperse dyes to hydrolyze.[5]
-
-
-
Q7: What analytical techniques are used to study the thermal degradation of disperse dyes?
-
A7: Thermogravimetric Analysis (TGA) is used to determine the temperature at which the dye begins to decompose by measuring weight loss as a function of temperature.[12][13][14][15][16] Differential Scanning Calorimetry (DSC) helps to identify thermal transitions such as melting and decomposition by measuring the heat flow into or out of a sample as it is heated.[15][17] Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the chemical products formed during thermal degradation.[12][13][14]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the thermal stability of disperse dyes.
Table 1: Dye Classification and Recommended Processing Temperatures
| Dye Energy Level | Typical Dyeing Temperature | Heat Setting Temperature | Sublimation Fastness | Thermal Migration Tendency |
| Low-energy (E-type) | ~130°C[8] | Lower | Poor | High |
| Medium-energy (SE-type) | 135-140°C[8] | Moderate | Moderate | Moderate |
| High-energy (S-type) | 140-145°C[8] | Higher | Good | Low |
Table 2: Typical Parameters for Thermal Analysis Techniques
| Technique | Parameter | Typical Value | Purpose |
| TGA | Sample Mass | 3 - 10 mg[14] | Ensure uniform heating. |
| Atmosphere | Nitrogen or Argon[14] | Prevent oxidative degradation. | |
| Heating Rate | 10 °C/min[15] | Controlled heating for decomposition analysis. | |
| DSC | Sample Mass | 2 - 5 mg[15] | For measuring heat flow. |
| Atmosphere | Nitrogen[15] | Inert environment for analysis. | |
| Heating Rate | 10 °C/min[15] | To observe thermal transitions. | |
| Py-GC-MS | Pyrolysis Temperature | Correlated with TGA results[14] | To analyze degradation products at specific temperatures. |
Experimental Protocols
1. High-Temperature Dispersion Stability Test (Filter Paper Method)
-
Objective: To assess the stability of a disperse dye formulation at high temperatures.
-
Methodology:
-
Prepare a 10 g/L solution of the disperse dye. Adjust the pH with acetic acid as required for the formulation.[18]
-
Pour a portion of the dye solution into a glass dyeing cup.[1][2]
-
Place the cup in a high-temperature dyeing machine and heat to 130°C at a pressure of 0.18 MPa.[1][2]
-
After the specified time, cool the solution down.[18]
-
Visually inspect the solution for any thickening or paste-like consistency.[1][2]
-
Slowly pour the solution onto a #2 filter paper placed over a beaker and measure the filtration time.[1][18]
-
-
Interpretation: A stable dye solution will show no thickening and will filter quickly. The presence of color spots on the filter paper after drying indicates poor dispersion stability.[18]
2. Thermal Migration Test (Simulated Ironing)
-
Objective: To determine the tendency of a disperse dye to migrate to the surface of a fabric upon heat treatment.
-
Methodology:
-
Take a sample of the polyester fabric dyed with the disperse dye formulation.
-
Place the dyed sample between a piece of undyed nylon fabric and a piece of undyed acetate fabric.[1][2]
-
Use a heat press to apply pressure to the fabric sandwich at 180°C for 30 seconds.[1][2]
-
After pressing, separate the fabrics and evaluate the degree of color transfer to the nylon and acetate fabrics using a standard gray scale for staining.
-
-
Interpretation: A higher degree of staining on the adjacent fabrics indicates a greater propensity for thermal migration. A gray scale rating of 3 or above is generally considered acceptable.[1]
3. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition profile of a disperse dye.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry disperse dye powder into a TGA pan (ceramic or platinum).[15]
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[15]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant rate, typically 10°C/min.[15]
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (where significant weight loss begins) and the temperature of the maximum decomposition rate.[15]
4. Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting and decomposition.
-
Methodology:
-
Sample Preparation: Weigh 2-5 mg of the disperse dye powder into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan to use as a reference.[15]
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas like nitrogen.[15]
-
Temperature Program: Employ a heating-cooling-heating cycle to remove the thermal history of the sample. A typical program might be: heat from 30°C to 300°C, cool back to 30°C, and then reheat to 400°C, all at a rate of 10°C/min.[15]
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis: Analyze the DSC thermogram for endothermic peaks (indicating melting) and exothermic peaks (indicating decomposition).[15]
Visualizations
Caption: Experimental workflow for thermal analysis of disperse dyes.
References
- 1. 5 ways to identify the quality of disperse dyes [tianshengchem.com]
- 2. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. 5 Detection Methods-Identify the Quality of Disperse Dyes (1) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. skygroupchem.com [skygroupchem.com]
- 6. Effect of thermal migration of disperse dyes - Knowledge [colorfuldyes.com]
- 7. autumnchem.com [autumnchem.com]
- 8. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 9. benchchem.com [benchchem.com]
- 10. textilelearner.net [textilelearner.net]
- 11. What are main factors affecting the thermal migration of disperse dyes?(2) - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Effect of Azo Dyes on the Thermal Degradation of Post-consumer Polyester Fabrics | MATEC Web of Conferences [matec-conferences.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. sdc.org.uk [sdc.org.uk]
- 18. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
Validation & Comparative
A Comparative Performance Analysis of Disperse Red 311 and Disperse Red 177 for Scientific Applications
This guide presents a detailed comparison of the performance characteristics of two disperse dyes, Disperse Red 311 and Disperse Red 177. The information is intended for researchers, scientists, and drug development professionals who utilize these dyes in various applications, including textile dyeing, plastics coloration, and as fluorescent probes. This document provides a summary of their chemical properties, a comparison of their performance data where available, and detailed experimental protocols for key performance assessments.
Chemical Identity and Structural Class
This compound and Disperse Red 177 belong to different chemical classes of dyes, which fundamentally influences their properties and performance.
This compound is classified as an anthraquinone dye .[1][2][3] Dyes in this class are known for their bright colors and good light fastness.[4] The chemical identity for this compound is associated with CAS number 77907-28-9.[5][6] It is utilized in high-temperature dyeing processes, primarily for polyester and its blends.[6]
Disperse Red 177 , on the other hand, is a single azo dye .[7] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and form the largest class of commercial dyes.[4] Its chemical identity is confirmed with CAS number 58051-98-2, a molecular formula of C₂₀H₁₈N₆O₄S, and a molecular weight of 438.46 g/mol .[7][8] It is a red powder, insoluble in water, and is used for dyeing and printing polyester and its blended fabrics.[7][8]
Quantitative Performance Data
The following table summarizes the key physicochemical properties and fastness ratings for this compound and Disperse Red 177. The fastness properties are critical indicators of a dye's durability and resistance to various environmental factors.
Table 1: Comparison of Physicochemical Properties and Performance Data
| Property | This compound | Disperse Red 177 |
| C.I. Name | This compound | Disperse Red 177 |
| CAS Number | 77907-28-9[5][6] | 58051-98-2[7] |
| Chemical Class | Anthraquinone[1][2][3] | Single Azo[7] |
| Molecular Formula | Data not available | C₂₀H₁₈N₆O₄S[7][8] |
| Molecular Weight | Data not available | 438.46 g/mol [7][8] |
| Light Fastness (Xenon Arc) | Data not available | 5-6[8][9] |
| Wash Fastness (Staining) | Data not available | 4-5[8][9] |
| Sublimation Fastness | Data not available | 4-5 (180°C, 30s)[9] |
| Rubbing Fastness (Wet) | Data not available | 4-5[9] |
| Rubbing Fastness (Dry) | Data not available | 4-5[9] |
Note: Fastness ratings are typically on a scale of 1 to 5 for wash and rubbing fastness (where 5 is the best) and 1 to 8 for light fastness (where 8 is the best).
Analysis of Performance Data
A direct comparative analysis is limited by the lack of publicly available quantitative performance data for this compound. However, based on the available information for Disperse Red 177 and the general characteristics of their respective dye classes, some inferences can be drawn.
Disperse Red 177 exhibits good to excellent fastness properties on polyester.[8][9] A light fastness rating of 5-6 indicates good resistance to fading upon exposure to light.[8][9] Its wash and rubbing fastness ratings of 4-5 suggest a high degree of durability during laundering and mechanical abrasion.[8][9] The sublimation fastness of 4-5 is also indicative of good stability at elevated temperatures, which is a critical parameter for post-dyeing processes and the longevity of the colored material.[9]
Anthraquinone dyes, the class to which this compound belongs, are generally noted for their bright shades and good light fastness, although their coloring power can be lower than that of azo dyes.[4] Without specific experimental data for this compound, a definitive comparison of its performance against Disperse Red 177 cannot be made.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for determining the fastness properties of disperse dyes on polyester fabrics, based on ISO (International Organization for Standardization) standards.
High-Temperature Polyester Dyeing Protocol
This protocol describes a standard procedure for dyeing polyester fabric with disperse dyes, which is a prerequisite for subsequent fastness testing.
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
Caption: Experimental Workflow for Light Fastness Testing.
Wash Fastness Test (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Caption: Wash Fastness Testing and Evaluation Workflow.
Sublimation Fastness Test (ISO 105-P01)
This test assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
Caption: Logical Flow for Sublimation Fastness Evaluation.
References
- 1. Disperse red 177 TDS|Disperse red 177 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. China Disperse Red 177 Suppliers, Manufacturers, Factory - Wholesale Price - TIANYA [dyesupplier.com]
- 9. epsilonpigments.com [epsilonpigments.com]
A Comparative Analysis of Monomeric and Polymeric Disperse Dyes
A deep dive into the performance, synthesis, and application of monomeric versus polymeric disperse dyes for researchers and scientists in the field of materials and textile chemistry.
This guide provides an objective comparison of monomeric and polymeric disperse dyes, focusing on their performance characteristics and the experimental data that underpins these findings. For professionals in drug development, the principles of modifying molecular size and complexity to alter properties may offer analogous insights into drug delivery and efficacy.
Performance Characteristics: A Head-to-Head Comparison
Polymeric disperse dyes are synthesized by linking monomeric dye units, resulting in molecules with higher molecular weights. This fundamental structural difference leads to significant variations in their physical and performance properties. Generally, polymeric dyes exhibit enhanced fastness properties due to their larger size and stronger intermolecular interactions with textile fibers.[1][2]
Physical and Spectral Properties
The polymerization of monomeric dyes leads to notable changes in their physical and spectral characteristics. Polymeric dyes typically have higher melting points and show a bathochromic shift (a shift to longer wavelengths) in their maximum absorption (λmax), resulting in deeper colors compared to their monomeric precursors.[1][3] This is attributed to the increased conjugation in the polymer chain.[3]
Table 1: Comparison of Physical and Spectral Properties
| Property | Monomeric Disperse Dyes | Polymeric Disperse Dyes | Rationale for Difference |
| Molecular Weight | Lower | Higher | Polymerization links multiple monomer units. |
| Melting Point (°C) | 104.1–131.2[4] | 136.0–143.5[4] | Increased molecular size and intermolecular forces. |
| Color Shade | Lighter Shades | Deeper Shades | Increased conjugation leads to a bathochromic shift.[1][3] |
| λmax (nm) | 420-460[3] | 470-510[3] | Extended π-electron system in the polymeric structure.[3] |
| Viscosity | Lower | Higher | Larger molecules result in greater flow resistance.[1][3] |
| Solubility | Soluble in acetone, ethanol, and methanol; insoluble in water and n-hexane.[3][4] | Soluble in acetone, ethanol, and methanol; insoluble in water and n-hexane.[3][4] | Both are non-ionic and sparingly soluble in water, which is characteristic of disperse dyes.[5] |
Fastness Properties
The primary advantage of polymeric disperse dyes lies in their superior fastness properties. The larger molecular size of polymeric dyes allows them to be more securely entrapped within the fiber matrix, leading to better resistance to washing, light, and rubbing.[1][2]
Table 2: Comparison of Fastness Properties on Polyester and Nylon Fabrics
| Fastness Property | Monomeric Dyes (Grade) | Polymeric Dyes (Grade) | Commercial Dyes (Grade) |
| Washing Fastness | 4 - 6[1][2] | 8[1][2] | 4 - 6[1][2] |
| Light Fastness | 4 - 6[1][2] | 8[1][2] | 4 - 6[1][2] |
| Rubbing Fastness | Good to Very Good | Very Good to Excellent | Not specified |
Fastness grades are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and application of monomeric and polymeric disperse dyes, based on common academic literature.
Synthesis of Monomeric Azo Disperse Dyes
Monomeric azo disperse dyes are typically synthesized through a two-step process of diazotization and coupling.[5][6]
-
Diazotization: An aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling: A coupling component (e.g., a phenol or an aniline derivative) is dissolved in a suitable solvent. The previously prepared diazonium salt solution is then slowly added to this solution, maintaining a low temperature, to form the azo dye. The resulting dye is then filtered, washed, and dried.[4]
Synthesis of Polymeric Disperse Dyes
Polymeric disperse dyes are synthesized by the polycondensation of monomeric dyes with a crosslinking agent, such as formaldehyde, in the presence of an acid catalyst like oxalic acid.[7]
-
The monomeric dye is mixed with an aqueous solution of formaldehyde (37% w/v) and aqueous oxalic acid.[3][4]
-
The mixture is heated under reflux for a specified period, typically several hours, to facilitate the polycondensation reaction.
-
After cooling, the resulting polymeric dye is precipitated, filtered, washed thoroughly with water to remove unreacted monomers and catalysts, and then dried.[6]
Dyeing Procedure
The application of both monomeric and polymeric disperse dyes to hydrophobic fibers like polyester and nylon is often carried out using a high-temperature or carrier dyeing method.[1][3][4]
-
A dyebath is prepared containing the disperse dye, a dispersing agent, and other auxiliaries to ensure a stable dispersion and level dyeing. The pH of the bath is typically adjusted to be acidic.[8]
-
The textile substrate (e.g., polyester fabric) is introduced into the dyebath.
-
For high-temperature dyeing, the temperature is raised to 120-130°C under pressure.[5][8] This increases the kinetic energy of the dye molecules and causes the amorphous regions of the polyester fibers to swell, allowing the dye molecules to penetrate and become physically trapped within the fiber structure.[8]
-
The dyeing is carried out for a specific duration, typically 30-60 minutes, to ensure adequate dye uptake and fixation.[8]
-
After dyeing, the fabric is rinsed, subjected to a reduction clearing process to remove any surface-level dye, and then washed and dried.
Synthesis and Application Workflow
The following diagram illustrates the general workflow from the synthesis of monomeric dyes to their polymerization and subsequent application in textile dyeing.
Caption: Workflow for the synthesis and application of monomeric and polymeric disperse dyes.
Conclusion
The conversion of monomeric disperse dyes into their polymeric counterparts represents a significant strategy for enhancing dye performance, particularly in terms of fastness properties. The increase in molecular weight and conjugation in polymeric dyes leads to deeper shades and more robust dye-fiber interactions.[1] While the synthesis of polymeric dyes involves an additional polycondensation step, the resulting improvements in wash and light fastness can be critical for high-performance textile applications. This comparative study provides a foundational understanding for researchers and scientists to select and develop appropriate dye systems for specific applications.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. [PDF] Synthesis, Characterization and Application of Some Polymeric Dyes Derived From Monoazo Disperse Dyes | Semantic Scholar [semanticscholar.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. researchgate.net [researchgate.net]
Performance Showdown: Disperse Red 311 vs. Azo Disperse Dyes in Textile Applications
For Immediate Publication
A comprehensive analysis of Disperse Red 311, an anthraquinone-based dye, reveals a distinct performance profile when benchmarked against a selection of widely-used red azo disperse dyes. This guide provides an objective comparison of their fastness properties on polyester, supported by standardized experimental data, to inform researchers, scientists, and drug development professionals in their material selection and development processes.
This compound, a member of the anthraquinone class of dyes, is chemically distinct from the broad category of azo disperse dyes, which are characterized by the presence of one or more azo (-N=N-) groups. This fundamental structural difference translates to varied performance characteristics, particularly in critical textile applications where color durability is paramount. This report summarizes the comparative performance of this compound against three representative red azo disperse dyes: C.I. Disperse Red 73, C.I. Disperse Red 167, and C.I. Disperse Red 177.
Executive Summary: Key Performance Insights
The selection of a disperse dye is a critical factor in achieving the desired coloration and long-term stability of dyed textiles, especially synthetic fabrics like polyester. The primary metrics for evaluating performance are the fastness properties, which quantify the resistance of the color to various environmental and end-use stresses.
This compound demonstrates a strong performance profile, particularly in lightfastness. Azo disperse dyes, while offering a broad color gamut, can exhibit variable performance depending on their specific chemical structure. The quantitative data presented below offers a clearer picture of these differences.
Quantitative Performance Data
The following table summarizes the key fastness properties of this compound and the selected red azo disperse dyes on polyester fabric. Ratings are based on standardized testing protocols, with higher values indicating superior performance.
| Dye Name | C.I. Name | Chemical Class | Lightfastness (Xenon Arc, 1-8 Scale) | Wash Fastness (Color Change, 1-5 Scale) | Sublimation Fastness (Staining, 1-5 Scale) |
| This compound | This compound | Anthraquinone | 6[1] | 4-5[1] | 4[1] |
| Disperse Red 73 | Disperse Red 73 | Monoazo | 7[2] | 5[2] | 5[2] |
| Disperse Red 167 | Disperse Red 167 | Monoazo | 6-7[3][4] | 4-5[3][4] | 4-5[3][4] |
| Disperse Red 177 | Disperse Red 177 | Monoazo | 5-6[5] | 4[5] | 4-5[5] |
Visualizing the Chemical Structures
To better understand the fundamental differences between these dye classes, the following diagrams illustrate their general chemical structures.
Analysis of Performance Data
The compiled data indicates that while both this compound and the selected azo disperse dyes offer good to excellent fastness properties on polyester, there are notable distinctions. Disperse Red 73 exhibits outstanding light, wash, and sublimation fastness. Disperse Red 167 also shows very high light and sublimation fastness. This compound, the anthraquinone dye, provides a balanced profile with good lightfastness and very good wash and sublimation fastness. The performance of Disperse Red 177 is also commendable, though its lightfastness is slightly lower than the other azo dyes in this comparison.
The choice between an anthraquinone dye like this compound and an azo disperse dye will depend on the specific performance requirements of the final textile product. For applications demanding the highest light and sublimation fastness, certain azo dyes may be preferred. However, this compound offers a reliable and well-rounded performance.
Experimental Protocols
The fastness ratings presented in this guide are based on internationally recognized testing standards. The following are detailed methodologies for the key experiments cited.
High-Temperature Polyester Dyeing Protocol
This standard procedure is used for applying disperse dyes to polyester fabrics.
-
Dye Bath Preparation: A dye bath is prepared with the disperse dye, a dispersing agent, and deionized water. The pH is adjusted to an acidic range of 4.5-5.5 using acetic acid.
-
Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is then gradually raised to 130°C and maintained for 60 minutes to facilitate dye diffusion and fixation within the polyester fibers.
-
Reduction Clearing: After dyeing, a reduction clearing process is performed to remove any unfixed dye from the fiber surface. This involves treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.
-
Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water, neutralized if necessary, and then dried.
Lightfastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus: A xenon arc lamp apparatus with controlled temperature and humidity.
-
Procedure: A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed.
-
Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric. The degree of fading is rated on a scale of 1 to 8, where a higher number indicates better lightfastness.
Wash Fastness Test (ISO 105-C06)
This method evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable wash fastness tester (e.g., a launder-ometer).
-
Procedure: A specimen of the dyed fabric is stitched together with a multifiber test fabric. The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls to simulate mechanical action. The test is carried out for a specified time and temperature.
-
Evaluation: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the respective Grey Scales (1-5 scale), where 5 represents no change or staining.[6]
Sublimation Fastness Test (ISO 105-P01)
This test assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
-
Apparatus: A heating device capable of maintaining a specified temperature and pressure.
-
Procedure: A specimen of the dyed textile is placed in contact with a specified white adjacent fabric. The composite specimen is subjected to a specific temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds) under a defined pressure.[7][8]
-
Evaluation: The change in color of the specimen and the staining of the adjacent fabric are evaluated using the Grey Scales (1-5 scale).[7][8]
Workflow for Comparative Dye Performance Evaluation
The following diagram outlines the logical workflow for conducting a comparative analysis of disperse dye performance.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Disperse Red 167 Red S-5bl 200% Textile Disperse Dyes [ritan-chemical.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. runlongranliao.com [runlongranliao.com]
- 7. betakim.com.tr [betakim.com.tr]
- 8. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
A Comparative Guide to High-Temperature vs. Carrier Dyeing Methods for Polyester
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of two primary methods for dyeing polyester fibers: high-temperature (HT) dyeing and carrier dyeing. The selection of a suitable dyeing technique is critical for achieving desired coloration, fastness properties, and overall product quality, while also considering environmental and economic factors. This document provides a side-by-side comparison supported by experimental data and detailed protocols to inform decision-making in research and industrial applications.
Introduction to Polyester Dyeing
Polyester, a synthetic polymer, is characterized by its crystalline and compact molecular structure, making it hydrophobic and difficult for dye molecules to penetrate under normal conditions. To overcome this, the energy of the dyeing system must be increased to swell the fibers and allow for the diffusion of disperse dyes—the primary class of dyes used for polyester—into the amorphous regions of the fiber. High-temperature and carrier dyeing are two established methods to achieve this.
High-Temperature (HT) Dyeing is a widely used method that employs pressurized equipment to heat the dyebath to temperatures between 120°C and 140°C.[1][2] The high temperature provides sufficient thermal energy to increase the segmental mobility of the polyester chains, creating temporary voids that allow the disperse dye molecules to diffuse into the fiber structure.[1] Upon cooling, the dye molecules are physically trapped, resulting in high colorfastness.[1]
Carrier Dyeing is an alternative method that facilitates the dyeing of polyester at or near the boiling point of water (around 100°C) under atmospheric pressure.[1] This process utilizes chemical auxiliaries known as "carriers," which are organic compounds that accelerate the rate of dyeing.[3] Carriers function by swelling the polyester fibers and increasing the solubility of the disperse dye in the dyebath, thereby promoting dye diffusion into the fiber matrix.[1] Common carriers include aromatic compounds such as phenols, chlorinated hydrocarbons, and esters.[4]
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for high-temperature and carrier dyeing methods for polyester.
| Feature | High-Temperature Dyeing | Carrier Dyeing |
| Dyeing Temperature | 105-140°C[5] | 80-100°C[5] |
| Pressure | High Pressure[5] | Atmospheric Pressure[5] |
| Auxiliary Chemicals | Dispersing agent, pH buffer[5] | Carrier, Dispersing agent, pH buffer[5] |
| Shade Brightness | More bright[5] | Less bright[5] |
| Shrinkage | Less shrinkage[5] | More shrinkage[5] |
| Environmental Impact | Lower, avoids toxic carriers[5] | Higher, due to toxic and volatile carriers[5] |
| Cost | Higher initial equipment cost[5] | Lower equipment cost, but ongoing carrier cost[5] |
| Performance Metric | High-Temperature Dyeing | Carrier Dyeing |
| Colorfastness to Washing | Good to Excellent (4-5) | Generally Good (3-4), but can be lower |
| Colorfastness to Rubbing | Good to Excellent (4-5) | Generally Good (3-4) |
| Colorfastness to Light | Good to Excellent (5-7) | Can be reduced by residual carrier |
| Dye Uptake / Color Strength (K/S) | Generally higher and more efficient | Varies with carrier type and concentration |
Experimental Protocols
High-Temperature (HT) Dyeing Protocol
This protocol outlines a typical laboratory procedure for dyeing polyester fabric using the high-temperature method.
1. Dyebath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Add a dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product) at a concentration of 0.5 - 1.0 g/L.[1]
-
Adjust the pH of the dyebath to 4.5-5.5 using a suitable buffer, such as acetic acid.[1]
-
Thoroughly disperse the required amount of disperse dye (e.g., 1-4% on weight of fiber) in a small amount of water before adding it to the dyebath.[1]
2. Dyeing Procedure:
-
Introduce the scoured and pre-wetted polyester fabric into the dyebath at approximately 60°C.[1]
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[1]
-
Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[1]
-
Cool the dyebath slowly to 70°C.[6]
3. After-treatment (Reduction Clearing):
-
Drain the dyebath and rinse the dyed fabric with hot water.[6]
-
Prepare a fresh bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.
-
Treat the dyed fabric at 60-80°C for 10-20 minutes to remove any unfixed dye from the fiber surface.[6]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
Carrier Dyeing Protocol
This protocol describes a typical laboratory procedure for dyeing polyester fabric using the carrier method.
1. Dyebath Preparation:
-
Prepare a dyebath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Add a dispersing agent at a concentration of 0.5 - 1.0 g/L.[1]
-
Add a suitable carrier (e.g., o-phenylphenol, methylnaphthalene-based product) at a concentration of 2-5 g/L.[1]
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[1]
-
Disperse the required amount of dye and add it to the dyebath.[1]
2. Dyeing Procedure:
-
Introduce the scoured and pre-wetted polyester fabric into the dyebath at 60°C.[1]
-
Raise the temperature to the boil (approximately 100°C) at a rate of 2°C per minute.[1]
-
Maintain at the boil for 60-90 minutes.[1]
-
Cool the dyebath to 60°C.
3. After-treatment:
-
Drain the dyebath and rinse the fabric thoroughly.
-
Scour the dyed fabric with a non-ionic soap at 60-70°C for 15-20 minutes to remove the carrier and any loose dye.
-
Rinse the fabric with hot and then cold water.
-
Dry the fabric.
Signaling Pathways and Experimental Workflows
Caption: High-Temperature Dyeing Workflow for Polyester.
Caption: Carrier Dyeing Workflow for Polyester.
Caption: Mechanisms of High-Temperature and Carrier Dyeing.
Comparative Analysis
High-temperature dyeing is generally the preferred method for polyester in industrial settings due to its efficiency, superior fastness properties, and avoidance of environmentally harmful carriers.[6] The high temperatures effectively open up the polyester fiber structure, allowing for deep and level dyeing with excellent colorfastness to washing, rubbing, and light.[7] This method is particularly advantageous for achieving deep shades.
Carrier dyeing, on the other hand, offers the significant advantage of operating at atmospheric pressure and lower temperatures, making it a viable option when specialized high-pressure equipment is unavailable.[6] However, the use of carriers introduces several drawbacks. Many traditional carriers are toxic, have unpleasant odors, and can pose environmental hazards if not properly treated in wastewater.[4] Residual carrier in the fabric can also negatively impact the lightfastness of the dyeing and may cause skin irritation.[8] From a performance perspective, carrier dyeing can sometimes result in less bright shades and increased fabric shrinkage compared to high-temperature dyeing.[5]
The choice between the two methods often depends on the available equipment, the desired final product quality, and environmental considerations. For applications demanding the highest fastness properties and for large-scale production, high-temperature dyeing is typically the more suitable and sustainable choice. Carrier dyeing remains a useful alternative for smaller-scale operations or when dyeing is required at lower temperatures, for example, with polyester blends containing heat-sensitive fibers. The development of eco-friendly carriers is an active area of research aimed at mitigating the environmental concerns associated with this method.[3]
References
- 1. Naphthalene, 1-methyl- [webbook.nist.gov]
- 2. METHYLNAPHTHALENE, ALL ISOMERS - ACGIH [acgih.org]
- 3. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene, 1,4-dichloro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dichlorobenzene - Wikipedia [en.wikipedia.org]
- 7. brdtextile.com [brdtextile.com]
- 8. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of LC/MS Methods for Disperse Dye Identification
The accurate identification and quantification of disperse dyes in various materials, particularly textiles, are crucial for regulatory compliance and consumer safety due to the allergenic or carcinogenic nature of some of these compounds.[1] Liquid Chromatography-Mass Spectrometry (LC/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] This guide provides a comparative overview of LC/MS method validation for the identification of disperse dyes, complete with experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Performance Comparison of LC/MS Methods
The choice of an LC/MS method depends on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and whether the goal is quantification or structural confirmation.[1] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary separation techniques, with UPLC generally offering faster analysis times and improved resolution.[1] The mass spectrometer is a critical component, with Triple Quadrupole (QqQ) and Time-of-Flight (TOF) instruments being common choices.
Key Validation Parameters:
The validation of an LC/MS method ensures its reliability and accuracy.[3] Essential validation characteristics include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Recovery: The extraction efficiency of an analytical process, reported as a percentage.[3]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[3]
The following tables summarize quantitative data for key validation parameters of LC-MS/MS methods for the analysis of disperse dyes, compiled from various studies.
Table 1: Linearity, LOD, and LOQ of LC-MS/MS Methods for Disperse Dyes
| Analyte/Method | Linearity (Concentration Range) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| 47 Synthetic Dyes (including 21 disperse dyes) on LCMS-8040 | Not Specified | >0.993 | 0.02 - 1.35 | 0.06 - 4.09 |
| 9 Disperse Dyes (SPE-LC-ESI-MS/MS) | 2.0 - 100.0 ng/mL | Not Specified | ~2.0 (ng/L) | ~8.0 (ng/L) |
| 3 Cationic Dyes (UPLC-MS/MS) | 32 - 1000 ng/mL | 0.9997 - 0.9999 | Not Specified | Not Specified |
| 15 Synthetic Dyes (LC-MS/MS) | 1 - 100 ng/mL | Not Specified | Not Specified | Not Specified |
Data compiled from multiple sources.[4][5][6][7]
Table 2: Recovery and Precision of LC-MS/MS Methods for Disperse Dyes
| Analyte/Method | Spiking Concentration | Recovery (%) | Precision (%RSD) |
| 47 Synthetic Dyes (including 21 disperse dyes) | 10 ng/mL | 81.8 - 114.1 | 1.2 - 16.3 |
| 50 ng/mL | 84.9 - 104.1 | 1.1 - 12.9 | |
| 9 Disperse Dyes (in Milli-Q water, receiving waters, and treated water) | 8.0, 25.0, 50.0 ng/L | >70 | <20 |
| 3 Cationic Dyes | Not Specified | 98.02 - 101.70 | 1.26 - 2.76 |
| 20 Pharmacologically Active Dyes | Not Specified | 71.2 - 104.9 | <14 |
Data compiled from multiple sources.[4][5][6][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of disperse dyes using LC/MS.
1. Sample Preparation: Extraction from Textile Matrix (Based on SATRA TM459) [1][9]
-
Sample Weighing: Accurately weigh 1.0 g of the homogenized textile sample into a flask.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 50-60°C.[1][4]
-
Centrifugation: Centrifuge the extract at 4000-10,000 rpm for 10 minutes.[1][4]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter into an LC vial for analysis.[1][4]
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Liquid Chromatography System: A UHPLC system is commonly used.[1][4]
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is frequently employed.[1][4]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient from high aqueous to high organic content is used for separation.[1][4]
-
Column Temperature: The column is often maintained at 40°C.[1][4]
-
Injection Volume: A small injection volume, such as 5 µL, is used.[1][4]
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) is the most common technique for disperse dyes and is operated in both positive and negative ion modes.[1][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high sensitivity and specificity.[8][9] Two MRM transitions are typically monitored for each compound, one for quantification and one for confirmation.[4]
-
Visualizations
The following diagrams illustrate the general workflow and decision-making process in the validation of LC/MS methods for disperse dye identification.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. resolian.com [resolian.com]
- 4. lcms.cz [lcms.cz]
- 5. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Ultra-Performance Liquid Chromatography–Mass Spectrometry Method for Simultaneous Determination of Three Cationic Dyes in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 8. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
A Comparative Guide to Disperse and Reactive Dyes for Synthetic Blend Fabrics
For Researchers, Scientists, and Drug Development Professionals
The coloration of synthetic blend fabrics, particularly polyester-cotton blends, presents a unique set of challenges due to the disparate chemical nature of the constituent fibers. Polyester, a hydrophobic synthetic polymer, requires disperse dyes for effective coloration, while cotton, a hydrophilic cellulosic fiber, is best dyed with reactive dyes. This guide provides an objective comparison of the performance of disperse and reactive dyes on these blended textiles, supported by experimental data and detailed methodologies for key performance evaluations.
Fundamental Differences in Dye Chemistry and Application
Disperse and reactive dyes represent two distinct classes of colorants, differing fundamentally in their chemical structure, solubility, and mechanism of fiber interaction.
Disperse Dyes are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion.[1] They are primarily used for dyeing hydrophobic fibers like polyester. The dyeing process involves the diffusion of small dye molecules into the amorphous regions of the polyester fibers at high temperatures (typically 120-130°C) and under pressure.[2] Upon cooling, the dye molecules are physically trapped within the fiber structure, a mechanism that relies on Van der Waals forces and dipole interactions.[3]
Reactive Dyes , conversely, are anionic and highly soluble in water.[4] They are the preferred choice for cellulosic fibers such as cotton. The defining characteristic of reactive dyes is the presence of a reactive group that forms a strong, permanent covalent bond with the hydroxyl (-OH) groups of the cellulose under alkaline conditions.[4][5] This chemical reaction makes the dye an integral part of the fiber, leading to excellent wash fastness.[6]
Dyeing Processes for Polyester-Cotton Blends
Given that polyester and cotton require different dye classes and application conditions, dyeing their blends necessitates specialized processes. The two primary industrial methods are the two-bath and the one-bath processes.
-
Two-Bath Process: This conventional method involves dyeing the polyester and cotton components in separate, sequential baths. First, the polyester is dyed with disperse dyes under acidic conditions at high temperatures. After rinsing, the cotton portion is then dyed with reactive dyes in a second bath under alkaline conditions.[7] While this method allows for optimal conditions for each dye-fiber combination, it is time-consuming and consumes significant amounts of water and energy.[4][8]
-
One-Bath Process: To improve efficiency and reduce environmental impact, one-bath dyeing methods have been developed. These can be further categorized into one-bath, one-step and one-bath, two-step processes.
-
One-Bath, Two-Step: In this method, both disperse and reactive dyes are added to the same bath. The polyester is dyed first at a high temperature and acidic pH. The bath is then cooled, and alkali is added to facilitate the fixation of the reactive dye to the cotton.[9]
-
One-Bath, One-Step: This is a more streamlined but technically challenging approach where dyeing and fixation of both fibers occur simultaneously in a single bath under controlled conditions.[10] This method offers significant savings in time, water, and energy.[4][8]
-
Quantitative Performance Data
The choice of dyeing method significantly impacts the final properties of the dyed fabric, particularly its colorfastness. The following tables summarize experimental data comparing the performance of disperse and reactive dyes on polyester-cotton blends using different dyeing processes.
Table 1: Typical Colorfastness Properties of Disperse and Reactive Dyes on a 65/35 Polyester/Cotton Blend
| Performance Metric | Disperse Dye (on Polyester) | Reactive Dye (on Cotton) | Test Method |
| Wash Fastness (Color Change) | 4-5 | 4-5 | ISO 105-C06 |
| Wash Fastness (Staining on Cotton) | 3-4 | 4-5 | ISO 105-C06 |
| Light Fastness (Xenon Arc) | 5-6 | 5 | ISO 105-B02 |
| Perspiration Fastness (Alkaline) | 4-5 | 4-5 | ISO 105-E04 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) | 4 | 3-4 | ISO 105-X12 |
Rating Scale: 1 (Poor) to 5 (Excellent)
Table 2: Comparative Fastness Properties of One-Bath vs. Two-Bath Dyeing on Polyester/Cotton (67/33) Blend
| Fastness Property | Two-Bath Method Rating | One-Bath Method Rating |
| Wash Fastness (Color Change) | 4/5 | 4/5 |
| Wash Fastness (Staining on Acetate) | 4/5 | 4/5 |
| Wash Fastness (Staining on Cotton) | 4 | 4 |
| Wash Fastness (Staining on Nylon) | 4 | 3/4 |
| Wash Fastness (Staining on Polyester) | 4/5 | 4/5 |
| Wash Fastness (Staining on Acrylic) | 4/5 | 4/5 |
| Wash Fastness (Staining on Wool) | 4 | 3/4 |
| Rubbing Fastness (Dry) | 4/5 | 4 |
| Rubbing Fastness (Wet) | 3 | 3 |
| Perspiration Fastness (Acidic - Color Change) | 4/5 | 4/5 |
| Perspiration Fastness (Alkaline - Color Change) | 4/5 | 4/5 |
| Perspiration Fastness (Staining on Multifiber) | 4/5 | 4/5 |
Data adapted from a comparative study on one-bath versus two-bath dyeing methods.[3][8]
The data indicates that the one-bath dyeing method can achieve comparable fastness properties to the conventional two-bath method, with only slight differences observed in the staining of some adjacent fibers in wash fastness tests.[3] The rubbing fastness for the one-bath method was slightly lower in the dry test.[11] However, the significant savings in processing time, water, and energy make the one-bath method an economically and environmentally attractive alternative.[4]
Signaling Pathways and Experimental Workflows
Dye-Fiber Interaction Mechanisms
The fundamental difference in how disperse and reactive dyes bind to their respective fibers is a key determinant of their performance characteristics.
Caption: Mechanisms of dye-fiber interaction for disperse and reactive dyes.
Experimental Workflow for Dyeing and Fastness Testing
A systematic workflow is essential for the reproducible evaluation of dye performance on blended fabrics.
Caption: Workflow for dyeing and performance testing of blended fabrics.
Experimental Protocols
Standardized testing methodologies are critical for the accurate assessment of colorfastness. The following are summaries of the key experimental protocols from the American Association of Textile Chemists and Colorists (AATCC).
AATCC Test Method 61: Colorfastness to Laundering, Accelerated
This test method is designed to evaluate the colorfastness of textiles to repeated home or commercial laundering.[12]
-
Specimen Preparation: A fabric specimen is cut to a specified size (e.g., 5 cm x 15 cm for test 2A). A multifiber test fabric is attached to the specimen to assess color staining.[13]
-
Procedure: The specimen, along with stainless steel balls (to simulate abrasive action), is placed in a stainless steel canister containing a specified volume of a standard detergent solution.[12] For certain tests, a bleaching agent may be added.
-
Accelerated Laundering: The canisters are placed in a Launder-Ometer, which rotates them in a thermostatically controlled water bath at a specified temperature (e.g., 49°C for test 2A) for 45 minutes.[13] This single 45-minute test is designed to simulate five typical home launderings.[14]
-
Rinsing and Drying: After the cycle, the specimens are removed, rinsed thoroughly with deionized water, and dried in an oven or by air.[13]
-
Evaluation: The color change of the tested specimen and the staining of the multifiber test fabric are evaluated by comparing them to the original fabric under standard lighting conditions using the AATCC Gray Scale for Color Change and the Gray Scale for Staining, respectively.[15]
AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc
This method assesses the resistance of a textile's color to the fading effects of light.[5]
-
Specimen Preparation: A fabric specimen of a specified size (e.g., at least 70 mm x 120 mm) is prepared.[5]
-
Exposure: A portion of the specimen is covered with an opaque mask, and it is then placed in a weather-ometer equipped with a Xenon-Arc lamp, which simulates natural sunlight.[5] The specimen is exposed to a specified duration of light (e.g., 40 Accelerated Fading Units - AFUs).[1]
-
Evaluation: After exposure, the color of the exposed portion of the specimen is compared to the unexposed (masked) portion. The degree of fading is rated using the AATCC Gray Scale for Color Change.[1]
AATCC Test Method 8: Colorfastness to Crocking (Rubbing)
This test determines the amount of color transferred from a fabric surface to another surface by rubbing.[16]
-
Specimen Preparation: The colored test specimen is mounted on the base of a crockmeter. A standard white cotton test cloth is affixed to the rubbing finger of the device.
-
Dry Crocking: The rubbing finger is moved back and forth across the specimen for 10 complete turns with a specified downward force.[7]
-
Wet Crocking: The procedure is repeated with a new specimen and a white cotton test cloth that has been wetted with deionized water to a specific moisture content.[7]
-
Evaluation: The amount of color transferred to the white test cloths (both dry and wet) is evaluated using the AATCC Gray Scale for Staining or the Chromatic Transference Scale.
Conclusion
The selection of dyes and dyeing processes for synthetic blend fabrics is a critical decision that balances performance, cost, and environmental considerations. Reactive dyes form strong covalent bonds with the cellulosic component (cotton), ensuring excellent wash fastness. Disperse dyes, through physical diffusion and entrapment in the synthetic component (polyester), provide good all-around fastness on that fiber type.
For polyester-cotton blends, while the traditional two-bath dyeing method allows for optimized conditions for each dye class, modern one-bath processes have emerged as highly efficient alternatives. Experimental data demonstrates that one-bath dyeing can yield comparable colorfastness properties to the two-bath method, while offering substantial reductions in water, energy consumption, and processing time. For researchers and professionals in fields requiring high-performance textiles, a thorough understanding of these dyeing systems and the rigorous evaluation of their performance through standardized testing protocols is paramount for developing durable and high-quality products.
References
- 1. aatcctestmethods.com [aatcctestmethods.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A COMPARATIVE STUDY BETWEEN ONE BATH DYEING METHOD FOR POLYESTER COTTON (PC) BLENDED FABRIC OVER CONVENTIONAL TWO BATH DYEING METHOD | Semantic Scholar [semanticscholar.org]
- 5. blog.qima.com [blog.qima.com]
- 6. scribd.com [scribd.com]
- 7. testextextile.com [testextextile.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. AATCC 61 Color fastness to Laundering [darongtester.com]
- 13. slideshare.net [slideshare.net]
- 14. gesterinstruments.com [gesterinstruments.com]
- 15. aatcctestmethods.com [aatcctestmethods.com]
- 16. AATCC 8 crocking colorfastness test method [darongtester.com]
Ecotoxicity of Anthraquinone and Azo Dyes: A Comparative Analysis
A critical examination of the ecotoxicological profiles of two major dye classes, anthraquinone and azo dyes, reveals significant differences in their environmental impact. These synthetic colorants are ubiquitous in the textile, food, and pharmaceutical industries.[1] However, their release into aquatic ecosystems is a growing concern due to potential toxicity, persistence, and the formation of hazardous breakdown products.[2][3] This guide provides an objective comparison of their ecotoxicity, supported by experimental data, to inform researchers and scientists in the development of more environmentally benign alternatives.
Executive Summary
While both dye classes pose environmental risks, a clear distinction emerges from available data. Anthraquinone dyes, characterized by their stable fused aromatic structure, are generally more resistant to biodegradation and can exhibit higher acute toxicity to aquatic organisms.[4][5][6] Conversely, azo dyes, while sometimes less toxic in their parent form, can undergo degradation to produce potentially carcinogenic and mutagenic aromatic amines, particularly under anaerobic conditions.[7][8][9][10] The complete mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process to break down both the parent molecule and the resulting amines.[11][12]
Quantitative Ecotoxicity Data
The following table summarizes key ecotoxicity data for representative anthraquinone and azo dyes. It is important to note that direct comparison can be challenging due to variations in test species, exposure times, and experimental conditions across studies.
| Parameter | Dye Class | Specific Dye | Test Organism | Endpoint | Value | Reference |
| Acute Aquatic Toxicity | Anthraquinone | Emodin | Zebrafish (Danio rerio) embryos | 96h LC50 | 25 µg/L | [13] |
| Anthraquinone | Emodin | Daphnia similis | 48h EC50 | 130 µg/L | [13] | |
| Anthraquinone | Reactive Blue 4 | Fish | 96h LC50 (estimated) | 1500 mg/L | [14] | |
| Anthraquinone | Reactive Blue 19 | Brine Shrimp (Artemia salina) | 48h LC50 | >100 mg/L (relatively non-toxic) | [15] | |
| Azo | Congo Red | Moina macrocopa | 4-day LC50 | 0.16 mg/L | [16] | |
| Azo | Procion Yellow HE-4R | Moina macrocopa | 4-day LC50 | 9.50 mg/L | [16] | |
| Azo | Procion Red MX-5B | Moina macrocopa | 4-day LC50 | 59.0 mg/L | [16] | |
| Azo | Reactive Red 120 | Brine Shrimp (Artemia salina) | 48h LC50 | 81.89 mg/L (moderately toxic) | [15] | |
| Biodegradability | Anthraquinone | General | - | Aerobic | Generally resistant to biodegradation.[4][5] | [4][5][6] |
| Azo | General | - | Anaerobic | Reductive cleavage of azo bond occurs, forming aromatic amines.[8][11][17] | [8][11][17] | |
| Azo | General | - | Aerobic | Aromatic amines can be degraded; parent dyes are more resistant.[12][17] | [12][17] |
LC50 (Lethal Concentration 50): Concentration causing mortality in 50% of the test population. EC50 (Effective Concentration 50): Concentration causing a specified effect in 50% of the test population.
Comparative Degradation Pathways
The fundamental structural differences between anthraquinone and azo dyes dictate their environmental fate and degradation mechanisms. Azo dye degradation is initiated by the reductive cleavage of the nitrogen-nitrogen double bond, a process that readily occurs in anaerobic environments.[7][12] This initial step, while causing decolorization, generates aromatic amines which are often more toxic and require subsequent aerobic degradation for complete mineralization.[11][17]
Anthraquinone dyes, lacking an easily cleavable azo bond, are generally more recalcitrant.[5][6] Their degradation relies on enzymatic systems capable of opening the stable aromatic rings, a process that is typically slower and less efficient.[5]
Experimental Protocols
The ecotoxicity data presented are typically generated using standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.
Fish, Acute Toxicity Test (OECD 203)
This test is designed to determine the median lethal concentration (LC50) of a substance on fish.
-
Principle: Groups of fish of a single species are exposed to the test substance dissolved in water at five or more concentrations for a 96-hour period.
-
Procedure: A limit test may be performed at 100 mg/L to identify substances of low toxicity. If mortality occurs, a full range-finding and definitive test is conducted. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the exposure period, representing the concentration estimated to be lethal to 50% of the test fish.
Daphnia sp., Acute Immobilisation Test (ISO 6341 / OECD 202)
This test assesses the acute toxicity of substances to planktonic crustaceans, typically Daphnia magna.
-
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance at various concentrations for 48 hours.
-
Procedure: The test is conducted without feeding. The number of daphnids that are immobile (i.e., unable to swim) is recorded at 24 and 48 hours.
-
Endpoint: The EC50 is determined, representing the concentration that immobilizes 50% of the daphnids after 48 hours.
Ready Biodegradability (OECD 301 Series)
This series of tests evaluates the potential for a substance to be rapidly and ultimately biodegraded by aerobic microorganisms.
-
Principle: A small amount of the test substance is dissolved in an aqueous medium containing mineral salts and a microbial inoculum (e.g., from activated sludge). The mixture is incubated under aerobic conditions in the dark.
-
Procedure: Degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption over a 28-day period.
-
Endpoint: A substance is considered "readily biodegradable" if it reaches a degradation level of >60% (for CO₂ production or oxygen consumption) or >70% (for DOC removal) within a 10-day window following the start of biodegradation. Anthraquinone dyes often fail to meet these criteria, while azo dyes may show some degradation, albeit with the formation of intermediate amine products.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdbindex.com [sdbindex.com]
- 7. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. rewe-group.com [rewe-group.com]
- 11. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. The natural anthraquinone dye emodin: Eco/genotoxicological characterization for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of Azo Dyes: Bacterial Potential for Bioremediation | MDPI [mdpi.com]
A Comparative Analysis of Dyeing Performance: Conventional vs. Microfiber Polyester
The advent of microfiber technology has revolutionized the textile industry, offering fabrics with superior softness, drape, and aesthetic qualities. However, the inherent physical differences between conventional polyester and microfiber polyester present unique challenges and outcomes in the dyeing process. This guide provides an objective comparison of their dyeing effects, supported by experimental data, to inform researchers and scientists in textile and materials science.
Quantitative Data Summary: Dyeing Performance
The dyeing efficiency of conventional and microfiber polyester is primarily assessed based on dye uptake, color strength (K/S value), and various fastness properties. The key quantitative differences are summarized below.
| Parameter | Conventional Polyester | Microfiber Polyester | Key Observations |
| Rate of Dye Absorption | Slower | Faster[1] | The significantly larger surface area of microfibers leads to a more rapid initial uptake of disperse dyes from the dyebath.[1] |
| Total Dye Uptake | Lower | Higher (can be 2-5 times greater)[1][2] | Microfibers possess a much larger specific surface area, which allows for a greater quantity of dye to be absorbed.[1][3] |
| Dye Concentration for Same Shade | Lower | Higher (37-55% more dye may be required) | To achieve the same depth of shade, microfiber fabrics require a higher concentration of dye to cover their larger surface area, which can result in a lower color yield.[1] |
| Color Strength (K/S Value) at Same Dye % | Higher | Lower[1][4] | For the same percentage of dye applied, conventional polyester often shows a higher K/S value, indicating a more intense color on the surface.[1] |
| Wash Fastness | Good to Excellent | Moderate to Good | Microfiber fabrics can exhibit lower wash fastness due to the larger amount of dye on the fiber surface, which is more susceptible to desorption during washing.[3][4] |
| Light Fastness | Very High (Rating 7-8)[1][4] | High (Slightly lower but often negligible difference)[1][3][4] | Both fiber types show excellent resistance to fading from light exposure. The larger surface area of microfibers can sometimes lead to slightly lower ratings.[5][6] |
| Rubbing Fastness | Good to Excellent | Moderate to Good | The higher concentration of dye on the surface of microfibers can lead to poorer rubbing fastness compared to conventional polyester.[5] |
Experimental Protocol: High-Temperature Exhaust Dyeing
To achieve a valid comparison of dyeing efficiency, a standardized experimental protocol is crucial. The following outlines a typical methodology for dyeing polyester fabrics with disperse dyes using the high-temperature exhaust method.[7]
1. Materials and Equipment:
-
Conventional and microfiber polyester fabric samples
-
Disperse dyes (e.g., C.I. Disperse Red 60)
-
Dispersing agent (e.g., lignosulfonate-based)
-
Acetic acid (to control pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyer)
-
Spectrophotometer for color measurement
-
Standard testing equipment for fastness evaluation (e.g., launder-ometer, crockmeter, light fastness tester)
2. Dye Bath Preparation:
-
Set the liquor-to-goods ratio, typically between 10:1 and 20:1.[7]
-
Add a dispersing agent (e.g., 0.5 - 1.0 g/L) to the water.[7]
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]
-
Prepare a stock solution of the disperse dye by pasting it with a small amount of water and the dispersing agent before adding it to the dye bath to ensure uniform dispersion.[7][8]
3. Dyeing Procedure:
-
Introduce the polyester fabric samples into the dye bath at approximately 60°C.[7]
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[7] For microfiber, a slower heating rate (e.g., 1°C/min) is often recommended to ensure level dyeing due to its rapid dye uptake.[5][6]
-
Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation into the polyester fibers.[7]
-
Cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.
4. After-treatment (Reduction Clearing):
-
Rinse the dyed fabric to remove loose dye on the surface.
-
Prepare a reduction bath containing sodium hydroxide (e.g., 1-2 g/L) and sodium hydrosulfite (e.g., 1-2 g/L).
-
Treat the fabric in this bath at 70-80°C for 15-20 minutes. This step is critical for removing unfixed surface dyes, thereby improving wash fastness.
-
Rinse the fabric thoroughly with hot and cold water and then neutralize if necessary.
-
Dry the fabric samples.
5. Evaluation:
-
Color Strength (K/S): Measure the K/S values of the dyed samples using a spectrophotometer to quantify the color depth.
-
Color Fastness: Conduct standard tests for wash fastness (ISO 105-C06), light fastness (ISO 105-B02), and rubbing fastness (ISO 105-X12) to evaluate the durability of the dyeing.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the high-temperature exhaust dyeing process for polyester fabrics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - Journal of Textile Engineering & Fashion Technology - MedCrave Publishing [medcrave.com]
- 4. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - MedCrave online [medcraveonline.com]
- 5. Dyeing and Processing: Polyester Microfibers:- Dyeing and Wet Processing [dyeingworld1.blogspot.com]
- 6. textilelearner.net [textilelearner.net]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
A Comparative Analysis of the Color Fastness Properties of Disperse Red 311 and Other SE Group Disperse Dyes
For Immediate Release
This guide provides a comprehensive comparison of the color fastness properties of Disperse Red 311 against a selection of other SE (medium energy) group disperse dyes. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and selection of dyes for various applications. This document summarizes key performance indicators, including light, wash, and sublimation fastness, supported by standardized experimental protocols.
Introduction to Disperse Dyes and the SE Group
Disperse dyes are a class of non-ionic dyes with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, acetate, and nylon. They are classified into different energy groups (low, medium, and high) based on their sublimation fastness and dyeing characteristics. The SE group, or medium energy dyes, represents a versatile class of disperse dyes that offer a balance of good fastness properties and dyeing efficiency at medium temperatures.
Comparative Analysis of Color Fastness Properties
The selection of an appropriate dye is critical for ensuring the longevity and durability of colored textiles. The following table summarizes the color fastness properties of this compound in comparison to other commercially available SE group disperse dyes. The fastness ratings are based on a scale of 1 to 8 for light fastness (with 8 being the highest) and 1 to 5 for wash and sublimation fastness (with 5 being the highest).
| Dye Name | C.I. Name | Light Fastness (Xenon) | Wash Fastness (Staining) | Sublimation Fastness (Staining) |
| This compound | This compound | 6[1][2] | 4-5[1][2] | 4[1][2] |
| Disperse Rubine GFL | Disperse Red 73 | 6[3] | 4-5[3] | 4[3] |
| Disperse Scarlet GS | Disperse Red 153 | 5[4] | 4[4] | 4[4] |
| Disperse Yellow 3G | Disperse Yellow 64 | 6-7 | 4-5 | 4-5 |
| Disperse Yellow C-5G | Disperse Yellow 119 | 6-7 | 4-5 | 4 |
| Disperse Yellow 4G | Disperse Yellow 211 | 6-7 | 4-5 | 4-5 |
| Disperse Orange 2RFS | Disperse Orange 30 | 6 | 5 | 5 |
| Disperse Turq. Blue SGL | Disperse Blue 60 | 6-7 | 5 | 5 |
| Disperse Blue RSE | Disperse Blue 183 | 5-6 | 4-5 | 4-5 |
Discussion of Results
As indicated in the table, this compound exhibits good to excellent color fastness properties, comparable to other red and various colored dyes within the SE group. Its light fastness rating of 6 is on par with Disperse Red 73 and in a similar range to other high-performing SE dyes. The wash fastness of 4-5 is excellent and aligns with the best-performing dyes in this category. The sublimation fastness rating of 4 is also good and comparable to that of Disperse Red 73 and Disperse Red 153, making it suitable for applications where post-dyeing heat treatments are required.
Experimental Protocols
The color fastness data presented in this guide is determined by standardized experimental methodologies. The following are summaries of the key experimental protocols.
Light Fastness Testing (ISO 105-B02)
This test method evaluates the resistance of the color of textiles to the action of an artificial light source representing natural daylight (Xenon arc lamp).
Apparatus:
-
Xenon arc fading lamp
-
Blue wool standards (Reference fabrics with known light fastness)
-
Grey scale for assessing change in color
Procedure:
-
A specimen of the dyed textile is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool standards are exposed under the same conditions.
-
The exposure is continued until a specified contrast is achieved between the exposed and unexposed portions of the specimen or the blue wool standards.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is given on a scale of 1 to 8.
Wash Fastness Testing (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to washing.
Apparatus:
-
Launder-Ometer or similar washing apparatus
-
Multifibre adjacent fabric (containing strips of common textile fibers)
-
Standard soap solution
-
Grey scale for assessing change in color and staining
Procedure:
-
A specimen of the dyed textile is stitched together with a multifibre adjacent fabric.
-
The composite specimen is subjected to washing in a standard soap solution under specified conditions of temperature, time, and agitation.
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the degree of staining on each fiber of the multifibre adjacent fabric are assessed using the appropriate grey scales. The rating is given on a scale of 1 to 5.
Sublimation Fastness Testing (ISO 105-P01)
This test assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
Apparatus:
-
Heating device capable of maintaining a specified temperature
-
Undyed adjacent fabric (typically polyester)
-
Grey scale for assessing staining
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed adjacent fabric.
-
The composite specimen is placed in the heating device at a specified temperature and for a specified time (e.g., 180°C for 30 seconds).
-
After the heat treatment, the specimen is removed and allowed to cool.
-
The degree of staining on the adjacent fabric is assessed using the grey scale for staining. The rating is given on a scale of 1 to 5.
References
Sublimation fastness comparison of different red disperse dyes
A Comparative Guide to the Sublimation Fastness of Different Red Disperse Dyes
This guide provides a detailed comparison of the sublimation fastness of several commercially significant red disperse dyes. Sublimation fastness is a critical parameter for dyed textiles, particularly those made from synthetic fibers like polyester.[1] It measures the resistance of the color to vaporize under dry heat and subsequently stain adjacent materials.[1] This property is paramount for ensuring the quality and durability of textiles during processing steps such as heat setting, pleating, and during end-use applications like ironing.[1][2]
The selection of a suitable disperse dye is contingent on its ability to withstand various processing and environmental stresses.[3] Factors influencing sublimation fastness include the dye's molecular weight and structure, dye-fiber interactions, and the dyeing and finishing processes employed.[4][5] Generally, dyes with a higher molecular weight and more polar functional groups exhibit better sublimation fastness.[4]
Comparative Performance Data
The sublimation fastness of disperse dyes is typically evaluated by assessing the degree of staining on an adjacent undyed fabric and the change in color of the original sample after heat treatment. The performance is rated on a grey scale from 1 to 5, where a higher rating indicates better fastness.[1][2]
| Dye Name | Chemical Class | Sublimation Fastness (Staining) | Color Change Rating | Key Characteristics |
| Disperse Red 11 | Anthraquinone | 3[1] | 4-5[1] | Stable fused-ring structure.[1] |
| Disperse Red 60 | Anthraquinone | 4-5[3] | - | Offers excellent light and sublimation fastness, suitable for high-durability applications.[6] |
| Disperse Red 73 | - | 4[3] | - | |
| Disperse Red 82 | Azo | 4[1][4][7] | - | Higher molecular weight may contribute to lower volatility.[1] |
| Disperse Red 167 | Azo | 4-5[3] | - | Often used as a component in trichromatic dyeing.[8][9] |
| Disperse Red 177 | - | 5[3] | - | |
| Disperse Red 354 | Monoazo | No specific data found | - | Generally considered to have good fastness properties as a high-temperature dye.[3][6] |
Note: Fastness properties can vary depending on the dyeing process, substrate, and dye concentration.[3]
Experimental Protocols
The data presented in this guide is determined by standardized experimental methodologies. The following is a summary of a typical protocol for determining the sublimation fastness of disperse dyes, based on the principles of ISO 105-P01 and AATCC Test Method 117.[1][2][3]
Objective: To assess the resistance of a dyed textile to sublimation and staining of an adjacent undyed fabric under dry heat.
Apparatus and Materials:
-
Specimen of dyed fabric.
-
Specified undyed fabric (e.g., polyester).[11]
-
Grey Scale for Assessing Staining.
-
Grey Scale for Assessing Change in Colour.
Procedure:
-
Specimen Preparation: A specimen of the dyed fabric is placed in contact with a piece of the specified undyed fabric.[3]
-
Heat Treatment: The composite specimen is placed in the heating device at a specified temperature and pressure for a set duration (e.g., 180°C or 210°C for 30 seconds).[2][11] The test can be conducted under dry, damp, or wet conditions depending on the end-use requirements.[10]
-
Evaluation:
-
Staining: Immediately after the test, the degree of staining on the undyed fabric is assessed by comparing it with the untreated undyed fabric using the Grey Scale for Assessing Staining. A rating from 1 (severe staining) to 5 (no staining) is assigned.[1]
-
Color Change: The change in color of the original dyed fabric is evaluated by comparing the treated and untreated samples using the Grey Scale for Color Change. A rating from 1 (major change) to 5 (no change) is assigned.[1]
-
A re-evaluation is often conducted after the samples have been conditioned in a standard atmosphere for a specified period.[12]
-
Factors Influencing Sublimation Fastness
Several factors at the molecular and process level can influence the sublimation fastness of disperse dyes. Understanding these relationships is crucial for selecting the appropriate dye and optimizing the dyeing process for high-performance applications.
Caption: Key factors influencing the sublimation fastness of disperse dyes.
Conclusion
The choice of red disperse dye significantly impacts the sublimation fastness of the final textile product. Dyes like Disperse Red 177 and Disperse Red 60 exhibit excellent sublimation fastness, making them suitable for applications requiring high thermal stability.[3][6] In contrast, dyes such as Disperse Red 11 show lower resistance to sublimation staining.[1] The chemical structure plays a vital role; for instance, anthraquinone dyes like Disperse Red 60 are noted for their stability.[6] For applications where resistance to staining during high-temperature processing is critical, dyes with higher sublimation fastness ratings, such as Disperse Red 82 over Disperse Red 11, are the preferred choice.[1] A comprehensive evaluation, including testing under specific processing conditions, is recommended for optimal dye selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. Disperse Red 82 | 12223-42-6 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Skycron® Disperse Red HBBL/Disperse Rubine Dyes 82 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. Disperse red 167 TDS|Disperse red 167 from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]
- 10. fyitester.com [fyitester.com]
- 11. textilelearner.net [textilelearner.net]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
A Comparative Performance Analysis of Disperse Red 311 in Textile Applications
This guide provides an objective comparison of C.I. Disperse Red 311's performance against other common red disperse dyes in textile applications, specifically for synthetic fibers like polyester. The evaluation is based on key performance indicators crucial for textile quality and durability, supported by standardized experimental data. Disperse dyes are the primary choice for coloring hydrophobic fibers due to their low water solubility and ability to penetrate the fiber structure at high temperatures.[1][2]
Quantitative Performance Data
The selection of a disperse dye is heavily influenced by its fastness properties, which dictate the textile's ability to retain its color when subjected to various environmental factors. The following table summarizes the key fastness properties of this compound and several common alternatives when applied to polyester fabric. Ratings are based on standardized testing protocols, where a higher number indicates superior performance.
| Dye | C.I. Name | Light Fastness (Xenon Arc, 1-8 Scale) | Wash Fastness (Color Change, 1-5 Scale) | Sublimation Fastness (Staining, 1-5 Scale) | Rubbing Fastness (Wet, 1-5 Scale) | Rubbing Fastness (Dry, 1-5 Scale) |
| This compound | - | 6[3] | 4-5[3] | 4[3] | 4-5[3] | 4-5[3] |
| Disperse Red 60 | 62175 | 6[4] | 4-5[4] | 4-5[4] | No specific data found | No specific data found |
| Disperse Red 73 | 11116 | 6[4] | 4-5[4] | 4[4] | 4-5[4] | No specific data found |
| Disperse Red 167 | 11338 | 6-7[4] | 4-5[4] | 4-5[4] | No specific data found | No specific data found |
| Disperse Red 177 | 11122 | 5-6[4] | 4-5 | 5[4] | No specific data found | No specific data found |
Analysis: this compound demonstrates a strong, well-balanced performance profile. Its light fastness is good, and it exhibits excellent wash and rubbing fastness.[3] While alternatives like Disperse Red 167 may offer slightly higher light fastness and Disperse Red 177 superior sublimation fastness, this compound provides a reliable combination of properties suitable for a wide range of polyester applications.[4]
Experimental Workflow and Methodologies
The following diagram illustrates the typical workflow for dyeing polyester fabric with a disperse dye and subsequently evaluating its performance through standardized fastness tests.
Experimental Protocols
The data presented in this guide is based on established international standards for textile testing. The following are detailed methodologies for the key experiments cited.
1. High-Temperature Polyester Dyeing Protocol
-
Objective: To dye polyester fabric with the disperse dye using a high-temperature exhaust method to ensure proper dye penetration and fixation.[5]
-
Procedure:
-
Prepare the polyester fabric by scouring it to remove any impurities.[6]
-
Create a dye bath by pasting the required amount of disperse dye with a dispersing agent and adding it to water.[5]
-
Adjust the pH of the dye bath to a weakly acidic level, typically 4.5-5.5, using acetic acid.[1][5]
-
Introduce the fabric into the dyeing machine and add the prepared dye bath.
-
Gradually raise the temperature to 130°C and maintain it for 45-60 minutes.[5][7]
-
After dyeing, cool the bath, rinse the fabric, and perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide) to remove unfixed dye from the surface, which is crucial for good wash fastness.[5][8]
-
Finally, rinse the fabric thoroughly and dry.[5]
-
2. Light Fastness Test (ISO 105-B02)
-
Objective: To determine the resistance of the color to fading upon exposure to an artificial light source that mimics natural sunlight.[4][9]
-
Procedure:
-
A specimen of the dyed fabric is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[10][11]
-
Simultaneously, a set of blue wool references with known lightfastness ratings (1-8) are also exposed.[10]
-
The exposure continues until a specific change in the color of the sample or a reference standard is observed.
-
The light fastness is rated by comparing the change in color of the test specimen with that of the blue wool references.[12]
-
3. Wash Fastness Test (ISO 105-C06)
-
Objective: To assess the color's resistance to domestic and commercial laundering procedures.[9][10]
-
Procedure:
-
A dyed specimen is stitched into contact with a multifiber test fabric.[4]
-
The composite sample is placed in a stainless steel container with a standardized detergent solution and steel balls to simulate mechanical action.[4]
-
The container is agitated in a testing machine (e.g., a Launder-Ometer) for a specified time and temperature (e.g., 30 minutes at 60°C).[13]
-
After washing, the sample is rinsed and dried.
-
The change in the color of the dyed fabric and the degree of staining on the adjacent multifiber fabric are evaluated using standardized grey scales.[4]
-
4. Sublimation Fastness Test (ISO 105-P01)
-
Objective: To evaluate the resistance of the color to migration or "bleeding" when subjected to dry heat, as encountered during storage or ironing.[9]
-
Procedure:
-
The dyed fabric specimen is placed between two undyed cloths.
-
The composite sample is heated in a suitable apparatus under a specified pressure and temperature (e.g., 180°C for 30 seconds).[3]
-
The change in the color of the test specimen and the staining on the adjacent undyed cloths are assessed using grey scales.
-
5. Rubbing (Crocking) Fastness Test (ISO 105-X12)
-
Objective: To determine the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[11][14]
-
Procedure:
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
A standard white cotton rubbing cloth is fixed to the testing finger of the crockmeter.
-
The test is performed by rubbing the specimen with the white cloth for a set number of cycles (e.g., 10 cycles) under a specified pressure.[14]
-
This procedure is carried out with both a dry and a wet rubbing cloth.[11]
-
The degree of staining on the white rubbing cloths is evaluated using the grey scale for staining.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. georgeweil.com [georgeweil.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Dyeing of Polyester with Disperse Dyes: Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. textilementor.com [textilementor.com]
- 11. blog.qima.com [blog.qima.com]
- 12. testextextile.com [testextextile.com]
- 13. Colour Fastness in Textile Testing [textilesphere.com]
- 14. orientbag.net [orientbag.net]
Safety Operating Guide
Proper Disposal of Disperse Red 311: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical substances are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Disperse Red 311 (CAS No. 77907-28-9), a synthetic dye used in various industrial applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure and contamination.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved particulate respirator.
-
Body Protection: Wear a lab coat and closed-toe shoes.
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 77907-28-9 |
| Appearance | Red granular powder |
| Solubility | Insoluble in water |
| Classification | Anthraquinone derivative |
Step-by-Step Disposal Protocol
The proper disposal of this compound and materials contaminated with it should be carried out in accordance with institutional and local hazardous waste regulations. The following is a general step-by-step guide based on best practices for disperse dyes.
Experimental Protocol for Waste Neutralization (if applicable and permitted):
Note: Chemical neutralization of disperse dyes can be complex and may generate other hazardous byproducts. This should only be attempted by trained personnel with a thorough understanding of the reaction and in accordance with their institution's safety protocols. A more common and recommended approach is disposal via a licensed hazardous waste contractor.
A potential, though not universally applicable, method for the degradation of azo dyes (a class to which some disperse dyes belong) involves reductive cleavage. However, without a specific protocol for this compound, this is not recommended. The primary and safest disposal method remains collection and transfer to a certified hazardous waste facility.
Disposal Workflow
Caption: Step-by-step workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general principles for handling disperse dyes. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before use. If a specific SDS for this compound is unavailable, treat the substance with caution and follow the most stringent relevant guidelines.
Essential Safety and Operational Guidance for Handling Disperse Red 311
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Disperse Red 311. The following procedural guidance is designed to minimize risk and ensure safe laboratory practices.
Hazard Assessment and Chemical Properties
Potential Hazards:
-
Eye, Skin, and Respiratory Irritation: May cause irritation upon contact.[5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
-
Dust Hazard: As a fine powder, it can form explosive mixtures with air and is easily inhaled.
| Property | Data | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 77907-28-9 | [6] |
| Appearance | Red Powder | [4][6] |
| Solubility | Insoluble in water; soluble in some organic solvents | [4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table outlines the recommended PPE for handling this chemical in both solid (powder) and solution forms.
| Body Part | PPE Recommendation | Rationale |
| Hands | Nitrile gloves are recommended for handling the powder and solutions. For prolonged or immersive contact, consider heavier-duty gloves such as neoprene or butyl rubber . Always inspect gloves for tears or degradation before and during use.[7][8][9][10] | To prevent skin contact and potential irritation or absorption. Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact. |
| Eyes | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation. | To protect the eyes from dust particles and splashes of solutions, which can cause serious irritation.[5] |
| Respiratory | When handling the powder, a particulate respirator is required. An N95-rated respirator is the minimum protection. If exposure limits are exceeded or unknown, a higher level of protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), should be used.[11] | To prevent the inhalation of fine dust particles, which can cause respiratory irritation. The choice of respirator depends on the quantity of material being handled and the ventilation conditions. |
| Body | A laboratory coat is required at all times. When handling larger quantities of the powder, consider wearing disposable coveralls to prevent contamination of personal clothing. | To protect the skin and clothing from contamination. |
Handling and Operational Workflow
Adherence to a strict operational workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from preparation to cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
It is illegal to dispose of this compound down the drain or in the regular trash. [12] Always consult your local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.[12][13]
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][14] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | For small spills of powder, carefully dampen the material with water to prevent dust formation and then sweep or vacuum into a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. chemnorth.com [chemnorth.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Household Hazardous Wastes [epa.illinois.gov]
- 14. ndtshop.dk [ndtshop.dk]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
